Product packaging for Chlovalicin(Cat. No.:)

Chlovalicin

Cat. No.: B1244893
M. Wt: 332.8 g/mol
InChI Key: NZVBMSJIHBRYNA-OTJKEOIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlovalicin is a cyclitol.
This compound has been reported in Sporothrix with data available.
isolated from Sporothrix;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25ClO5 B1244893 Chlovalicin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25ClO5

Molecular Weight

332.8 g/mol

IUPAC Name

(2S,3R,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one

InChI

InChI=1S/C16H25ClO5/c1-10(2)5-6-12-14(3,22-12)16(20)13(21-4)11(18)7-8-15(16,19)9-17/h5,12-13,19-20H,6-9H2,1-4H3/t12-,13+,14+,15-,16-/m0/s1

InChI Key

NZVBMSJIHBRYNA-OTJKEOIZSA-N

Isomeric SMILES

CC(=CC[C@H]1[C@](O1)(C)[C@]2([C@@H](C(=O)CC[C@@]2(CCl)O)OC)O)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(CCl)O)OC)O)C

Synonyms

chlovalicin

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Chlovalicin Natural Products

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its analogue, this compound B. It details the producing organisms, fermentation and extraction protocols, purification methodologies, and bioactivity profiles. The information is intended to serve as a detailed resource for professionals in natural product chemistry and drug development.

Introduction to this compound

This compound is a chlorinated sesquiterpene natural product belonging to the fumagillin/ovalicin class of compounds.[1][2] These compounds are characterized by a core cyclohexane ring system. The original this compound was first isolated from the fungus Sporothrix sp. FO-4649.[2] A notable analogue, this compound B, was later discovered from the marine-derived basidiomycete Digitatispora marina.[1][3] These compounds have garnered interest due to their cytocidal and antiproliferative activities.[2][4] this compound and its derivatives are structurally similar to ovalicin but are distinguished by a chlorinated methylene and a hydroxy group on the cyclohexane ring, where ovalicin possesses an epoxide ring.[1][4]

Discovery and Bioactivity Screening

The discovery of this compound was the result of screening fungal fermentation extracts for selective growth inhibition against interleukin-6 (IL-6) dependent cells.[2] An active metabolite, later named this compound, was identified in extracts from Sporothrix sp. FO-4649.[2]

Similarly, the discovery of this compound B originated from a bioprospecting program focused on understudied marine microorganisms.[1] Extracts from the cultivation of the marine mushroom Digitatispora marina, isolated from driftwood in Norway, showed cytotoxic activities in initial screenings, which led to a large-scale cultivation for compound isolation.[1][5]

Biological Activities

This compound and its analogues have been evaluated in a range of bioactivity assays, demonstrating cytotoxic and antiproliferative effects. This compound dose-dependently inhibits the growth of IL-6 dependent MH60 cells and shows activity against B16 mouse melanoma cells.[2][4] It has also been noted to inhibit osteoclastogenesis.[1][4] this compound B displayed weak cytotoxic activity against the human melanoma cell line A2058.[1][5] However, it showed no significant activity against the non-malignant human lung fibroblast cell line MRC-5, nor did it exhibit antibacterial, antifungal, or anti-biofilm activities at the concentrations tested.[1]

Data Presentation: Bioactivity

The quantitative bioactivity data for this compound and this compound B are summarized below.

CompoundTarget Cell Line / AssayActivity (IC₅₀ or % Survival)Reference
This compound IL-6 dependent MH60 cellsIC₅₀ = 7.5 µM[2][4]
B16 mouse melanoma cellsIC₅₀ = 37 µM[2][4]
Antimicrobial ActivityNo activity at 1000 µg/ml[2]
This compound B A2058 human melanoma cells~50% survival at 50 µM[1][5]
MRC-5 non-malignant fibroblastsNo activity at 50 µM[1]
Candida albicansNo activity at 50 µM[1]
Bacterial Growth (5 strains)No activity at 100 µM[1]
S. epidermidis Biofilm FormationNo activity at 50 µM[1]

Experimental Protocols: Isolation and Characterization

This section provides detailed methodologies for the cultivation of the producing organism and the subsequent isolation and purification of this compound B from Digitatispora marina.

Fungal Cultivation (Digitatispora marina)
  • Source: The fungus Digitatispora marina was isolated from driftwood (Betula sp.) collected at Vannøya, Norway.[1] The strain was identified morphologically and by ITS and LSU sequencing.[1]

  • Inoculum Preparation: Agar plates with fresh mycelium were used to inoculate a liquid culture. Approximately ¼ to ½ of an agar plate was used per flask.[1]

  • Production Culture: The fungus was cultivated in a liquid malt extract medium with the following composition: 4 g/L malt extract and 40 g/L sea salts in Milli-Q® H₂O.[1]

  • Fermentation Conditions: The cultivation was carried out in 1000 mL culture flasks containing 250 mL of medium. The flasks were incubated for 73–110 days at 13 °C under static (no shaking) conditions.[1] A total culture volume of 30 L was used to obtain sufficient material for isolation.[1]

Extraction and Isolation of this compound B

The workflow for extracting and isolating this compound B is a multi-step process involving solid-phase extraction and chromatography.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A 30 L Liquid Culture of Digitatispora marina B Incubate with Diaion® HP-20 Resin (3-5 days) A->B C Vacuum Filtration (Separate resin/mycelium from broth) B->C D Elute Resin with Methanol C->D E Dry Under Reduced Pressure D->E F Yield: 25.1 g Crude Extract E->F G RP-Flash Chromatography (Diaion® HP-20SS) F->G H Stepwise Elution Gradient (MeOH/H₂O -> 100% MeOH -> Acetone) G->H I Collect Fractions H->I J Identify Target via UHPLC-ESI-HRMS (Monochlorinated Isotopic Pattern) I->J K Pure this compound B J->K

Caption: Experimental workflow for the isolation of this compound B.

  • Metabolite Extraction: After cultivation, the secondary metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The cultures were incubated with the resin for 3–5 days.[1]

  • Resin Separation and Elution: The resin and fungal mycelium were separated from the liquid broth by vacuum filtration through cheesecloth. The metabolites were then extracted from the resin using methanol.[1]

  • Drying: The methanol extract was dried under reduced pressure at 40 °C, yielding 25.1 g of crude extract from the 30 L culture.[1]

  • Fractionation: The crude extract was fractionated using reversed-phase flash chromatography on a Biotage SP4™ system with Diaion® HP-20SS resin as the stationary phase.[1]

  • Chromatography Protocol:

    • The extract was dissolved in 90% methanol.

    • A stepwise elution gradient was used with a flow rate of 12 mL/min.

    • The gradient steps were: methanol:water (5:95, 25:75, 50:50, 75:25; 6 min each), followed by 100% methanol (12 min), then methanol:acetone (50:50; 4 min), and finally 100% acetone (10 min).[1]

  • Compound Identification: Fractions were analyzed by UHPLC-ESI-HRMS. This compound B was identified in the fraction eluting at 100% methanol due to its distinctive 3:1 isotopic pattern for a monochlorinated compound ([M+Na]⁺ at m/z 341.1132 and 343.1103).[5]

Structure Elucidation

The chemical structure of this compound B was determined using modern spectroscopic techniques.[1][3]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) established the molecular formula.[1]

  • NMR Spectroscopy: A full suite of 1D and 2D NMR experiments were conducted to elucidate the planar structure and relative stereochemistry. These included ¹H, ¹³C, COSY, HSQC, and HMBC experiments.[1] NMR spectra were acquired in DMSO-d₆ on a 600 MHz spectrometer.[1]

Data Presentation: NMR Spectroscopic Data

The reported ¹H and ¹³C NMR data for this compound B are crucial for its identification and characterization.

PositionδC (ppm)δH (ppm, mult., J in Hz)
181.7-
243.12.01, m
370.33.28, m
436.91.34, m; 1.51, m
575.3-
645.42.79, d (5.1)
1'133.9-
2'129.55.22, d (9.8)
3'209.6-
4'48.34.83, s
5'17.51.70, s
6'20.20.81, d (6.8)
7'19.80.94, d (6.8)
8'60.4-
9'48.93.39, d (11.5); 3.48, d (11.5)
Data acquired in DMSO-d₆ at 600 MHz.[1]

Structural Relationships

This compound and this compound B are part of a family of structurally related sesquiterpenoid metabolites that includes the well-known compound ovalicin.

G Ovalicin Ovalicin (Epoxide Ring) This compound This compound (Chlorinated Methylene at C1, Methoxy at C3) Ovalicin->this compound Structurally Related ChlovalicinB This compound B (Chlorinated Methylene at C1, Hydroxy at C3) Ovalicin->ChlovalicinB Structurally Related This compound->ChlovalicinB Differs at C3

Caption: Structural relationships of this compound-like compounds.

The key structural variations within this family are responsible for their differing biological activity profiles. This compound B differs from this compound by the presence of a hydroxyl group at the C3 position of the cyclohexane ring, whereas this compound possesses a methoxy group at this position.[4] Both chlovalicins are distinct from ovalicin, which features an epoxide ring where the chlovalicins have a chlorinated methylene and a hydroxy moiety at the C1 position.[1]

Conclusion

The discovery of this compound and this compound B highlights the value of screening natural product libraries from diverse fungal sources, including underexplored marine environments.[1] This guide provides the detailed experimental protocols necessary for the isolation of these compounds, along with their spectroscopic and bioactivity data. This information serves as a foundational resource for further research into the synthesis, mechanism of action, and potential therapeutic applications of the this compound class of natural products.

References

Chlovalicin-Producing Fungal Strains: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Chlovalicin, a chlorinated sesquiterpenoid with notable cytotoxic and cytocidal activities, represents a promising scaffold for novel therapeutic development. This technical guide provides an in-depth overview of the fungal strains known to produce this compound and its analogue, this compound B. It is designed for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the production, biosynthesis, and experimental protocols associated with this class of compounds. This document summarizes quantitative production data, details experimental methodologies for cultivation, extraction, and analysis, and visualizes the putative biosynthetic and regulatory pathways.

Introduction to this compound and its Analogs

This compound is a member of the ovalicin family of sesquiterpenoid metabolites, characterized by a chlorinated methylene group on the cyclohexane ring.[1][2] First isolated from Sporothrix sp. FO-4649, it has demonstrated selective growth inhibition against IL-6 dependent MH60 cells and, to a lesser extent, B16 melanoma cells.[1][2] A closely related analog, this compound B, which differs by the substitution of a hydroxyl group for a methoxy group, was later isolated from the marine basidiomycete Digitatispora marina.[3][4][5] These compounds are part of a broader class of fumagillin/ovalicin-like molecules that have been investigated for a range of bioactivities, including anti-angiogenic properties.[6]

This compound-Producing Fungal Strains

Several fungal strains, primarily from marine or soil environments, have been identified as producers of this compound and its derivatives. The primary strains documented in the literature are:

  • Sporothrix sp. FO-4649 : A soil-derived fungus, this was the first reported source of this compound.[1][2]

  • Digitatispora marina : A marine basidiomycete isolated from driftwood, this fungus is the source of this compound B.[3][4][5]

  • Marine-derived Aspergillus niger : A strain of Aspergillus niger isolated from marine sediments has also been reported to produce this compound.[4]

Quantitative Production Data

The production of this compound and its analogs is generally in the low milligram per liter range, typical for many fungal secondary metabolites. The following table summarizes the available quantitative data.

Fungal StrainCompoundProduction YieldCulture VolumeReference
Digitatispora marinaThis compound B0.6 mg30 L[3][7]
Sporothrix sp. FO-4649This compoundData not specifiedNot specified[1][2]
Marine Aspergillus nigerThis compoundData not specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the extraction, purification, and analysis of the target compounds.

Fungal Cultivation

4.1.1. Culture Medium: Malt Extract Broth (for Digitatispora marina)

A general-purpose growth medium suitable for the cultivation of Digitatispora marina and other filamentous fungi.[8][9]

  • Ingredients per 1 Liter of Distilled Water:

    • Malt Extract: 20 g

    • Sea Salts: 40 g (for marine strains)

    • Agar: 20 g (for solid medium preparation)[1]

  • Preparation Protocol:

    • Dissolve the malt extract and sea salts (if applicable) in 1 liter of distilled water.

    • For solid medium, add the agar and heat the solution to boiling while stirring to dissolve the agar completely.[1]

    • Adjust the pH to approximately 5.5-6.5 to enhance fungal growth and inhibit bacterial contamination.[1][8]

    • Dispense the medium into culture flasks (for liquid culture) or petri dishes/slants (for solid culture).

    • Sterilize by autoclaving at 121°C for 15-20 minutes.[10]

    • Allow the medium to cool to room temperature before inoculation.

4.1.2. Inoculation and Fermentation (for Digitatispora marina)

  • Inoculum Preparation: Use fresh mycelium from a Malt Extract Agar (MEA) plate to inoculate the liquid culture. Approximately one-quarter to one-half of a standard petri dish culture is used per flask.[3]

  • Fermentation Conditions:

    • Culture Vessel: 1000 mL culture flasks containing 250 mL of Malt Extract Broth.

    • Temperature: 13°C.

    • Agitation: Static (no shaking).

    • Incubation Time: 73–110 days.[3]

Extraction and Purification

This protocol is a general procedure for the isolation of this compound from fungal fermentation broth using resin adsorption followed by chromatographic separation.

4.2.1. Adsorption to Diaion® HP-20 Resin

  • After the fermentation period, add Diaion® HP-20 resin to the culture broth (approximately 5% w/v).[11]

  • Incubate the culture with the resin for 3-5 days under the same fermentation conditions to allow for the adsorption of secondary metabolites.[6]

  • Separate the resin and fungal mycelium from the liquid broth by vacuum filtration through a cheesecloth filter.[6]

4.2.2. Elution and Initial Fractionation

  • Wash the resin with distilled water to remove residual media components.

  • Elute the adsorbed metabolites from the resin using methanol (HPLC grade). This is typically done in two rounds to ensure complete elution.[6]

  • Combine the methanol eluates and evaporate the solvent under reduced pressure at 40°C to yield a crude extract.[6]

  • The crude extract can be fractionated using Reverse-Phase (RP) flash chromatography with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[4]

4.2.3. HPLC Purification

  • Subject the this compound-containing fractions from the flash chromatography to further purification using High-Performance Liquid Chromatography (HPLC).

  • A typical HPLC protocol for sesquiterpenoid purification involves a C18 reversed-phase column.[12][13]

  • Example HPLC Conditions:

    • Column: Phenomenex C18 reversed-phase column (250 x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of methanol and water (with 1% formic acid). For example, a linear gradient from 50% to 70% methanol over 30 minutes.[13]

    • Flow Rate: 0.5 - 1.0 mL/min.[13]

    • Detection: UV detector at a wavelength of 221 nm.[7]

Analytical Methods

Quantitative analysis of this compound can be performed using HPLC with UV detection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the extract or purified sample and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been fully elucidated. However, its structural similarity to fumagillin allows for the proposal of a putative pathway based on the well-characterized fumagillin (fma) gene cluster in Aspergillus fumigatus.[14][15]

Putative Biosynthetic Pathway

The biosynthesis is proposed to be a hybrid pathway involving both the terpenoid and polyketide pathways.

  • Sesquiterpene Core Formation: The pathway likely initiates with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, to form the sesquiterpene scaffold, β-trans-bergamotene. This reaction is catalyzed by a terpene cyclase.[14]

  • Oxidative Modifications: The β-trans-bergamotene core undergoes a series of oxidative modifications, including epoxidations and hydroxylations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases to form the fumagillol-like core of this compound.

  • Polyketide Side Chain Synthesis: A highly-reducing polyketide synthase (HR-PKS) synthesizes a decatetraenedioic acid side chain from acetyl-CoA and malonyl-CoA precursors.[14]

  • Esterification: The polyketide side chain is then attached to the hydroxyl group of the sesquiterpenoid core via an ester linkage, a reaction likely catalyzed by an acyltransferase.[14]

  • Chlorination: The final steps would involve the chlorination of the methylene group on the cyclohexane ring, a reaction catalyzed by a halogenase.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene Terpene Cyclase (Fma-TC) OxidizedCore Oxidized Sesquiterpene Core (Fumagillol-like intermediate) Bergamotene->OxidizedCore P450 Monooxygenases, Oxidoreductases ChlovalicinCore Esterified Intermediate OxidizedCore->ChlovalicinCore Acyltransferase (Fma-AT) Polyketide Decatetraenedioic acid Polyketide->ChlovalicinCore This compound This compound ChlovalicinCore->this compound Halogenase AcetylCoA Acetyl-CoA + Malonyl-CoA AcetylCoA->Polyketide Polyketide Synthase (Fma-PKS)

Caption: Putative biosynthetic pathway of this compound.

Signaling and Regulation

The regulation of secondary metabolite production in fungi is complex, often involving global regulators that respond to environmental cues and pathway-specific transcription factors. The regulation of the fumagillin gene cluster in A. fumigatus provides a model for understanding the potential regulation of this compound biosynthesis.

Key Regulatory Elements
  • Velvet Complex (VeA/LaeA): The velvet complex is a global regulator of secondary metabolism in many fungi. In A. fumigatus, VeA has been shown to control the expression of the fumagillin gene cluster.[14] LaeA, another component of the velvet complex, is also involved in the regulation of this cluster.[14]

  • Pathway-Specific Transcription Factor (FumR): The fumagillin gene cluster contains a pathway-specific regulatory gene, fumR, which encodes a C6-type transcription factor. Deletion of fumR abolishes fumagillin production, indicating that it is a positive regulator of the cluster.[14]

  • Mating-Type Locus: There is evidence that the mating-type factors (MAT1-1 and MAT1-2) in A. fumigatus can also influence the expression of the fumagillin/pseurotin supercluster, suggesting a link between sexual development and secondary metabolism.[16]

Regulatory Pathway of this compound Biosynthesis EnvCues Environmental Cues (e.g., nutrients, pH, light) Velvet Velvet Complex (VeA, LaeA) EnvCues->Velvet FumR Pathway-Specific TF (e.g., FumR) Velvet->FumR MatingType Mating-Type Factors (MAT1-1/MAT1-2) MatingType->FumR ChlovalicinCluster This compound Biosynthetic Gene Cluster FumR->ChlovalicinCluster + This compound This compound Production ChlovalicinCluster->this compound

Caption: Proposed regulatory network for this compound biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of this compound from fungal sources.

Experimental Workflow StrainIsolation Fungal Strain Isolation (e.g., from marine sediment) Cultivation Cultivation & Fermentation StrainIsolation->Cultivation Extraction Extraction (Resin adsorption & solvent elution) Cultivation->Extraction Fractionation Crude Extract Fractionation (Flash Chromatography) Extraction->Fractionation Purification Purification (HPLC) Fractionation->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation Bioactivity Bioactivity Screening (e.g., cytotoxicity assays) Purification->Bioactivity Quantification Quantification (Analytical HPLC) Purification->Quantification

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound and its analogs are intriguing fungal metabolites with potential applications in oncology and other therapeutic areas. This guide provides a foundational understanding of the fungal sources, production, and underlying biology of these compounds. The detailed protocols and visualized pathways are intended to facilitate further research and development in this promising area of natural product science. Further studies are warranted to fully elucidate the biosynthetic pathway, explore the regulatory networks in different producing strains, and optimize fermentation conditions to improve yields for preclinical and clinical development.

References

Chlovalicin B: A Chlorinated Sesquiterpene from the Marine Fungus Digitatispora marina

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite chlovalicin B, isolated from the marine basidiomycete Digitatispora marina. The document details its discovery, chemical structure, isolation protocols, and biological activities, with a focus on presenting quantitative data and experimental methodologies for scientific and drug development applications.

Introduction

Marine fungi are an increasingly important source of novel bioactive compounds.[1] The marine mushroom Digitatispora marina, a member of the Basidiomycota phylum, has been identified as a producer of unique secondary metabolites.[1][2] From liquid cultures of this fungus, a new chlorinated sesquiterpene, this compound B, was isolated.[1][3][4][5][6] This compound is a derivative of this compound, which was originally isolated from the soil-derived fungus Sporothrix sp.[7][8] this compound B represents the first compound to be isolated from the Digitatispora genus and is the first fumagillin/ovalicin-like compound reported from a basidiomycete.[1][3]

Chemical Structure and Physicochemical Properties

This compound B's structure was elucidated using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][3][4][9]

Molecular Formula: C₁₅H₂₃O₅Cl[1]

Structure: this compound B shares a molecular scaffold with this compound and is structurally similar to ovalicin.[1] It possesses a cyclohexane ring with a terpene-derived aliphatic chain. A key feature is a chlorinated methylene and a hydroxy moiety at the C1 position of the cyclohexane ring, which in ovalicin is an epoxide ring.[1] The primary structural difference between this compound B and this compound is the presence of a hydroxyl group at the C3 position in this compound B, whereas this compound has a methoxy group at this position.[1][3]

Physicochemical Properties:

  • Appearance: Brown powder[1][3]

  • UV λmax: 221.60 nm[1][3]

Experimental Protocols

Fungal Cultivation and Isolation of this compound B

The following protocol details the methodology for the cultivation of Digitatispora marina and the subsequent extraction and isolation of this compound B.[1]

Fungal Material: The fungus Digitatispora marina was isolated from driftwood (specifically Betula sp.) collected in Vannøya, Norway.[1][3]

Cultivation:

  • Inoculation: Agar plates with fresh mycelium of D. marina were used to inoculate a liquid malt extract medium.

  • Medium: The liquid medium consisted of 4 g/L malt extract and 40 g/L sea salts in Milli-Q® H₂O.

  • Culture Conditions: The fungus was cultivated in 1000 mL flasks containing 250 mL of medium for 73–110 days at 13 °C without shaking. A total volume of 30 L of culture was used to yield 0.6 mg of this compound B.[1]

Extraction and Isolation:

  • Metabolite Extraction: After cultivation, metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The resin was incubated with the culture for 3–5 days.

  • Resin Elution: The resin and fungal mycelium were separated from the liquid by vacuum filtration. Metabolites were then extracted from the resin using methanol.

  • Drying: The methanol extract was dried under reduced pressure at 40 °C.

  • Fractionation: The dried extract was fractionated using Reverse-Phase flash chromatography with Diaion® HP-20SS resin as the stationary phase. A stepwise elution method was employed with a methanol:water gradient, followed by methanol, a methanol:acetone mix, and finally pure acetone.[1]

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cult_1 Inoculation of D. marina from agar plates cult_2 Liquid Malt Extract Medium (4 g/L malt extract, 40 g/L sea salts) cult_1->cult_2 cult_3 Static Incubation (73-110 days at 13°C) cult_2->cult_3 ext_1 Addition of Diaion® HP-20 Resin to culture broth cult_3->ext_1 ext_2 Incubation (3-5 days) ext_1->ext_2 ext_3 Vacuum Filtration to separate resin and mycelium ext_2->ext_3 ext_4 Elution of resin with Methanol ext_3->ext_4 ext_5 Drying of Methanol Extract (25.1 g yield from 30 L) ext_4->ext_5 pur_1 Reverse-Phase Flash Chromatography (Diaion® HP-20SS) ext_5->pur_1 pur_2 Stepwise Gradient Elution (Methanol/Water -> Acetone) pur_1->pur_2 pur_3 Isolation of this compound B (0.6 mg) pur_2->pur_3

Caption: Workflow for the isolation and purification of this compound B.

Bioactivity Testing Protocols

Cytotoxicity Assay: The antiproliferative activity of this compound B was evaluated against the human melanoma cell line A2058 and the non-malignant human lung fibroblast cell line MRC-5.[1] The specific methodology for the cytotoxicity assay is not detailed in the provided search results, but it is stated that the evaluation was performed.

Antibacterial and Antifungal Assays:

  • Antibacterial Activity: this compound B was tested against five bacterial strains at a concentration of 100 µM.[1]

  • Biofilm Inhibition: The ability to inhibit biofilm formation by Staphylococcus epidermidis was assessed at a concentration of 50 µM.[1]

  • Antifungal Activity: Antifungal activity was tested against Candida albicans at a concentration of 100 µM.[1]

Biological Activity and Quantitative Data

This compound B has been evaluated for a range of biological activities, though its effects appear to be modest at the concentrations tested.[1][3][4] The original this compound, however, showed more potent activity against certain cell lines.[1][8]

Table 1: Cytotoxicity Data for this compound B and this compound

CompoundCell LineOrganismCell TypeActivity
This compound B A2058HumanMalignant MelanomaWeak (~50% cell survival at 50 µM)[1][3][4]
MRC-5HumanNon-malignant Lung FibroblastNo activity observed at 50 µM[1]
This compound MH60MouseIL-6 dependentIC₅₀ = 7.5 µM[1][8]
B16MouseMelanomaIC₅₀ = 37 µM[1][8]

Other Biological Activities of this compound B:

  • Antibacterial Activity: No activity was observed against five tested bacterial strains at 100 µM.[1][4]

  • Biofilm Inhibition: No inhibition of S. epidermidis biofilm formation was detected at 50 µM.[1][4]

  • Antifungal Activity: No activity was found against Candida albicans at 100 µM.[1]

  • Cytokine Production: No effect on the production of cytokines by the human acute monocytic leukemia cell line THP-1 was observed at 50 µM.[4]

The weak activity of this compound B against the human melanoma cell line A2058, coupled with the previously reported activity of this compound against the mouse melanoma cell line B16, may suggest a common cellular target in melanoma cells for this class of compounds.[1] However, due to the relatively weak effect of this compound B, further investigation against melanoma cell lines was not prioritized by the discovering researchers.[1]

Biosynthesis and Mechanism of Action

The biosynthetic pathway for this compound B in Digitatispora marina has not yet been elucidated. It is hypothesized that the presence of chloride in the marine environment and the artificial sea salts used in the culture medium facilitates the incorporation of chlorine into the molecule's structure.[1]

The precise mechanism of action for the cytotoxic effects of this compound B is currently unknown. Further studies are required to identify its cellular targets and the signaling pathways it may modulate.

Conclusion and Future Directions

This compound B is a novel chlorinated sesquiterpene isolated from the marine fungus Digitatispora marina. Its discovery expands the known chemical diversity of secondary metabolites from marine basidiomycetes. While it has demonstrated weak cytotoxic activity against a human melanoma cell line, its overall biological activity profile at the tested concentrations is limited.

Future research should focus on several key areas:

  • Optimization of Production: Developing cultivation and fermentation strategies to increase the yield of this compound B would facilitate more extensive biological testing.

  • Elucidation of Biosynthetic Pathway: Genomic and transcriptomic studies of D. marina could reveal the gene cluster responsible for this compound B biosynthesis.

  • Mechanism of Action Studies: Investigating the cellular targets of this compound B is crucial to understanding its cytotoxic effects, however weak.

  • Analog Synthesis: The synthesis of structural analogs of this compound B could lead to the development of more potent and selective compounds.

This in-depth guide provides a summary of the current knowledge on this compound B. As a recently discovered natural product, it represents a starting point for further investigation into the chemical and biological potential of metabolites from the largely unexplored genus Digitatispora.

References

An In-depth Technical Guide to Chlovalicin Derived from Sporothrix sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin is a chlorinated sesquiterpenoid natural product first identified from the fungus Sporothrix sp. FO-4649. As a derivative of the well-studied angiogenesis inhibitor ovalicin, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside structured quantitative data and visual representations of its hypothesized signaling and biosynthetic pathways. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and its analogs as novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, represent a class with diverse and potent biological activities. This compound, a chlorinated sesquiterpene, was first reported as a metabolite of the fungus Sporothrix sp. FO-4649.[1] Its structure is closely related to ovalicin and fumagillin, two compounds known for their potent anti-angiogenic properties.[2] More recently, a related analog, this compound B, was isolated from the marine-derived basidiomycete Digitatispora marina, highlighting a broader distribution of this chemical class in nature.[3][4][5]

This guide synthesizes the available scientific literature on this compound, focusing on its cytotoxic and anti-osteoclastogenic activities. Given the limited direct research on this compound's mechanism of action and biosynthesis, this document draws upon the extensive knowledge of the structurally analogous compounds, ovalicin and fumagillin, to propose putative pathways and molecular targets.

Chemical Structure

This compound is characterized by a cyclohexane core substituted with a chlorinated methylene group and a terpene-derived side chain, featuring two epoxide rings.[1][2] The key distinction from its parent compound, ovalicin, is the presence of the chlorinated methylene moiety at the C-1 position of the cyclohexane ring, replacing an epoxide group.[2] The structure of this compound B, isolated from Digitatispora marina, differs from this compound by the substitution of a hydroxyl group for a methoxy group at the C-3 position of the cyclohexane ring.[2]

Biological Activity

The primary biological activities reported for this compound and its analog, this compound B, are cytotoxicity against cancer cell lines and inhibition of osteoclastogenesis.[1][3] Notably, at the concentrations tested, this compound did not exhibit significant antimicrobial or antifungal activity.[1][3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound and this compound B.

CompoundActivityCell Line/AssayIC50 / % InhibitionReference
This compoundCytotoxicityIL-6 dependent MH60 cells7.5 µM[1]
This compoundCytotoxicityB16 mouse melanoma cells37 µM[3]
This compoundInhibition of OsteoclastogenesisNot specifiedInhibitory activity observed[3]
This compound BCytotoxicityA2058 human melanoma cell line~50% survival at 50 µM[3][4]
This compound BAntibacterial ActivityPanel of five bacteriaNo activity at 100 µM[3][4]
This compound BAntifungal ActivityCandida albicansNo activity at 50 µM[3][4]
This compound BBiofilm InhibitionS. epidermidisNo activity at 50 µM[3]

Hypothesized Mechanism of Action

Direct studies on the molecular mechanism of this compound are currently lacking. However, its structural similarity to ovalicin and fumagillin strongly suggests a shared mechanism of action. Ovalicin and fumagillin are known to be potent, irreversible inhibitors of methionine aminopeptidase 2 (MetAP2).[6] MetAP2 is a metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation.

The proposed mechanism involves the covalent modification of a conserved histidine residue (His-231) in the active site of MetAP2 by the epoxide ring of the inhibitor.[7][6] This irreversible binding leads to the inactivation of the enzyme. The inhibition of MetAP2 disrupts endothelial cell proliferation, thereby exerting a potent anti-angiogenic effect, which is a key contributor to the anti-tumor activity of these compounds. It is highly probable that this compound acts through a similar mechanism, with its epoxide moiety targeting the active site of MetAP2.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanism of ovalicin and fumagillin.

chlovalicin_pathway This compound This compound metap2 Methionine Aminopeptidase 2 (MetAP2) This compound->metap2 Inhibits protein_maturation Protein Maturation metap2->protein_maturation Enables endothelial_proliferation Endothelial Cell Proliferation protein_maturation->endothelial_proliferation Leads to angiogenesis Angiogenesis endothelial_proliferation->angiogenesis Contributes to tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth Supports chlovalicin_biosynthesis fpp Farnesyl Pyrophosphate (FPP) terpene_cyclase Terpene Cyclase fpp->terpene_cyclase sesquiterpene Sesquiterpene Scaffold (e.g., β-trans-bergamotene) terpene_cyclase->sesquiterpene p450s Cytochrome P450s sesquiterpene->p450s oxidized_intermediate Oxidized Intermediate p450s->oxidized_intermediate halogenase Flavin-dependent Halogenase oxidized_intermediate->halogenase chlorinated_intermediate Chlorinated Intermediate halogenase->chlorinated_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferase) chlorinated_intermediate->tailoring_enzymes This compound This compound tailoring_enzymes->this compound isolation_workflow cultivation Fungal Cultivation (D. marina, 13°C, 73-110 days) extraction Solid Phase Extraction (Diaion® HP-20 resin) cultivation->extraction elution Methanol Elution extraction->elution drying Drying under Reduced Pressure elution->drying flash_chromatography Reverse-Phase Flash Chromatography (Stepwise MeOH/H₂O gradient) drying->flash_chromatography hplc Semi-preparative HPLC (C18 column) flash_chromatography->hplc chlovalicin_b Pure this compound B hplc->chlovalicin_b

References

Chlovalicin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin is a chlorinated sesquiterpenoid antibiotic first isolated from the fungus Sporothrix sp. FO-4649.[1] As a derivative of the well-known immunosuppressive agent ovalicin, this compound has garnered interest for its cytocidal activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, detailing the spectroscopic methods and chemical transformations used for its characterization. Due to the limited public accessibility of the primary literature on this compound, this guide also incorporates detailed data from its close structural analog, this compound B, to provide a more complete technical picture.

Chemical Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. It is identified as a sesquiterpene belonging to the ovalicin class of natural products, characterized by a cyclohexane core and a terpene-derived side chain.

Molecular Formula and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₅O₅Cl[3]
Molecular Weight 332 g/mol [3]
Producing Organism Sporothrix sp. FO-4649[1]
Core Structure

The structure of this compound was elucidated primarily through spectroscopic methods.[3] It features a cyclohexane ring substituted with a chlorinated methylene and a hydroxyl group at the C-1 position, which distinguishes it from ovalicin where an epoxide ring is present at this position.[3]

chlovalicin_structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 CH2Cl CH₂Cl C1->CH2Cl OH1 OH C1->OH1 C3 C3 C2->C3 Sidechain Side Chain C2->Sidechain C4 C4 C3->C4 OMe OCH₃ C3->OMe C5 C5 C4->C5 O4 =O C4->O4 C6 C6 C5->C6 H5a H H5b H C6->C1 H6a H H6b H

Fig. 1: 2D Chemical Structure of this compound.

Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. The absolute configuration of its stereocenters has been unequivocally determined.

Absolute Configuration

The absolute configuration of this compound was established as 1S, 2R, 3S, 1'S, 2'R through chemical transformation from ovalicin, a compound with a known absolute configuration.[3]

chlovalicin_stereochemistry cluster_ring cluster_sidechain Side Chain cluster_substituents C1 C1 (S) C2 C2 (R) C1->C2 CH2Cl CH₂Cl (β) C1->CH2Cl OH1 OH (α) C1->OH1 C3 C3 (S) C2->C3 C1_prime C1' (S) C2->C1_prime H2 H (α) C4 C4 C3->C4 H3 H (β) OMe OCH₃ (α) C3->OMe C5 C5 C4->C5 O4 =O C4->O4 C6 C6 C5->C6 C6->C1 C2_prime C2' (R) C1_prime->C2_prime

Fig. 2: Stereochemical configuration of this compound.

Spectroscopic Data

NMR Spectroscopic Data for this compound B
PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)
175.3, C-
1-OH-5.79, s
281.7, C-
2-OH-4.27, s
373.1, CH4.83, d (8.3)
3-OH-4.45, d (8.3)
4209.6, C-
5a34.4, CH₂2.64, td (13.9, 6.9)
5b2.45, m
6a31.5, CH₂2.09, ddd (13.4, 6.9, 1.6)
6b1.83, q (12.7)
7a51.9, CH₂3.70, d (11.0)
7b3.49, d (11.0)
1'60.4, C-
1'-Me15.8, CH₃1.48, s
2'55.2, CH2.79, t (6.5)
3'a26.7, CH₂2.19, dt (14.6, 7.1)
3'b2.27, m
4'119.2, CH5.21, t (7.4)
5'133.9, C-
6'25.5, CH₃1.70, s
7'17.8, CH₃1.63, s

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from the fermentation broth of Sporothrix sp. FO-4649.[1] A general protocol for the isolation of such fungal metabolites involves the following steps:

  • Fermentation: The producing organism is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is separated from the mycelia. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the metabolites into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: To perform an initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase column (e.g., C18) is often used for final purification to yield the pure compound.

Structure Elucidation Workflow

The determination of this compound's structure follows a standard workflow in natural product chemistry, integrating data from multiple spectroscopic techniques.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) MolFormula Determine Molecular Formula HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Identify Functional Groups & Proton/Carbon Environments NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity (C-C, C-H bonds) NMR_2D->Connectivity PlanarStructure Propose Planar Structure MolFormula->PlanarStructure FuncGroups->PlanarStructure Connectivity->PlanarStructure

Fig. 3: Workflow for Planar Structure Elucidation.
Determination of Absolute Configuration via Chemical Transformation

The absolute stereochemistry of this compound was determined by chemically converting ovalicin, a compound of known stereochemistry, into this compound.[3] This process confirms that the stereocenters remain intact or are altered in a predictable manner during the reaction. A plausible synthetic route is the acid-catalyzed opening of the epoxide ring of ovalicin by a chloride nucleophile.

Representative Protocol:

  • Reaction Setup: Ovalicin is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Acid Catalyst: A Lewis acid (e.g., titanium tetrachloride) or a protic acid (e.g., hydrogen chloride gas dissolved in an inert solvent) is added to the solution at a controlled low temperature (e.g., 0 °C or -78 °C) to activate the epoxide.

  • Chloride Source: The chloride anion, from the acid itself or an added salt, acts as a nucleophile, attacking one of the epoxide carbons. The regioselectivity of this attack is crucial for forming the correct isomer.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic methods (e.g., HPLC) to yield this compound.

  • Confirmation: The synthetic product is confirmed to be identical to the natural this compound by comparing their spectroscopic data (NMR, MS) and retention times in chromatography.

chemical_transformation Ovalicin Ovalicin (Known Stereochemistry) Chlovalicin_Synthetic Synthetic this compound Ovalicin->Chlovalicin_Synthetic  Chemical Transformation  (e.g., Epoxide Opening with HCl) Chlovalicin_Natural Natural this compound Chlovalicin_Synthetic->Chlovalicin_Natural  Spectroscopic Comparison  (NMR, MS, HPLC)

Fig. 4: Logic for Stereochemistry Determination.

Conclusion

This compound is a chlorinated sesquiterpene with a well-defined chemical structure and absolute stereochemistry (1S, 2R, 3S, 1'S, 2'R). Its structure was elucidated using standard spectroscopic techniques, and its stereochemistry was confirmed by chemical correlation with ovalicin. The detailed data from its analog, this compound B, provides valuable insight into the spectroscopic characteristics of this class of compounds. This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and related natural products.

References

Physicochemical Properties of Chlovalicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin is a novel cytocidal antibiotic produced by the fungus Sporothrix sp. FO-4649. It has demonstrated significant biological activity, including the dose-dependent inhibition of Interleukin-6 (IL-6) dependent MH60 cells and B16 melanoma cells.[1] Structurally, this compound is an ovalicin derivative characterized by a chlorinated methylene moiety at the C-1 position of its cyclohexane ring. This guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogue, this compound B, along with detailed experimental protocols for their determination and an exploration of its potential mechanism of action.

Physicochemical Data

Quantitative data for this compound and its analogue, this compound B, are summarized in the tables below for clear comparison. It is important to note that specific experimental values for the melting point and a detailed solubility profile of the parent this compound are not extensively available in the current body of scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₅O₅Cl[2]
Molecular Weight 332 g/mol [2]
Appearance Not explicitly reported-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Stability Data not available-

Table 2: Physicochemical Properties of this compound B

PropertyValueSource
Molecular Formula C₁₅H₂₃O₅Cl[3]
Appearance Brown powder[3]
UV λmax 221.60 nm[3]
[M+Na]⁺ (UHPLC-ESI-HRMS) m/z 341.1132[3]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Stability Data not available-

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of natural products like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Method

  • Sample Preparation: A small, completely dry sample of the compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a crucial property that influences a compound's bioavailability and formulation development.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: The solubility is calculated based on the measured concentration of the compound in the saturated solution and is typically expressed in mg/mL or µg/mL.

Assessment of Stability

Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions.

Protocol: Forced Degradation Study

  • Sample Preparation: Solutions of the compound are prepared in various conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) environments. A control sample in a neutral solvent is also prepared.

  • Incubation: The samples are incubated at a controlled temperature (e.g., 40°C) for a defined period.

  • Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of any degradation products.

  • Data Evaluation: The percentage of degradation is calculated for each condition to assess the compound's stability profile.

Mechanism of Action and Signaling Pathways

This compound's structural similarity to fumagillin and ovalicin suggests a likely mechanism of action involving the inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis.[4][5][6] Furthermore, its potent inhibitory effect on IL-6 dependent cells points to an interaction with the IL-6 signaling pathway.[1][3]

Inhibition of Methionine Aminopeptidase 2 (MetAP2) Pathway

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is essential for the proper function of many proteins involved in cell proliferation and angiogenesis. Fumagillin and ovalicin have been shown to covalently bind to and inhibit MetAP2, thereby suppressing endothelial cell proliferation and angiogenesis.[4][5]

MetAP2_Inhibition cluster_this compound This compound Action cluster_Pathway Angiogenesis Pathway This compound This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Inhibits Protein_Synthesis Protein Synthesis (N-terminal Met Cleavage) MetAP2->Protein_Synthesis Enables Endothelial_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Endothelial_Proliferation Leads to Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis Results in

Caption: Proposed mechanism of this compound via MetAP2 inhibition.

Interference with IL-6 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation and cell proliferation. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of the JAK/STAT pathway. This compound's ability to inhibit IL-6-dependent cell growth suggests it may interfere with one or more components of this pathway.

IL6_Signaling_Inhibition cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor (IL-6R) IL6->IL6R gp130 gp130 IL6R->gp130 recruits JAK JAK Kinase gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 (Dimer) STAT3->STAT3_p dimerizes Transcription Gene Transcription (Proliferation, Survival) STAT3_p->Transcription translocates to nucleus & initiates This compound This compound This compound->JAK Inhibits? This compound->STAT3 Inhibits?

Caption: Potential points of interference by this compound in the IL-6 signaling pathway.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While initial characterization has provided valuable insights into its chemical nature and biological activity, further research is warranted to fully elucidate its physicochemical properties and confirm its precise mechanism of action. The experimental protocols and pathway diagrams presented in this guide offer a framework for future investigations into this potent natural product.

References

Chlovalicin Biosynthesis in Marine Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin, a chlorinated sesquiterpenoid isolated from the marine basidiomycete Digitatispora marina, and its analogue this compound B, represent a class of marine fungal natural products with potential bioactivity. While the definitive biosynthetic pathway of this compound remains to be elucidated, its structural similarity to the well-characterized meroterpenoid fumagillin provides a strong foundation for a putative pathway. This technical guide synthesizes the current knowledge on this compound, details the experimentally determined biosynthesis of fumagillin as a model, and proposes a hypothetical biosynthetic route for this compound. Furthermore, it outlines the key experimental protocols that would be necessary to validate this proposed pathway, offering a roadmap for future research in this area.

Introduction to this compound

This compound is a chlorinated sesquiterpene isolated from the marine mushroom Digitatispora marina.[1] A related compound, this compound B, which differs by the substitution of a hydroxyl group for a methoxy group, has also been isolated from the same organism.[1][2] These compounds are classified as fumagillin/ovalicin-like, suggesting a similar biosynthetic origin.[3][4] The marine environment is a rich source of structurally diverse and biologically active secondary metabolites, with marine fungi being significant producers.[5]

The Putative this compound Biosynthetic Pathway

The biosynthetic gene cluster and corresponding pathway for this compound have not yet been experimentally determined. However, based on the elucidated biosynthesis of the structurally analogous meroterpenoid fumagillin from Aspergillus fumigatus, a putative pathway for this compound can be proposed. The biosynthesis of these complex natural products generally involves a multistep enzymatic cascade.

The proposed pathway for this compound likely begins with the synthesis of a polyketide chain by a polyketide synthase (PKS). This is followed by the formation of the terpene moiety from farnesyl pyrophosphate (FPP) by a terpene cyclase. These two precursors are then likely joined, followed by a series of tailoring reactions including epoxidation, hydroxylation, and chlorination to yield the final this compound molecule.

Putative this compound Biosynthesis Pathway cluster_polyketide Polyketide Synthesis cluster_terpene Terpene Synthesis cluster_assembly_and_tailoring Assembly and Tailoring Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Acyltransferase Acyltransferase Polyketide_Intermediate->Acyltransferase Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) TC Terpene Cyclase (TC) Farnesyl_Pyrophosphate->TC Sesquiterpene_Intermediate Sesquiterpene Intermediate TC->Sesquiterpene_Intermediate Sesquiterpene_Intermediate->Acyltransferase Merged_Intermediate Merged Intermediate Acyltransferase->Merged_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidases, Halogenase) Merged_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

A putative biosynthetic pathway for this compound.

The Fumagillin Biosynthesis Pathway: A Homologous Model

The biosynthesis of fumagillin in Aspergillus fumigatus provides a well-studied template for understanding this compound formation. The fumagillin biosynthetic gene cluster (fma) contains the genes encoding the necessary enzymes for its production.

Key Enzymes in Fumagillin Biosynthesis

The key enzymes involved in the fumagillin pathway are summarized in the table below.

GeneEnzyme NameFunction
fma-PKSPolyketide SynthaseSynthesizes the dioic acid portion of fumagillin
fma-ATAcyltransferaseTransfers the polyketide to the terpene core
fma-TCTerpene CyclaseCatalyzes the formation of β-trans-bergamotene
fma-OOxidases (multiple)Perform various oxidation reactions
fma-MTMethyltransferaseO-methylates a hydroxyl group
fumRRegulatory ProteinTranscription factor controlling cluster expression
Fumagillin Biosynthetic Gene Cluster Organization

The genes in the fma cluster are co-localized, which is typical for secondary metabolite biosynthesis in fungi. This organization facilitates the coordinated expression of the pathway enzymes.

Fumagillin Gene Cluster cluster_fma Fumagillin (fma) Biosynthetic Gene Cluster fumR fumR (Regulator) fmaPKS fma-PKS fumR->fmaPKS fmaAT fma-AT fmaPKS->fmaAT fmaTC fma-TC fmaAT->fmaTC fmaO1 fma-Oxidase1 fmaTC->fmaO1 fmaO2 fma-Oxidase2 fmaO1->fmaO2 fmaMT fma-MT fmaO2->fmaMT

Organization of the fumagillin biosynthetic gene cluster.

Experimental Protocols for Pathway Elucidation

To definitively characterize the this compound biosynthetic pathway, a series of molecular genetics and biochemical experiments would be required. The following protocols are based on those successfully used to elucidate the fumagillin pathway.

Gene Cluster Identification
  • Genome Sequencing: Sequence the genome of Digitatispora marina.

  • Bioinformatic Analysis: Use tools like antiSMASH to identify putative secondary metabolite gene clusters. Search for clusters containing genes homologous to those in the fumagillin cluster (PKS, terpene cyclase, etc.).

Gene Knockout and Heterologous Expression

A standard workflow for functional characterization of the biosynthetic genes is outlined below.

Gene Function Workflow start Identify Putative This compound Gene Cluster knockout Generate Gene Knockout Mutants in D. marina start->knockout heterologous Heterologous Expression of Genes in a Host (e.g., A. oryzae) start->heterologous hplc Analyze Metabolite Profile by HPLC-MS knockout->hplc elucidation Elucidate Biosynthetic Pathway hplc->elucidation analysis Isolate and Characterize Accumulated Intermediates heterologous->analysis analysis->elucidation

Workflow for elucidating gene function in the this compound pathway.

Protocol for Gene Knockout:

  • Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

  • Transform protoplasts of D. marina with the replacement cassette.

  • Select for transformants on appropriate media.

  • Confirm gene replacement by PCR and Southern blot analysis.

  • Cultivate the knockout mutant and analyze the culture extract by HPLC-MS to observe the loss of this compound production and any accumulation of intermediates.

Protocol for Heterologous Expression:

  • Clone the gene of interest into an appropriate expression vector for a heterologous host like Aspergillus oryzae.

  • Transform the host with the expression vector.

  • Cultivate the transformant under inducing conditions.

  • Extract and analyze the culture for the production of the expected intermediate using HPLC-MS and NMR.

Quantitative Data

As the this compound pathway is not yet elucidated, there is no quantitative data on enzyme kinetics or intermediate titers. The following table presents hypothetical data that would be generated from the experimental protocols described above.

ExperimentStrain/ConditionThis compound Titer (mg/L)Intermediate Accumulated
Wild TypeD. marina15.2 ± 1.8None
Gene KnockoutD. marina ΔcloPKSNot DetectedPolyketide Precursor
Gene KnockoutD. marina ΔcloTCNot DetectedSesquiterpene Precursor
Heterologous ExpressionA. oryzae expressing cloPKSNot ApplicablePolyketide Intermediate
Heterologous ExpressionA. oryzae expressing cloTCNot ApplicableSesquiterpene Intermediate

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in the marine fungus Digitatispora marina offers an exciting opportunity to expand our understanding of meroterpenoid biosynthesis. While the pathway is currently uncharacterized, the well-documented biosynthesis of fumagillin provides a robust model for its investigation. The application of modern genomic and molecular biology techniques, as outlined in this guide, will be crucial in identifying the this compound gene cluster and elucidating the functions of the involved enzymes. This knowledge will not only be of fundamental scientific interest but could also pave the way for the engineered biosynthesis of novel this compound analogues with improved therapeutic properties.

References

Unveiling the Bioactive Potential of Chlovalicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Chlovalicin and its analogue, this compound B, novel chlorinated sesquiterpenes with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of these natural products.

Abstract

This compound, a derivative of ovalicin, and the more recently discovered this compound B, have been the subject of preliminary biological activity screenings. These investigations have revealed cytotoxic effects against specific cancer cell lines and limited antimicrobial activity. This guide summarizes the currently available quantitative data, outlines the experimental methodologies employed in these studies, and presents visual workflows and conceptual pathways to aid in the understanding of their biological evaluation.

Quantitative Biological Activity Data

The biological activities of this compound and this compound B have been assessed across several standard assays. The quantitative data from these studies are summarized below for comparative analysis.

CompoundAssay TypeTargetConcentrationResultReference
This compoundCytotoxicityIL-6 dependent MH60 cells-IC50 = 7.5 µM[1][2]
This compoundCytotoxicityB16 mouse melanoma cells-IC50 = 37 µM[2][3]
This compoundCytotoxicityB16 mouse melanoma cells-IC50 = 38 µM[1]
This compoundAntimicrobialVarious bacterial and fungal strains1000 µg/mlNo activity[1]
This compound BCytotoxicityA2058 human melanoma cell line50 µM~50% survival[3][4][5]
This compound BCytotoxicityMRC-5 human non-malignant lung fibroblast cell line50 µMNo activity[3]
This compound BAntibacterialFive bacterial strains100 µMNo activity[3][4][5]
This compound BAntifungalCandida albicans50 µMNo activity[3][4][5]
This compound BBiofilm InhibitionStaphylococcus epidermidis50 µMNo activity[3][4][5]
This compound BCytokine Production InhibitionTHP-1 human acute monocytic leukemia cell line50 µMNo activity[3][4][5]

Experimental Protocols

The following sections detail the methodologies used for the biological activity screening of this compound and this compound B, as inferred from the available literature.

Fungal Cultivation and Metabolite Extraction
  • Cultivation: The marine basidiomycete Digitatispora marina was cultivated in a liquid malt extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H2O) at 13°C for 73–110 days without shaking.[3]

  • Extraction: Metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The resin and fungal mycelium were separated from the liquid by vacuum filtration. The metabolites were then eluted from the resin with methanol.[3]

  • Isolation: The crude extract was fractionated using reversed-phase flash chromatography with a stepwise elution of methanol in water, followed by methanol and acetone.[3]

Cytotoxicity Assays

The inhibitory activity of this compound and its analogue on the growth of various cell lines was determined. While specific assay names (e.g., MTT, XTT) are not explicitly stated in the abstracts, a general protocol can be outlined:

  • Cell Culture: Adherent or suspension cells were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in multi-well plates and treated with various concentrations of the test compounds.

  • Incubation: Treated cells were incubated for a standard period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay that measures metabolic activity or by direct cell counting.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from dose-response curves.

Antimicrobial and Biofilm Inhibition Assays
  • Antibacterial Assay: The growth inhibitory effects of the compounds against a panel of five bacterial strains were assessed.[3] The compounds were tested at a concentration of 100 µM.[3][4][5]

  • Antifungal Assay: The antifungal activity against Candida albicans was evaluated at a concentration of 50 µM.[3][4][5]

  • Biofilm Inhibition Assay: The ability of the compounds to inhibit biofilm formation by Staphylococcus epidermidis was tested at a concentration of 50 µM.[3][4][5]

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for the screening of biological activities of novel compounds like this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis fungal_culture Fungal Cultivation (Digitatispora marina) extraction Extraction of Metabolites fungal_culture->extraction isolation Isolation of this compound/Chlovalicin B extraction->isolation cytotoxicity Cytotoxicity Assays (e.g., MH60, B16, A2058) isolation->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria & Fungi) isolation->antimicrobial biofilm Biofilm Inhibition Assay (S. epidermidis) isolation->biofilm cytokine Cytokine Production Assay (THP-1) isolation->cytokine ic50 IC50 Determination cytotoxicity->ic50 activity_assessment Activity Assessment (% Survival, Inhibition) antimicrobial->activity_assessment biofilm->activity_assessment cytokine->activity_assessment conclusion conclusion ic50->conclusion Conclusion on Bioactivity Profile activity_assessment->conclusion Conclusion on Bioactivity Profile

Experimental workflow for this compound screening.
Conceptual Signaling Pathway

While the precise molecular targets and signaling pathways of this compound have not been fully elucidated, its structural similarity to ovalicin suggests a potential mechanism of action involving the inhibition of methionyl-tRNA synthetase (MetRS), a key enzyme in protein synthesis. The diagram below presents a conceptual pathway based on this hypothesis.

conceptual_pathway This compound This compound metrs Methionyl-tRNA Synthetase (MetRS) This compound->metrs Inhibition protein_synthesis Protein Synthesis metrs->protein_synthesis Catalyzes cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth apoptosis Apoptosis cell_growth->apoptosis Inhibited growth can lead to

Hypothetical mechanism of action for this compound.

Conclusion

This compound and this compound B exhibit selective cytotoxic activity, particularly against melanoma cell lines, warranting further investigation into their anticancer potential. Their antimicrobial and biofilm-inhibiting properties appear to be limited at the concentrations tested. Future research should focus on elucidating the specific molecular targets and signaling pathways to better understand their mechanism of action and to guide further drug development efforts. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future studies.

References

Chlovalicin: A Potential Therapeutic Agent Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chlovalicin, a chlorinated sesquiterpene natural product, and its derivative, this compound B, have emerged as molecules of interest in the field of therapeutic drug discovery. Isolated from marine-derived fungi, these compounds have demonstrated notable biological activities, particularly in the realms of oncology and bone metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, its proposed mechanism of action, and detailed experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.

I. Potential Therapeutic Applications

The primary therapeutic potential of this compound and its analogue, this compound B, lies in their cytotoxic and cytostatic effects on cancer cells, with a particular emphasis on melanoma. Additionally, preliminary studies have indicated a potential role in the regulation of bone cell differentiation.

Anticancer Activity

This compound has shown selective growth inhibitory activity against specific cancer cell lines. Early studies highlighted its ability to inhibit the proliferation of IL-6 dependent MH60 cells and B16 mouse melanoma cells[1][2]. More recently, this compound B, a chlorinated derivative, exhibited weak cytotoxic activity against the human melanoma cell line A2058[1][3][4]. This suggests that chlovalicins may target a common cellular pathway in melanoma cells[1][5].

Inhibition of Osteoclastogenesis

Beyond its anticancer potential, this compound has also been reported to possess inhibitory activity on osteoclastogenesis[1]. Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. The ability of this compound to inhibit the formation of these cells suggests its potential as a therapeutic agent for bone disorders characterized by excessive bone loss.

II. Quantitative Bioactivity Data

The following tables summarize the reported quantitative data on the biological activities of this compound and this compound B.

Table 1: Cytotoxic and Growth Inhibitory Activity of this compound

CompoundCell LineActivity TypeIC50 ValueReference
This compoundMH60 (IL-6 dependent)Growth Inhibition7.5 µM[1][2]
This compoundB16 (mouse melanoma)Growth Inhibition37 µM[1][2]

Table 2: Bioactivity of this compound B

CompoundAssay TypeCell Line / OrganismConcentrationResultReference
This compound BCytotoxicityA2058 (human melanoma)50 µM~50% cell survival[1][3][4]
This compound BCytotoxicityMRC-5 (human non-malignant lung fibroblast)50 µMNo activity[1]
This compound BAntibacterialFive bacterial strains100 µMNo activity[1][5][4]
This compound BAntifungalCandida albicans100 µMNo activity[1][5]
This compound BBiofilm InhibitionStaphylococcus epidermidis50 µMNo activity[1][5][4]

III. Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, its structural similarity to ovalicin, a known potent and irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), provides a strong basis for its proposed mechanism of action.

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is essential for the proper function and stability of a significant portion of the proteome. Inhibition of MetAP2 has been shown to disrupt cell proliferation, particularly in endothelial cells, leading to anti-angiogenic effects. In cancer cells, MetAP2 inhibition can lead to cell cycle arrest and apoptosis.

The proposed mechanism involves the covalent binding of this compound to the active site of MetAP2, thereby inactivating the enzyme. This inactivation is predicted to trigger a cascade of downstream signaling events, ultimately leading to the observed cytotoxic and anti-osteoclastogenic effects.

Signaling Pathway Diagram

Chlovalicin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibition Nascent_Proteins Nascent Proteins (with N-terminal Met) Processed_Proteins Processed Proteins (functional) p53 p53 Activation MetAP2->p53 Leads to Angiogenesis Angiogenesis Inhibition MetAP2->Angiogenesis Inhibition of Endothelial Cell Proliferation Osteoclastogenesis Osteoclastogenesis Inhibition MetAP2->Osteoclastogenesis Inhibition of Precursor Differentiation Nascent_Proteins->Processed_Proteins N-terminal Met Excision p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK Rb_phos Rb Hypophosphorylation CDK->Rb_phos G1_Arrest G1 Cell Cycle Arrest Rb_phos->G1_Arrest

Caption: Proposed signaling pathway for this compound's mechanism of action.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivities. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on adherent cancer cell lines.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate (e.g., A2058 melanoma cells) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for 48-72h add_this compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Materials:

  • Target cancer cell line (e.g., A2058 human melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Osteoclastogenesis Inhibition Assay (TRAP Staining)

This protocol outlines a method to assess the inhibitory effect of this compound on the differentiation of RAW 264.7 macrophage cells into osteoclasts.

Osteoclastogenesis_Assay_Workflow cluster_workflow Osteoclastogenesis Assay Workflow start Start seed_cells Seed RAW 264.7 cells in 48-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_reagents Add RANKL and this compound dilutions incubate1->add_reagents incubate2 Incubate for 5-7 days (replace medium every 2-3 days) add_reagents->incubate2 fix_cells Fix cells with 4% paraformaldehyde incubate2->fix_cells trap_stain Stain for Tartrate-Resistant Acid Phosphatase (TRAP) fix_cells->trap_stain image_cells Image wells using a microscope trap_stain->image_cells count_osteoclasts Count TRAP-positive multinucleated cells image_cells->count_osteoclasts analyze Analyze and compare treated vs. control count_osteoclasts->analyze end End analyze->end

Caption: Workflow for an osteoclastogenesis inhibition assay using TRAP staining.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Alpha-MEM with 10% FBS

  • 48-well tissue culture plates

  • Recombinant mouse RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

  • Microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 48-well plate at a density of 1 x 10^4 cells per well in 500 µL of complete medium. Incubate for 24 hours.

  • Induction of Differentiation: Replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. Add different concentrations of this compound to the respective wells. Include a positive control (RANKL only) and a negative control (no RANKL).

  • Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2-3 days.

  • Cell Fixation: After the incubation period, wash the cells with PBS and fix them with 4% PFA for 10 minutes at room temperature.

  • TRAP Staining: Wash the fixed cells with PBS and stain for TRAP activity according to the manufacturer's instructions. TRAP is an enzyme characteristic of osteoclasts.

  • Microscopy and Quantification: Visualize the cells under a microscope. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts. Count the number of osteoclasts per well to quantify the effect of this compound on osteoclastogenesis.

IL-6 Dependent Cell Growth Inhibition Assay

This protocol is for assessing the growth inhibitory effect of this compound on a cell line whose growth is dependent on the presence of Interleukin-6 (IL-6), such as the MH60 cell line.

Materials:

  • IL-6 dependent cell line (e.g., MH60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-6

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Wash the IL-6 dependent cells to remove any residual growth factors and resuspend them in fresh medium. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of medium.

  • Compound and Cytokine Addition: Add 25 µL of medium containing the desired concentrations of this compound. Then, add 25 µL of medium containing a suboptimal concentration of IL-6 (e.g., 0.2 U/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Luminescence Reading: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the IL-6 stimulated control. Plot the inhibition against the log of the this compound concentration to determine the IC50 value.

V. Conclusion

This compound and its derivatives represent a promising class of natural products with potential therapeutic applications in oncology and bone diseases. Their proposed mechanism of action, through the inhibition of MetAP2, offers a compelling rationale for their observed biological activities. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of these molecules. Future research should focus on elucidating the precise molecular interactions between this compound and MetAP2, exploring the downstream signaling pathways in more detail, and conducting preclinical in vivo studies to validate the in vitro findings. Such efforts will be crucial in advancing this compound towards potential clinical development.

References

The Limited Efficacy of Chlovalicin B: A Technical Review of its Weak Cytotoxic Activity Against Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tromsø, Norway – November 20, 2025 – A comprehensive technical analysis of Chlovalicin B, a chlorinated sesquiterpene, reveals its modest cytotoxic activity against melanoma cell lines. This whitepaper consolidates available quantitative data, details relevant experimental methodologies, and elucidates the potential molecular pathways influenced by this marine-derived compound. The findings are intended to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound B, a derivative of the known anti-angiogenic compound ovalicin, has been the subject of preliminary investigations to determine its potential as an anti-cancer agent. However, the existing data, as outlined in this report, suggest that its standalone efficacy against melanoma is limited.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound B and its parent compound, this compound, have been evaluated against different melanoma cell lines. The available data are summarized below, indicating a relatively high concentration is required to achieve a significant reduction in cell viability.

CompoundCell LineCell TypeAssayEndpointResultReference
This compound BA2058Human MelanomaCell Viability Assay% Cell Survival~50% at 50 µM[1][2][3][4][5]
This compoundB16Mouse MelanomaGrowth Inhibition AssayIC5037 µM[1][5][6]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound B and this compound against Melanoma Cells. The data indicates weak to moderate cytotoxic activity, with micromolar concentrations required to inhibit melanoma cell growth or viability.

Experimental Protocols

The evaluation of this compound B's cytotoxic activity was primarily conducted using cell viability assays. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common proxy for cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of a compound on adherent melanoma cells.

1. Cell Seeding:

  • Human melanoma cells (e.g., A2058) are harvested from culture.

  • Cells are seeded into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound B is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in complete culture medium.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of this compound B is added to the respective wells. Control wells receive medium with the vehicle (solvent) at the same final concentration as the treated wells.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plate is agitated for a few minutes to ensure complete solubilization.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The results are often plotted as a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Harvest Melanoma Cells seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Add this compound B at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate % Cell Viability read->analyze end Determine IC50 analyze->end

Figure 1. Experimental workflow for determining the cytotoxic activity of this compound B using an MTT assay.

Putative Signaling Pathway and Mechanism of Action

This compound B and its structural analogs, ovalicin and fumagillin, are known inhibitors of Methionine Aminopeptidase 2 (MetAP2).[3][7][8][9][10] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. Inhibition of MetAP2 can disrupt various cellular processes, including proliferation and angiogenesis.

While the precise downstream effects of this compound B in melanoma cells have not been fully elucidated, a putative signaling pathway can be proposed based on the known function of MetAP2 and its role in cancer biology. The inhibition of MetAP2 by this compound B likely leads to an accumulation of unprocessed proteins, which can trigger cellular stress and potentially lead to cell cycle arrest or apoptosis. Furthermore, the anti-angiogenic properties associated with MetAP2 inhibition could contribute to a less favorable tumor microenvironment, although this effect is less relevant in an in vitro setting.

signaling_pathway cluster_drug Drug Action cluster_target Cellular Target cluster_process Downstream Processes cluster_outcome Cellular Outcome chlovalicin_b This compound B metap2 MetAP2 chlovalicin_b->metap2 Inhibition protein_maturation Protein Maturation metap2->protein_maturation apoptosis Apoptosis metap2->apoptosis (putative) cell_proliferation Cell Proliferation protein_maturation->cell_proliferation angiogenesis Angiogenesis protein_maturation->angiogenesis reduced_viability Reduced Cell Viability cell_proliferation->reduced_viability angiogenesis->reduced_viability (in vivo) apoptosis->reduced_viability

Figure 2. Putative signaling pathway of this compound B in melanoma cells.

Conclusion

The available evidence indicates that this compound B exhibits weak cytotoxic activity against melanoma cells in vitro. The micromolar concentrations required to achieve a 50% reduction in cell viability suggest a limited potential for this compound as a monotherapy for melanoma. Further research could explore its efficacy in combination with other chemotherapeutic agents or investigate its analogs for enhanced potency. The inhibition of MetAP2 remains a plausible mechanism of action, and a deeper understanding of the downstream signaling consequences in melanoma cells is warranted to fully assess the therapeutic potential of the this compound class of compounds.

References

Chlovalicin: A Chlorinated Sesquiterpenoid Analog of Ovalicin with Potent Cytocidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of chlovalicin, a chlorinated sesquiterpenoid, and its structural and functional relationship to the well-characterized anti-angiogenic agent, ovalicin. Both compounds, produced by fungal species, share a common sesquiterpenoid backbone and exhibit potent biological activities. This guide details their chemical structures, biosynthetic origins, comparative biological effects with a focus on quantitative data, and the experimental methodologies employed in their characterization. Special emphasis is placed on the unique structural feature of this compound—the chlorinated methylene group—which arises from the modification of the epoxide ring present in ovalicin. This distinction in structure contributes to nuances in their biological profiles, which are explored herein. This whitepaper is intended to serve as a detailed resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

The discovery of natural products with therapeutic potential remains a cornerstone of drug development. Among these, the sesquiterpenoids ovalicin and its chlorinated analog, this compound, have garnered significant interest due to their potent cytocidal and anti-angiogenic properties. Ovalicin, a known inhibitor of Methionine Aminopeptidase 2 (MetAP2), has been extensively studied as a lead compound for anti-cancer therapies.[1][2] this compound, produced alongside ovalicin by the fungus Sporothrix sp. FO-4649, presents a fascinating case of natural product diversification through enzymatic halogenation.[3][4] This document elucidates the key structural and functional aspects of this compound in direct comparison to ovalicin.

Structural Elucidation and Relationship

This compound and ovalicin are sesquiterpenes, a class of C15 isoprenoids.[2][3] The core structural difference lies in the C-1 position of the cyclohexane ring. In ovalicin, this position features an epoxide ring.[3] In this compound, this epoxide is replaced by a chlorinated methylene moiety and a hydroxyl group.[3][5] This structural modification is the defining characteristic of this compound and its derivatives, such as this compound B.[5][6] The absolute configuration of this compound has been confirmed as 1S, 2R, 3S, 1'S, 2'R through chemical transformation from ovalicin, unequivocally establishing their direct structural lineage.[3]

A related compound, this compound B, has also been isolated from the marine mushroom Digitatispora marina.[6][7] this compound B shares the chlorinated methylene feature of this compound but differs at the C3 position, where it possesses a hydroxyl group instead of a methoxy group.[5]

Table 1: Physicochemical Properties of this compound and Ovalicin

PropertyThis compoundOvalicin
Molecular Formula C16H25O5ClC16H24O5
Molecular Weight 332 g/mol 296.36 g/mol
Key Structural Feature Chlorinated methylene at C-1Epoxide ring at C-1
Producing Organism Sporothrix sp. FO-4649Sporothrix sp. FO-4649, Pseudeurotium ovale

Biosynthesis

The biosynthesis of both ovalicin and this compound originates from the general sesquiterpenoid pathway, starting with farnesyl pyrophosphate (FPP).[2] While the specific gene clusters for their biosynthesis have not been fully elucidated, a putative pathway can be inferred. FPP undergoes a series of cyclizations and oxidations to form the core structure of ovalicin. The formation of this compound is a subsequent step involving the enzymatic chlorination of an ovalicin precursor. This halogenation is likely catalyzed by a fungal chloroperoxidase, a type of enzyme known to be involved in the biosynthesis of chlorinated natural products in fungi.[1][8]

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cyclization Cyclization & Oxidation Steps FPP->Cyclization Ovalicin Ovalicin Cyclization->Ovalicin Chlorination Enzymatic Chlorination (e.g., Chloroperoxidase) Ovalicin->Chlorination This compound This compound Chlorination->this compound

Figure 1. Putative biosynthetic relationship of this compound and ovalicin.

Biological Activity and Comparative Analysis

Both this compound and ovalicin exhibit significant cytotoxic activity against various cell lines. Ovalicin is a well-established inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels.[1][3] By inhibiting MetAP2, ovalicin blocks endothelial cell proliferation.[3] this compound also demonstrates potent growth-inhibitory effects, in some cases exceeding the potency of ovalicin.[4]

Table 2: Comparative Cytotoxicity Data (IC50 values)

CompoundCell LineIC50 (µM)Reference
This compoundMH60 (IL-6 dependent)7.5[4][9]
OvalicinMH60 (IL-6 dependent)27[4][9]
This compoundB16 Melanoma38[4][9]
This compound BA2058 Human Melanoma~50% survival at 50 µM[6][7]

The data suggests that the chlorination of the ovalicin scaffold can modulate its biological activity, highlighting the importance of this structural feature for its cytocidal effects.

The established mechanism of action for ovalicin involves the covalent modification of a histidine residue in the active site of MetAP2, leading to irreversible inhibition.[7] This inhibition disrupts the processing of nascent proteins, ultimately leading to cell cycle arrest and the suppression of angiogenesis. It is highly probable that this compound shares this mechanism of action, with its structural similarity allowing it to bind to the same active site.

MetAP2_Inhibition cluster_0 Ovalicin / this compound cluster_1 Cellular Processes Ovalicin Ovalicin or this compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) Ovalicin->MetAP2 Inhibits Protein_Processing N-terminal Methionine Excision MetAP2->Protein_Processing Catalyzes Protein_Function Proper Protein Function & Maturation Protein_Processing->Protein_Function Cell_Proliferation Endothelial Cell Proliferation Protein_Function->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Figure 2. Signaling pathway of MetAP2 inhibition by ovalicin and this compound.

Experimental Protocols

Isolation and Purification

This compound and ovalicin are typically isolated from the fermentation broth of Sporothrix sp. FO-4649.[4] A general workflow for their isolation is as follows:

Isolation_Workflow Start Fermentation Broth of Sporothrix sp. FO-4649 Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Chromatography1 Silica Gel Column Chromatography Extraction->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Isolation Isolation of this compound and Ovalicin Chromatography2->Isolation

Figure 3. General experimental workflow for the isolation of this compound and ovalicin.
Structural Elucidation

The structures of this compound and ovalicin were elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular formula, which is essential for confirming the elemental composition of the compounds.

Chemical Transformation of Ovalicin to this compound
Cytotoxicity Assays

The cytotoxic activity of this compound and ovalicin is typically evaluated using cell-based assays, such as the MTT or SRB assay. The general procedure is as follows:

  • Cell Culture: Cancer cell lines (e.g., MH60, B16) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of the test compounds (this compound and ovalicin) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT), where the absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant, naturally occurring chlorinated analog of ovalicin. Its unique structure, arising from the enzymatic modification of the ovalicin scaffold, results in potent cytocidal activity, in some cases surpassing that of its parent compound. The shared mechanism of targeting MetAP2 positions this compound as a valuable compound for further investigation in the development of novel anti-cancer and anti-angiogenic therapies. This technical guide provides a foundational understanding of the chemistry, biosynthesis, and biology of this compound, intended to facilitate future research and development efforts in this promising area of natural product science.

References

An In-depth Technical Guide to the Chlorinated Sesquiterpene Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin is a chlorinated sesquiterpenoid natural product with demonstrated cytocidal and anti-osteoclastogenic activities. First isolated from Sporothrix sp., and with a variant, this compound B, later identified from the marine mushroom Digitatispora marina, this molecule has attracted interest for its potential therapeutic applications. Structurally related to the well-known angiogenesis inhibitors ovalicin and fumagillin, this compound's mechanism of action is believed to involve the inhibition of methionine aminopeptidase 2 (MetAP2). This technical guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, biological activities, and detailed experimental protocols for its study. A putative biosynthetic pathway and the signaling pathways associated with its biological effects are also presented.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, sesquiterpenoids represent a diverse class of C15 isoprenoids with a wide range of biological activities. This compound, a chlorinated derivative of the ovalicin class of sesquiterpenes, has emerged as a molecule of interest due to its selective cytotoxicity against certain cancer cell lines and its inhibitory effects on bone resorption.[1][2] This guide consolidates the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, oncology, and bone biology.

Discovery and Physicochemical Properties

This compound was first isolated from the fermentation broth of a soil-derived fungus, Sporothrix sp. strain FO-4649, in 1996.[1][2] A variant, this compound B, was later isolated from the marine basidiomycete Digitatispora marina.[3][4] The structure of this compound was elucidated through spectroscopic methods, including 1D and 2D NMR and mass spectrometry.[3][4]

Table 1: Physicochemical Properties of this compound and this compound B

PropertyThis compoundThis compound BReference
Molecular FormulaC₁₆H₂₅ClO₅C₁₅H₂₃ClO₅[3][4]
Molecular Weight332.82 g/mol 318.80 g/mol [3][4]
Appearance-Brown powder[3]
UV λmax-221.60 nm (in ACN)[3]
Key Structural FeatureChlorinated methylene at C-1 of the cyclohexane ringChlorinated methylene at C-1 of the cyclohexane ring, hydroxyl at C-3[3][4]

Table 2: NMR Spectroscopic Data for this compound B (600 MHz, DMSO-d₆) [3]

PositionδH (ppm), mult. (J in Hz)δC (ppm)
1-75.3
2-81.7
33.70, d (8.3)74.9
4-209.6
5a2.64, td (13.9, 6.9)34.4
5b2.27, m34.4
6a2.09, ddd (13.4, 6.9, 1.6)31.5
6b1.85, m31.5
7a4.83, d (11.0)51.9
7b4.70, d (11.0)51.9
1'-60.4
2'2.79, t (6.5)55.2
3'a2.19, dt (14.6, 7.1)26.7
3'b2.27, m26.7
4'5.21, t (7.4)119.2
5'-133.9
6'1.70, s25.5
7'1.63, s17.8
1-OH5.79, s-
2-OH4.27, s-
3-OH4.45, d (8.3)-

Biological Activity

This compound exhibits selective cytotoxic activity against various cancer cell lines, most notably those dependent on interleukin-6 (IL-6) for proliferation. It has also been shown to inhibit osteoclastogenesis.

Table 3: Summary of Quantitative Biological Activity Data for this compound and this compound B

CompoundCell LineActivityValueReference
This compoundMH60 (IL-6 dependent)CytotoxicityIC₅₀ = 7.5 µM[2]
This compoundB16 (mouse melanoma)CytotoxicityIC₅₀ = 37 µM[4]
This compound BA2058 (human melanoma)Cytotoxicity~50% survival at 50 µM[3]
This compound BMRC-5 (non-malignant lung fibroblast)CytotoxicityNo activity at 50 µM
This compound-OsteoclastogenesisInhibitory activity[4]
This compoundVarious bacterial strainsAntimicrobialNo activity at 1000 µg/mL[2]
This compound BVarious bacterial strainsAntibacterialNo activity at 100 µM[3]
This compound BCandida albicansAntifungalNo activity at 50 µM[3]
This compound BS. epidermidisBiofilm inhibitionNo activity at 50 µM[3]

Proposed Mechanism of Action

Inhibition of Methionine Aminopeptidase 2 (MetAP2)

Given the structural similarity of this compound to ovalicin and fumagillin, its primary mechanism of cytotoxic and anti-angiogenic action is likely the irreversible inhibition of methionine aminopeptidase 2 (MetAP2). MetAP2 is a key enzyme responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 disrupts protein maturation and leads to cell cycle arrest and apoptosis, particularly in proliferating endothelial cells.

MetAP2_Inhibition This compound This compound MetAP2 MetAP2 (Active Site: His231) This compound->MetAP2 Covalent Inhibition Covalent_Adduct This compound-MetAP2 Covalent Adduct (Inactive) Protein_Maturation Mature Proteins MetAP2->Protein_Maturation Methionine Cleavage Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Covalent_Adduct->Cell_Cycle_Arrest Disruption of Protein Maturation Protein_Synthesis Nascent Proteins (with N-terminal Met) Protein_Synthesis->MetAP2 Substrate Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Angiogenesis Anti-Angiogenesis Apoptosis->Anti_Angiogenesis

Proposed mechanism of MetAP2 inhibition by this compound.
Inhibition of IL-6 Signaling

This compound has been shown to inhibit the proliferation of IL-6 dependent MH60 cells.[2] The precise mechanism is not fully elucidated but may involve interference with the IL-6 receptor complex or downstream signaling cascades such as the JAK/STAT pathway.

IL6_Signaling_Inhibition IL6 IL-6 IL6R IL-6 Receptor (IL-6R) IL6->IL6R gp130 gp130 IL6R->gp130 dimerization JAK JAK gp130->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibition? This compound->STAT3 Inhibition?

Hypothesized inhibition of the IL-6 signaling pathway.
Inhibition of Osteoclastogenesis

This compound's ability to inhibit osteoclastogenesis suggests it interferes with the RANKL/RANK signaling pathway, which is crucial for the differentiation and activation of osteoclasts. This could occur through the downregulation of key transcription factors like NFATc1.

Osteoclastogenesis_Inhibition RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK NFATc1 NFATc1 (Master regulator) NFkB_MAPK->NFATc1 activation Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes Osteoclast Osteoclast Differentiation & Activation Osteoclast_Genes->Osteoclast This compound This compound This compound->NFATc1 Inhibition?

Proposed inhibition of RANKL-induced osteoclastogenesis.

Putative Biosynthetic Pathway

A dedicated biosynthetic pathway for this compound has not been elucidated. However, based on the biosynthesis of the structurally related fumagillin, a putative pathway can be proposed. This likely involves the convergence of a sesquiterpenoid pathway, producing a β-trans-bergamotene intermediate from farnesyl pyrophosphate (FPP), and a polyketide pathway. The resulting intermediates would then undergo a series of oxidative modifications, including epoxidation and chlorination.

Chlovalicin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Terpene_Cyclase Terpene Cyclase FPP->Terpene_Cyclase Bergamotene β-trans-Bergamotene Coupling Coupling Bergamotene->Coupling Terpene_Cyclase->Bergamotene Polyketide_Synthase Polyketide Synthase (PKS) Polyketide Polyketide Moiety Polyketide_Synthase->Polyketide Polyketide->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Oxidations Oxidations, Epoxidation Intermediate->Oxidations Ovalicin Ovalicin Oxidations->Ovalicin Chlorination Chlorination Ovalicin->Chlorination This compound This compound Chlorination->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase

Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound B from Digitatispora marina

This protocol is adapted from the reported isolation of this compound B.[3]

  • Cultivation:

    • Inoculate liquid malt extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H₂O) with mycelia of Digitatispora marina.

    • Incubate in stationary culture flasks at 13 °C for 70-110 days.

  • Extraction:

    • After cultivation, add Diaion® HP-20 resin to the fermentation broth and incubate for 3-5 days.

    • Filter the resin and mycelium and wash with methanol to extract the metabolites.

    • Dry the methanolic extract under reduced pressure.

  • Fractionation:

    • Dissolve the crude extract in 90% methanol and subject it to reverse-phase flash chromatography on a Diaion® HP-20SS column.

    • Elute with a stepwise gradient of methanol in water, followed by 100% methanol, methanol:acetone, and 100% acetone.

    • Monitor fractions by UHPLC-ESI-HRMS for the characteristic isotopic pattern of a monochlorinated compound.

  • Purification:

    • Pool the fractions containing the target compound.

    • Perform mass-guided preparative HPLC using a CSH Prep Fluoro-Phenyl column with a gradient of acetonitrile in water.

    • A second purification step on a CSH phenyl hexyl prep column with an acetonitrile/water gradient may be necessary to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound against adherent cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37 °C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Osteoclastogenesis Inhibition Assay

This protocol describes the assessment of this compound's effect on RANKL-induced osteoclast differentiation.

  • Cell Culture:

    • Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.

    • Culture BMMs in α-MEM supplemented with 10% FBS and M-CSF (30 ng/mL) for 3 days.

  • Osteoclast Differentiation:

    • Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Culture the cells in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) with various concentrations of this compound for 4-5 days. Replace the medium every 2 days.

  • TRAP Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain for tartrate-resistant acid phosphatase (TRAP) using a commercial kit according to the manufacturer's instructions.

    • TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

  • Quantification:

    • Count the number of TRAP-positive multinucleated cells per well under a microscope.

    • Alternatively, the TRAP activity in the cell lysate can be measured colorimetrically.

Conclusion and Future Perspectives

This compound is a promising natural product with selective cytotoxic and anti-osteoclastogenic activities. Its likely mechanism of action through MetAP2 inhibition places it in a class of compounds with proven anti-angiogenic potential. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable synthetic biology approaches for analog production. A more detailed investigation into its effects on IL-6 and RANKL signaling pathways will provide a clearer understanding of its therapeutic potential in inflammatory diseases and cancer. The development of a total synthesis route for this compound would also facilitate further structure-activity relationship studies and preclinical development.

References

Preliminary Investigation of Chlovalicin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin, a chlorinated sesquiterpene derivative of ovalicin, has demonstrated notable biological activities, including cytocidal effects against specific cancer cell lines and inhibitory action on osteoclastogenesis. This document provides a comprehensive overview of the preliminary bioactivity data for this compound and its analogue, this compound B. It details the experimental protocols for key bioassays, outlines the probable mechanism of action through the inhibition of Methionine Aminopeptidase 2 (MetAP2), and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the further investigation and development of this compound and related compounds as potential therapeutic agents.

Introduction

This compound is a natural product first isolated from Sporothrix sp. FO-4649 and also found in the marine-derived fungus Aspergillus niger. It belongs to the family of ovalicin-like compounds, which are known for their potent biological effects, including anti-angiogenic properties. Structurally, this compound is characterized by a chlorinated methylene moiety on the cyclohexane ring, distinguishing it from its well-studied analogue, ovalicin. A related compound, this compound B, has been isolated from the marine basidiomycete Digitatispora marina. This guide synthesizes the currently available data on the bioactivity of these compounds to facilitate further research and development.

Quantitative Bioactivity Data

The known biological activities of this compound and its analogue this compound B are summarized in the table below. The data highlights a degree of selectivity in the cytotoxic effects of these compounds.

CompoundCell LineCell TypeBioactivityMeasurementCitation(s)
This compound MH60IL-6 Dependent Mouse HybridomaGrowth InhibitionIC₅₀ = 7.5 µM
B16Mouse MelanomaGrowth InhibitionIC₅₀ = 37-38 µM
-Murine Bone Marrow MacrophagesOsteoclastogenesis InhibitionInhibitory Activity Observed
This compound B A2058Human MelanomaCytotoxicity~50% Cell Survival at 50 µM
MRC-5Human Non-malignant Lung FibroblastCytotoxicityNo Activity at 50 µM

Proposed Mechanism of Action and Signaling Pathways

While the direct molecular target of this compound has not been explicitly confirmed in published literature, its structural similarity to ovalicin and fumagillin strongly suggests a shared mechanism of action. Ovalicin and fumagillin are known to be potent, irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2) .

MetAP2 is a crucial enzyme responsible for the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function. The inhibition of MetAP2 by fumagillin and ovalicin occurs through the formation of a covalent bond between the epoxide moiety on the cyclohexane ring and a specific histidine residue (His-231) within the active site of the enzyme. This leads to the permanent inactivation of MetAP2. Given that this compound possesses a related reactive group (a chlorinated methylene moiety) at the same position, it is highly probable that it inhibits MetAP2 through a similar covalent modification.

dot

cluster_0 This compound's Proposed Mechanism of Action This compound This compound MetAP2_active Active MetAP2 (His-231) This compound->MetAP2_active Binds to active site MetAP2_inactive Inactive MetAP2 (Covalently Modified) MetAP2_active->MetAP2_inactive Irreversible Covalent Bond Formation

Caption: Proposed mechanism of this compound's irreversible inhibition of MetAP2.

The inhibition of MetAP2 has significant downstream consequences on cellular signaling. One of the key pathways affected is the noncanonical Wnt signaling pathway . Research on fumagillin analogues has demonstrated that MetAP2 inhibition blocks this pathway downstream of the Frizzled receptor but upstream of key mediators like Calmodulin-dependent Kinase II (CamKII), RhoA, and c-Jun N-terminal Kinase (JNK). This disruption can interfere with processes such as cell polarity, migration, and differentiation. The canonical Wnt/β-catenin pathway, however, appears to be unaffected.

dot

cluster_1 Noncanonical Wnt Signaling Pathway Disruption Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh MetAP2 MetAP2 Dsh->MetAP2 Requires MetAP2 for downstream protein maturation CamKII CamKII MetAP2->CamKII RhoA RhoA MetAP2->RhoA JNK JNK MetAP2->JNK Cellular_Responses Cell Polarity, Migration CamKII->Cellular_Responses RhoA->Cellular_Responses JNK->Cellular_Responses This compound This compound This compound->MetAP2 Inhibits

Caption: Disruption of the noncanonical Wnt pathway by this compound via MetAP2 inhibition.

Experimental Protocols

The following are detailed protocols for the key bioassays used to characterize the activity of this compound and its analogues.

General Experimental Workflow for Bioactivity Screening

The preliminary investigation of a compound like this compound typically follows a tiered screening process, starting with in vitro cell-based assays to determine cytotoxicity and specific inhibitory effects, followed by more complex assays to elucidate the mechanism of action.

dot

cluster_2 Bioactivity Screening Workflow Start Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Melanoma Cell Lines) Start->Cytotoxicity Specific_Assay Specific Bioassays (e.g., IL-6 Dependent Growth, Osteoclastogenesis) Start->Specific_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Cytotoxicity->Data_Analysis Specific_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., MetAP2 Inhibition Assay, Pathway Analysis) Data_Analysis->Mechanism_Study Conclusion Bioactivity Profile Established Mechanism_Study->Conclusion

Chlovalicin and Its Analogs: A Technical Review of a Promising Class of Methionine Aminopeptidase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin is a sesquiterpenoid natural product that belongs to the fumagillin and ovalicin family of compounds. First isolated from the fungus Sporothrix sp. FO-4649 in 1996, this compound has garnered interest for its cytocidal activities.[1][2] Structurally related to the well-known angiogenesis inhibitor ovalicin, this compound features a distinctive chlorinated methylene group on its cyclohexane ring.[1] This defining feature, and its shared core structure with potent biological agents, positions this compound and its analogs as a compelling area of research for the development of novel therapeutics.

This technical guide provides a comprehensive literature review of this compound and its known analog, this compound B. It summarizes the available quantitative biological data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structures

This compound and its natural analog, this compound B, share a core sesquiterpenoid scaffold with fumagillin and ovalicin. The key structural feature of this compound is the presence of a chlorinated methylene moiety at the C-1 position of the cyclohexane ring, in place of the epoxide found in ovalicin. This compound B, isolated from the marine mushroom Digitatispora marina, is a hydroxylated derivative of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound and its analogs is attributed to their interaction with methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and angiogenesis.[3][4] Like fumagillin and ovalicin, this compound is believed to act as an irreversible inhibitor of MetAP2. This inhibition is thought to occur through the covalent modification of a histidine residue in the active site of the enzyme by the reactive epoxide or a related functional group.[5]

The inhibition of MetAP2 disrupts the removal of the N-terminal methionine from nascent proteins, a critical step in their maturation and function. In endothelial cells, this disruption leads to a G1 cell cycle arrest and the inhibition of proliferation, which in turn suppresses angiogenesis.[6][7] This anti-angiogenic effect is the primary basis for the interest in fumagillin, ovalicin, and by extension, this compound, as potential anticancer agents.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of this compound and its analog, this compound B.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
IL-6 dependent MH607.5[1][2]
B16 mouse melanoma37-38[1][2][8]

Table 2: Biological Activity of this compound B

AssayConcentration (µM)ResultReference
Human melanoma cell line A205850~50% cell survival[9][10]
Antibacterial (5 strains)100No activity[9]
Antifungal (Candida albicans)50No activity[9]
Biofilm formation (S. epidermidis)50No activity[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are not extensively reported in the literature. However, based on the protocols for the closely related compounds fumagillin and ovalicin, the following methodologies can be adapted.

MetAP2 Enzymatic Assay

This protocol is adapted from the enzymatic assay used for fumagillin and ovalicin.[1]

  • Enzyme and Substrate Preparation:

    • Recombinant human MetAP2 is diluted to a working concentration of 2 nM in assay buffer (20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂).

    • The substrate, Met-Gly-Met-Met, is prepared as a 40 mM stock solution in the assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, 1 nM of recombinant MetAP2 is pre-incubated with varying concentrations of the test compound (e.g., this compound) or a solvent control for 1 hour at 4°C.

    • The enzymatic reaction is initiated by adding the substrate to a final concentration of 4 mM.

    • The reaction mixture is incubated at 37°C for 20 minutes.

  • Quenching and Detection:

    • The reaction is stopped by the addition of EDTA to a final concentration of 10 mM.

    • The amount of released methionine is quantified using a colorimetric or fluorometric method, such as a coupled-enzyme assay with L-amino acid oxidase and horseradish peroxidase.[11]

Endothelial Cell Proliferation Assay

This protocol is a general method for assessing the anti-proliferative activity of compounds on endothelial cells.

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium supplemented with appropriate growth factors and serum.

  • Assay Procedure:

    • HUVECs are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound (e.g., this compound) or a vehicle control.

    • The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measurement of Proliferation:

    • Cell proliferation is assessed using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

    • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Signaling Pathways and Workflows

MetAP2 Inhibition and Downstream Signaling

The inhibition of MetAP2 by this compound and its analogs is expected to trigger a cascade of downstream events in endothelial cells, leading to the suppression of angiogenesis. The following diagram illustrates the proposed signaling pathway.

MetAP2_Inhibition_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound / Analogs MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Covalent Inhibition Protein_Maturation Inhibition of N-terminal Methionine Excision MetAP2->Protein_Maturation Blocks eIF2a eIF2α Phosphorylation (unaffected) MetAP2->eIF2a Associated with Protein_Synthesis Altered Protein Synthesis & Function Protein_Maturation->Protein_Synthesis ERK_Signaling Suppression of ERK1/2 Signaling Protein_Synthesis->ERK_Signaling Cell_Cycle G1 Cell Cycle Arrest ERK_Signaling->Cell_Cycle Angiogenesis Inhibition of Angiogenesis Cell_Cycle->Angiogenesis Leads to Chlovalicin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene Terpene Cyclase Intermediate1 Oxidized Intermediates Bergamotene->Intermediate1 Oxidases Ovalicin_Core Ovalicin-like Core Intermediate1->Ovalicin_Core Rearrangement Chlorinated_Intermediate Chlorinated Intermediate Ovalicin_Core->Chlorinated_Intermediate Flavin-dependent Halogenase This compound This compound Chlorinated_Intermediate->this compound Tailoring Enzymes

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Chlovalicin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of chlovalicin and its analogue, this compound B, from fungal cultures. The methodologies are based on established scientific literature and are intended to guide researchers in obtaining these bioactive secondary metabolites for further study and development.

Introduction

This compound is a chlorinated sesquiterpene with potential cytocidal activities, first isolated from Sporothrix sp. FO-4649.[1] A related compound, this compound B, has been isolated from the marine basidiomycete Digitatispora marina.[2][3] Both compounds belong to the ovalicin group of derivatives and have garnered interest for their biological activities, including weak cytotoxic effects against certain cancer cell lines.[1][2][4] These protocols outline the key steps for fungal cultivation, extraction of the target compounds, and their subsequent purification using chromatographic techniques.

Fungal Strains and Cultivation

Successful isolation of this compound begins with the correct identification and cultivation of the producing fungal strain. Two known producers are detailed below.

Table 1: this compound Producing Fungi and Culture Media

Fungal StrainTypeSourceCultivation Medium
Sporothrix sp. FO-4649Soil-derived fungusNot specifiedNot detailed in provided results
Digitatispora marinaMarine basidiomyceteIsolated from driftwoodLiquid malt extract medium
Protocol for Cultivation of Digitatispora marina

This protocol is adapted from the large-scale cultivation used for the isolation of this compound B.[2]

Materials:

  • Pure culture of Digitatispora marina

  • Liquid malt extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H₂O)

  • 1000 mL culture flasks

  • Agar plates with fresh mycelium for inoculation

  • Incubator

Procedure:

  • Prepare the liquid malt extract medium and sterilize it by autoclaving.

  • Inoculate the liquid medium with fresh mycelium from agar plates. Use approximately ¼ to ½ of an agar plate per flask containing 250 mL of medium.[2]

  • Incubate the cultures at 13°C for 73–110 days without shaking.[2]

  • For large-scale production, this process can be repeated over several rounds to achieve the desired total volume. A total volume of 30 L was used to isolate 0.6 mg of this compound B.[2]

Extraction of this compound

The extraction process is designed to efficiently capture the secondary metabolites from the fermentation broth.

Table 2: Extraction Parameters for this compound from D. marina Culture

ParameterValue
Total Culture Volume30 L
Adsorbent ResinDiaion® HP20
Elution SolventMethanol
Dry Extract Yield25.1 g
Protocol for Extraction from D. marina Culture
  • After the incubation period, add Diaion® HP20 resin to the liquid culture.[2]

  • Continue the incubation with the resin for an additional 3–5 days.[2]

  • Separate the resin and fungal mycelium from the liquid broth by vacuum filtration through a cheesecloth filter.[2]

  • Extract the metabolites from the resin and mycelium using methanol.[2]

  • Dry the methanol extract under reduced pressure at 40°C to yield the crude extract.[2]

Purification of this compound

Purification is achieved through chromatographic techniques, primarily reverse-phase flash chromatography.

Protocol for Purification using RP-Flash Chromatography

Materials:

  • Crude fungal extract

  • Diaion® HP-20SS resin (or equivalent C18 reverse-phase silica)

  • Methanol

  • Water

  • RP-flash chromatography system (e.g., Biotage SP4™ system)

Procedure:

  • Dissolve the crude extract in 90% methanol.[5]

  • Load the dissolved extract onto a column packed with Diaion® HP-20SS resin.

  • Elute the column with a stepwise gradient of methanol in water. The provided literature mentions fractionation into six fractions, with the fifth fraction eluting at 100% methanol containing this compound B.[4]

  • Analyze the collected fractions using a suitable analytical method such as UHPLC-ESI-HRMS to identify the fractions containing this compound or its analogues.[2][4]

  • Pool the fractions containing the target compound for further purification if necessary, or for characterization and bioassays.

Experimental Workflow and Diagrams

The overall process for the isolation and purification of this compound can be visualized as a multi-step workflow.

Chlovalicin_Isolation_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_output Final Product Inoculation Inoculation of Liquid Medium Incubation Static Incubation (73-110 days at 13°C) Inoculation->Incubation Resin_Addition Addition of Diaion® HP20 Resin Incubation->Resin_Addition Filtration Vacuum Filtration Resin_Addition->Filtration Methanol_Extraction Methanol Extraction Filtration->Methanol_Extraction Drying Drying Under Reduced Pressure Methanol_Extraction->Drying RP_Flash RP-Flash Chromatography Drying->RP_Flash Fraction_Analysis Fraction Analysis (UHPLC-ESI-HRMS) RP_Flash->Fraction_Analysis Pure_this compound Pure this compound Fraction_Analysis->Pure_this compound

References

Application Notes and Protocols for the Structural Elucidation of Chlovalicin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Chlovalicin, a chlorinated sesquiterpenoid. The data presented is based on the closely related analogue, this compound B, which shares the same core structure.

Introduction

This compound and its analogues are a class of sesquiterpenoid natural products that have garnered interest due to their biological activities. The structural elucidation of these complex molecules is heavily reliant on modern NMR techniques. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide through-bond and through-space correlations, which are essential for assembling the molecular scaffold and determining the relative stereochemistry.

This document outlines the key NMR experiments and provides standardized protocols for the structural analysis of this compound. The provided data is for this compound B, which differs from this compound by the presence of a hydroxyl group at the C3 position instead of a methoxy group. This substitution will primarily affect the chemical shifts of the C3 proton and carbon, as well as adjacent nuclei.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound B, recorded on a 600 MHz spectrometer in DMSO-d₆. This data is critical for the assignment of the molecular structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound B (600 MHz, DMSO-d₆) [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)Key ROESY Correlations (¹H-¹H)
175.3--2, 3, 5, 6, 1'Me, CH₂Cl-
281.72.79, d, 9.931, 3, 4, 1'3, 1'Me
360.44.83, d, 9.921, 2, 4, 52, 5a
4209.6----
545.12.45, m (a); 2.15, m (b)6a, 6b1, 3, 4, 63 (a)
628.21.85, m (a); 1.65, m (b)5a, 5b1, 51'Me (a)
CH₂Cl50.13.80, d, 11.5 (a); 3.65, d, 11.5 (b)-1-
1'133.9----
2'64.23.01, d, 4.13'1', 3', 4', 1'Me3', 1'Me
3'58.15.22, m2', 4'a, 4'b1', 2', 4', 5'2', 4'a, 4'b
4'25.82.05, m (a); 1.95, m (b)3', 5'1', 3', 5'3', 5'
5'145.24.95, m4'a, 4'b4', 6', 7'4'a, 4'b, 6', 7'
6'17.61.68, s-1', 5', 7'5', 7'
7'110.14.68, s (a); 4.65, s (b)-1', 5', 6'5', 6'
1'Me15.21.25, s-1', 2', 3'2, 6a

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is crucial to minimize interfering residual solvent signals.

  • Filtration: Filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution NOESY or ROESY experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect (NOE). This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically over 2-3 bonds.

    • Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-8 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Spectral Width: ¹H dimension: same as ¹H NMR; ¹³C dimension: slightly wider than the expected range of protonated carbons (e.g., 0-160 ppm).

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 4-16 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds.

    • Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width: ¹H dimension: same as ¹H NMR; ¹³C dimension: covering the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 8-32 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are in close proximity, which is crucial for determining relative stereochemistry.

    • Pulse Sequence: Gradient-selected ROESY (e.g., 'roesygpph' on Bruker instruments).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Mixing Time: 200-500 ms. This parameter may require optimization.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound and the key 2D NMR correlations that are instrumental in this process.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in DMSO-d6 Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD 1D NMR (¹H, ¹³C) Filtration->OneD TwoD 2D NMR (COSY, HSQC, HMBC, ROESY) Filtration->TwoD Assignment Signal Assignment OneD->Assignment TwoD->Assignment Connectivity Establish Planar Structure Assignment->Connectivity Stereochem Determine Relative Stereochemistry Connectivity->Stereochem Structure Final Structure of this compound Stereochem->Structure

References

Application Notes and Protocols for Chlovalicin Production from Digitatispora marina

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the cultivation of the marine fungus Digitatispora marina for the production of Chlovalicin B, a chlorinated sesquiterpene with potential therapeutic applications. The methodologies outlined below are based on established research and are intended to guide researchers in the successful culture of this fungus and the isolation of its bioactive secondary metabolites.

Data Presentation

The following tables summarize the key quantitative data associated with the cultivation of Digitatispora marina and the subsequent yield of this compound B.

Table 1: Cultivation and Extraction Parameters

ParameterValueReference
Fungal StrainDigitatispora marina (isolate 008cD1.1)[1]
Culture Volume30 L (total, in several rounds)[1]
Dry Extract Yield25.1 g[1][2]
Final this compound B Yield0.6 mg[1][2]

Table 2: Culture Medium Composition

ComponentConcentration
Malt Extract4 g/L
Sea Salts40 g/L
SolventMilli-Q® H₂O

Table 3: Cultivation Conditions

ParameterCondition
Culture TypeLiquid static culture
Incubation Temperature13 °C
Incubation Time73–110 days
Culture Vessel1000 mL flasks containing 250 mL medium

Experimental Protocols

Protocol 1: Cultivation of Digitatispora marina

1. Fungal Inoculum Preparation:

  • The Digitatispora marina strain is stored as mycelium on submerged agar pieces in a 20% glycerol solution at -80 °C.[1]

  • For inoculation, use fresh mycelium from agar plates. Approximately ¼ to ½ of a full agar plate is used per flask.[1]

2. Culture Medium Preparation:

  • Prepare the liquid malt extract medium by dissolving 4 g of malt extract and 40 g of sea salts in 1 L of Milli-Q® H₂O.

  • Dispense 250 mL of the medium into 1000 mL culture flasks.

  • Autoclave the flasks to sterilize the medium.

3. Inoculation and Incubation:

  • Aseptically inoculate each flask with the prepared Digitatispora marina mycelium.

  • Incubate the flasks at 13 °C without shaking for a period of 73 to 110 days.[1]

Protocol 2: Extraction and Isolation of this compound B

1. Metabolite Extraction from Fermentation Broth:

  • After the incubation period, add Diaion® HP-20 resin to the culture flasks and incubate for an additional 3–5 days to allow for the adsorption of metabolites.[1]

  • Separate the resin and fungal mycelium from the liquid broth by vacuum filtration through a cheesecloth filter.[1]

2. Elution and Drying:

  • Extract the metabolites from the resin using methanol (HPLC grade) in two rounds.[1]

  • Combine the methanolic extracts and dry them under reduced pressure at 40 °C to yield the crude extract.[1]

3. Fractionation and Purification:

  • The crude extract (25.1 g) is then subjected to repeated fractionation using reversed-phase flash chromatography.[1][2]

  • Analyze the resulting fractions using UHPLC-ESI-HRMS to identify fractions containing the target compound.[1][2]

  • This compound B can be further purified from the positive fractions using mass-guided preparative HPLC.[3]

Visualizations

The following diagrams illustrate the key workflows for the cultivation and extraction processes.

experimental_workflow cluster_cultivation Cultivation Workflow cluster_extraction Extraction and Isolation Workflow prep_inoculum Prepare Inoculum (D. marina mycelium) inoculation Inoculate Medium prep_inoculum->inoculation prep_medium Prepare Liquid Medium (Malt Extract, Sea Salts) prep_medium->inoculation incubation Static Incubation (13°C, 73-110 days) inoculation->incubation resin_adsorption Resin Adsorption (Diaion® HP-20) incubation->resin_adsorption Start Extraction filtration Filtration resin_adsorption->filtration methanol_extraction Methanol Extraction filtration->methanol_extraction drying Drying under Vacuum methanol_extraction->drying flash_chromatography RP-Flash Chromatography drying->flash_chromatography hplc Preparative HPLC flash_chromatography->hplc final_product This compound B hplc->final_product

Caption: Experimental workflow for this compound B production.

logical_relationship fungus Digitatispora marina cultivation Liquid Culture (Malt Extract Medium) fungus->cultivation is cultivated in extraction Resin-based Extraction cultivation->extraction yields broth for purification Chromatographic Purification extraction->purification yields crude extract for This compound This compound B purification->this compound yields pure

Caption: Logical flow from fungus to final product.

References

Application Notes and Protocols for the Extraction of Chlovalicin using Resin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin is a potent cytocidal antibiotic and a derivative of ovalicin, initially isolated from Sporothrix sp. FO-4649.[1] It has also been identified in the marine mushroom Digitatispora marina.[2] Structurally, this compound is a sesquiterpene characterized by a chlorinated methylene moiety on a cyclohexane ring.[3] This compound has demonstrated significant biological activity, including the dose-dependent growth inhibition of IL-6 dependent MH60 cells and B16 melanoma cells.[1] The mechanism of action for the class of compounds to which this compound belongs, including the related compounds ovalicin and fumagillin, involves the inhibition of Methionine aminopeptidase 2 (MetAP2), a key enzyme in protein modification and angiogenesis.

This document provides detailed application notes and protocols for the extraction and purification of this compound from fungal fermentation broths using resin chromatography. The primary focus is on established methods using adsorbent resins, with additional discussion on the potential application of ion-exchange and size-exclusion chromatography as complementary or alternative purification steps.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of extraction and chromatography protocols.

PropertyValueReference
Molecular FormulaC₁₆H₂₅O₅Cl[3]
Molecular Weight332 g/mol [3]
General ClassSesquiterpene, Ovalicin derivative[1][3]
Biological ActivityCytocidal, inhibits growth of IL-6 dependent cells[1]
TargetMethionine aminopeptidase 2 (MetAP2)

I. Adsorbent Resin Chromatography for this compound Extraction

Adsorbent resin chromatography is a highly effective method for the initial capture and concentration of this compound from large volumes of fermentation broth. Non-polar polymeric resins, such as the Diaion® HP series, are particularly well-suited for this purpose due to their high surface area and affinity for hydrophobic molecules like this compound.

Experimental Protocol: Extraction and Fractionation using Diaion® Resin

This protocol is adapted from the successful extraction of this compound B from Digitatispora marina fermentation broth.[2]

1. Materials and Reagents:

  • Fermentation broth containing this compound

  • Diaion® HP-20 resin (Supelco)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Cheesecloth filter

  • Vacuum filtration apparatus

  • Rotary evaporator

  • RP-flash chromatography system (e.g., Biotage SP4™)

  • Diaion® HP-20SS resin

2. Extraction Procedure:

  • To the total volume of the fermentation broth (e.g., 30 L), add Diaion® HP-20 resin.

  • Incubate the resin with the culture for 3 to 5 days with gentle agitation to allow for the adsorption of this compound onto the resin.

  • Separate the resin and fungal mycelium from the liquid by vacuum filtration through a cheesecloth filter.

  • Wash the collected resin and mycelium with deionized water to remove residual media components.

  • Elute the adsorbed compounds from the resin using methanol. This can be done in two rounds to ensure complete extraction.

  • Combine the methanolic extracts and dry under reduced pressure at 40°C using a rotary evaporator to yield the crude extract.

3. Fractionation by RP-Flash Chromatography:

  • Equilibrate a Diaion® HP-20SS flash chromatography column with 5% methanol in water.

  • Dissolve a portion of the crude extract (e.g., a maximum of 2 g) in 90% methanol.

  • In a separate vessel, combine an aliquot of the dissolved extract with 2 g of Diaion® HP-20SS resin and remove the solvent under reduced pressure to create a dry load.

  • Apply the dry load to the top of the pre-equilibrated column.

  • Elute the column with a stepwise gradient of methanol in water, followed by methanol and acetone. A typical elution profile is detailed in Table 2.

  • Collect fractions and analyze for the presence of this compound using an appropriate analytical method, such as HPLC-MS.

Table 2: Stepwise Elution Protocol for RP-Flash Chromatography

StepSolvent SystemDuration (min)Flow Rate (mL/min)
15% Methanol in Water612
225% Methanol in Water612
350% Methanol in Water612
475% Methanol in Water612
5100% Methanol1212
650% Methanol in Acetone412
7100% Acetone1012

II. Complementary and Alternative Resin Chromatography Techniques

While adsorbent resin chromatography is effective for initial capture, further purification of this compound may require the use of orthogonal chromatographic techniques such as ion-exchange and size-exclusion chromatography.

A. Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge. While this compound itself is a neutral molecule, this technique can be invaluable for removing charged impurities from the crude extract. Depending on the pH of the mobile phase and the nature of the impurities, either anion-exchange or cation-exchange chromatography can be employed.

Hypothetical Application for this compound Purification:

  • Objective: To remove polar, charged impurities from the crude extract after initial adsorbent chromatography.

  • Resin Selection: A weak anion-exchange resin (e.g., DEAE-cellulose) or a weak cation-exchange resin (e.g., CM-cellulose) could be used. The choice would depend on the charge of the primary impurities at a given pH.

  • Methodology:

    • The crude extract, dissolved in a low ionic strength buffer at a specific pH, is loaded onto the equilibrated IEX column.

    • This compound, being neutral, is expected to pass through the column in the flow-through fraction.

    • Charged impurities will bind to the resin.

    • The column is washed with the starting buffer to ensure all this compound has been collected.

    • Bound impurities can be subsequently eluted with a high ionic strength buffer or by changing the pH.

B. Size-Exclusion Chromatography (SEC)

Principle: Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size and shape). Porous beads are packed into a column, and larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules that can enter the pores have a longer path and elute later.

Hypothetical Application for this compound Purification:

  • Objective: To separate this compound from high molecular weight contaminants (e.g., proteins, polysaccharides) and very low molecular weight impurities.

  • Resin Selection: A resin with a fractionation range appropriate for small molecules (e.g., Sephadex LH-20) would be suitable.

  • Methodology:

    • The partially purified this compound fraction is concentrated and dissolved in the mobile phase to be used for SEC.

    • The sample is loaded onto the equilibrated SEC column.

    • The column is eluted isocratically with the mobile phase.

    • Fractions are collected and analyzed for the presence of this compound. High molecular weight impurities will elute first, followed by this compound, and then smaller impurities.

III. Experimental Workflows and Signaling Pathways

Diagram of the this compound Extraction and Purification Workflow

Extraction_Workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_polishing Polishing Steps (Optional) Fermentation_Broth Fermentation Broth (containing this compound) Add_Resin Add Diaion® HP-20 Resin Fermentation_Broth->Add_Resin Incubate Incubate 3-5 days Add_Resin->Incubate Filter Vacuum Filtration Incubate->Filter Elute Elute with Methanol Filter->Elute Evaporate Rotary Evaporation Elute->Evaporate Crude_Extract Crude this compound Extract Evaporate->Crude_Extract RP_Flash RP-Flash Chromatography (Diaion® HP-20SS) Crude_Extract->RP_Flash Gradient_Elution Stepwise Gradient Elution RP_Flash->Gradient_Elution Collect_Fractions Collect Fractions Gradient_Elution->Collect_Fractions IEX Ion-Exchange Chromatography (Impurity Removal) Collect_Fractions->IEX SEC Size-Exclusion Chromatography (Final Purification) IEX->SEC Pure_this compound Pure this compound SEC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway: Inhibition of Noncanonical Wnt Signaling by this compound

This compound and its analogs target MetAP2. The inhibition of MetAP2 by the related compound fumagillin has been shown to disrupt the noncanonical Wnt signaling pathway. This pathway is crucial for cell polarity and migration.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DAAM1 DAAM1 Dsh->DAAM1 Activates MetAP2 Methionine Aminopeptidase 2 (MetAP2) MetAP2->Dsh Required for Dsh function This compound This compound This compound->MetAP2 Inhibits RhoA RhoA DAAM1->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization (Cell Polarity & Migration) ROCK->Cytoskeleton Regulates

Caption: this compound inhibits MetAP2, disrupting Wnt signaling.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the extraction and purification of this compound using resin chromatography. The established method utilizing adsorbent resins provides a robust starting point for obtaining crude and partially purified this compound. The outlined principles for ion-exchange and size-exclusion chromatography present logical subsequent steps for achieving high-purity material suitable for further biological and pharmacological studies. The elucidation of this compound's interaction with the noncanonical Wnt signaling pathway underscores its potential as a valuable tool for cancer research and drug development.

References

Application Notes and Protocols for Assessing Chlovalicin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing colorimetric cell viability assays, specifically the MTT and XTT assays, for the evaluation of the cytotoxic effects of Chlovalicin. Detailed protocols, data interpretation guidelines, and an overview of the underlying signaling pathways are presented to facilitate robust and reproducible experimental outcomes.

Introduction to this compound and its Mechanism of Action

This compound is a cytocidal antibiotic, an ovalicin derivative, which has demonstrated selective growth inhibitory effects on various cancer cell lines. Its primary molecular target is Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and maturation. Inhibition of MetAP2 by this compound disrupts normal cellular processes, leading to cell cycle arrest and ultimately, apoptosis. Understanding this mechanism is crucial for the design and interpretation of cell viability experiments.

Data Presentation: Cytotoxicity of this compound and Related Compounds

Table 1: IC50 Values of this compound and Analogs in Various Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundMH60 (IL-6 dependent)Not Specified7.5
This compoundB16 MelanomaNot Specified38
This compound BA2058 Human MelanomaNot Specified~50 (for ~50% survival)
OvalicinMH60 (IL-6 dependent)Not Specified27

Note: The following is a template for presenting raw data from an MTT or XTT assay.

Table 2: Template for Reporting Raw Absorbance Data from a Cell Viability Assay

This compound Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean AbsorbanceStd. Deviation% Cell Viability
0 (Control)100
1
5
10
25
50
100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium (serum-free for MTT incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Adherent or suspension cells of interest

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, carefully remove the medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to determine cell viability. In contrast to MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.

Materials:

  • This compound stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well cell culture plates

  • Adherent or suspension cells of interest

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Incubation: After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength above 630 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment mtt_xtt_addition Add MTT or XTT Reagent treatment->mtt_xtt_addition incubation Incubate (2-4 hours) mtt_xtt_addition->incubation solubilization Add Solubilization Agent (MTT only) incubation->solubilization For MTT Assay read_absorbance Read Absorbance incubation->read_absorbance For XTT Assay solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for cell viability assays.

This compound Signaling Pathway

chlovalicin_pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound metap2 MetAP2 (Methionine Aminopeptidase 2) This compound->metap2 Inhibits p53 p53 Activation metap2->p53 Inhibition leads to bcl2 Bcl-2 (Anti-apoptotic) Downregulation metap2->bcl2 Inhibition causes p21 p21 Expression p53->p21 Induces g1_arrest G1 Cell Cycle Arrest p21->g1_arrest Causes apoptosis Apoptosis g1_arrest->apoptosis Can lead to bcl2->apoptosis Inhibits

Caption: this compound's mechanism of action pathway.

Application Notes and Protocols: Determination of Chlovalicin IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin, a chlorinated sesquiterpene belonging to the fumagillin/ovalicin family of natural products, has demonstrated cytotoxic activity against various cancer cell lines. Understanding its potency, quantified by the half-maximal inhibitory concentration (IC50), is crucial for evaluating its potential as a therapeutic agent. These application notes provide a summary of known this compound IC50 values, detailed protocols for their determination using common cell viability assays, and an overview of its proposed signaling pathway.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound and its analog, this compound B, in different cell lines. The data highlights its variable potency across different cancer types.

CompoundCell LineCell TypeIC50 (µM)Notes
This compoundMH60IL-6 dependent mouse hybridoma7.5-
This compoundB16Mouse melanoma37-
This compound BA2058Human melanoma~50Weak cytotoxic activity observed, with approximately 50% cell survival at 50 µM.[1]
This compound BMRC-5Human non-malignant lung fibroblast>50No significant activity observed at 50 µM.[1]

Mechanism of Action: Inhibition of Methionine Aminopeptidase 2 (MetAP2)

This compound, like other members of the fumagillin and ovalicin family, is believed to exert its cytotoxic effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2).[2][3][4] MetAP2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 disrupts protein maturation, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and angiogenesis. This mechanism involves the induction of cell cycle arrest, primarily at the G1 phase.[5]

Chlovalicin_Signaling_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Protein_Synthesis Nascent Protein Processing (N-terminal Methionine Excision) MetAP2->Protein_Synthesis Catalyzes Mature_Proteins Mature, Functional Proteins Protein_Synthesis->Mature_Proteins Cell_Cycle Cell Cycle Progression (G1 Phase) Mature_Proteins->Cell_Cycle Angiogenesis Angiogenesis Mature_Proteins->Angiogenesis Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation Angiogenesis->Cell_Proliferation

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using the MTT and CCK-8 assays.

Experimental Workflow

The general workflow for determining the IC50 value of a compound in a cell-based assay is outlined below.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Serial Dilutions of this compound Drug_Treatment 4. Treat Cells with this compound Drug_Dilution->Drug_Treatment Incubation 5. Incubate for 24-72 hours Drug_Treatment->Incubation Add_Reagent 6. Add MTT or CCK-8 Reagent Incubate_Reagent 7. Incubate and Develop Color Add_Reagent->Incubate_Reagent Measure_Absorbance 8. Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_Viability 9. Calculate Percent Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Value Plot_Curve->Determine_IC50

General workflow for IC50 determination.
Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the curve.

Protocol 2: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom sterile microplates

  • CCK-8 reagent

  • Multichannel pipette

  • Microplate reader (absorbance at 450 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 1).

  • Drug Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 2).

  • CCK-8 Assay:

    • After the drug incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula provided in the MTT assay protocol.

    • Plot the dose-response curve and determine the IC50 value as described for the MTT assay.

Conclusion

The provided data and protocols offer a foundational resource for researchers investigating the anticancer properties of this compound. The IC50 values, although limited in the public domain, suggest that this compound exhibits selective cytotoxicity. The established protocols for MTT and CCK-8 assays provide a reliable framework for determining its potency in various cancer cell lines. Further investigation into the MetAP2 signaling pathway will be crucial for elucidating the complete mechanism of action and identifying potential biomarkers for sensitivity to this compound.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin, a chlorinated derivative of the sesquiterpenoid ovalicin, has been a subject of interest for its potential biological activities. While initial research has explored its cytocidal properties, its efficacy as an antimicrobial and antifungal agent remains a critical area of investigation. These application notes provide a summary of the currently available data on the antimicrobial and antifungal activity of this compound and its derivatives. Furthermore, this document offers detailed, standardized protocols for the comprehensive screening of novel compounds like this compound for such activities. These methodologies are intended to guide researchers in the systematic evaluation of this compound's potential spectrum of activity against a panel of clinically relevant bacteria and fungi.

It is important to note that published studies have thus far indicated a lack of significant antimicrobial and antifungal activity for this compound and its analogue, this compound B, at the concentrations tested. One study reported that this compound and three other ovalicin derivatives exhibited no antimicrobial activity at a concentration of 1000 µg/mL[1]. A separate investigation into this compound B found no inhibition of bacterial biofilm formation or activity against Candida albicans at a concentration of 50 µM, and no general antibacterial effects were observed at 100 µM[2][3][4].

The following protocols are presented as standardized methods for the rigorous evaluation of novel compounds, which can be applied to further investigate the potential antimicrobial and antifungal properties of this compound, possibly against a broader range of microorganisms or under different experimental conditions.

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial and antifungal screening of this compound and its derivative, this compound B.

CompoundAssay TypeTest Organism(s)Concentration TestedResultReference
This compoundAntimicrobialNot specified1000 µg/mLNo activity observed[1]
This compound BAntibacterialPanel of five bacteria100 µMNo activity observed[2][3][4]
This compound BAntifungalCandida albicans50 µMNo activity observed[2][3][4]
This compound BBiofilm InhibitionNot specified50 µMNo activity observed[2][3][4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method. This is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculums standardized to the appropriate cell density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)

  • Positive control antimicrobial (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the this compound stock solution at twice the highest desired final concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum to each well from column one to eleven. The final volume in these wells will be 200 µL.

    • The twelfth column receives no inoculum.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Assay

This protocol describes a qualitative method to assess the antimicrobial and antifungal activity of this compound. The principle is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • This compound solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Petri dishes containing appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Bacterial or fungal suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the agar plate to create a uniform lawn of growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

    • Place positive and negative control disks on the same plate.

  • Incubation:

    • Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation cluster_result Result Analysis prep_plate Prepare 96-well plate with broth add_this compound Add this compound to first column prep_plate->add_this compound serial_dilute Perform 2-fold serial dilutions add_this compound->serial_dilute add_inoculum Add standardized microbial inoculum serial_dilute->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Experimental_Workflow_Disk_Diffusion cluster_prep Plate Inoculation cluster_disk Disk Application cluster_incubation Incubation cluster_result Result Analysis inoculate_plate Inoculate agar plate with microbial suspension apply_disks Apply this compound-impregnated disks inoculate_plate->apply_disks incubate Incubate under appropriate conditions apply_disks->incubate measure_zone Measure zone of inhibition incubate->measure_zone

Caption: Workflow for the Agar Disk Diffusion Assay.

Azole_Antifungal_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Synthesis Pathway ergosterol Ergosterol (Maintains membrane integrity) disruption Disruption of membrane integrity ergosterol->disruption lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme substrate enzyme->ergosterol product enzyme->disruption leads to depletion of azole Azole Antifungal (e.g., Fluconazole) azole->enzyme inhibits cell_death Fungal Cell Death disruption->cell_death

Caption: Example Signaling Pathway: Mechanism of Action of Azole Antifungals.

References

Total Synthesis Strategies for Chlovalicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlovalicin is a chlorinated sesquiterpenoid natural product that has garnered interest due to its cytocidal activities. As of late 2025, a completed total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the known information regarding this compound, including its biological activities, and presents a hypothetical retrosynthetic analysis to stimulate future synthetic efforts. Detailed protocols for the isolation of the related analogue, this compound B, are also provided as a practical guide for researchers working with this class of compounds.

Introduction to this compound

This compound is a novel cytocidal antibiotic produced by the fungal strain Sporothrix sp. FO-4649.[1] It is a derivative of ovalicin, distinguished by a chlorinated methylene group on the cyclohexane ring.[1] A related analogue, this compound B, which differs by the presence of a hydroxyl group instead of a methoxy group at the C3 position, has been isolated from the marine basidiomycete Digitatispora marina.[2][3][4][5]

The biological activity of this compound and its analogues suggests potential for development as anticancer agents. This compound has been shown to dose-dependently inhibit the growth of IL-6 dependent MH60 cells and, to a lesser extent, B16 melanoma cells.[1] this compound B has displayed weak cytotoxic activity against the human melanoma cell line A2058.[2][6]

Biological Activity of this compound and Analogues

The reported cytotoxic activities of this compound and related compounds are summarized below.

CompoundCell LineActivity MetricValueReference
This compound IL-6 dependent MH60IC507.5 µM[1]
B16 melanomaIC5038 µM[1]
Ovalicin IL-6 dependent MH60IC5027 µM[1]
This compound B A2058 human melanoma% Cell Survival at 50 µM~50%[2][6]

Hypothetical Retrosynthetic Analysis of this compound

Given the absence of a reported total synthesis, a plausible retrosynthetic strategy is proposed here to guide future synthetic endeavors. The analysis focuses on key disconnections that simplify the target molecule into readily available or synthetically accessible precursors.

A primary disconnection could be the side chain from the cyclohexane core via a Wittig-type reaction or an aldol condensation. The densely functionalized cyclohexane ring presents the main synthetic challenge. A key strategic bond to disconnect would be the C-C bond formed during the alkylation of a ketone precursor. The epoxide could be introduced late in the synthesis from an alkene precursor. This leads to a simplified bicyclic intermediate that could potentially be derived from a Diels-Alder reaction or a Robinson annulation sequence.

G This compound This compound intermediate1 Side Chain Precursor (e.g., Phosphonium Ylide) This compound->intermediate1 Wittig/Horner-Wadsworth-Emmons intermediate2 Cyclohexanone Core This compound->intermediate2 Side chain attachment intermediate3 Alkene Precursor intermediate2->intermediate3 Epoxidation intermediate4 Bicyclic Ketone intermediate3->intermediate4 Functional group interconversion starting_materials Simple Starting Materials (e.g., substituted cyclohexenone) intermediate4->starting_materials Diels-Alder / Robinson Annulation

Caption: Hypothetical retrosynthetic analysis of this compound.

Protocols for Isolation of this compound B

While a synthetic protocol for this compound is not available, the detailed experimental procedures for the isolation of the closely related this compound B from Digitatispora marina provide a valuable reference for researchers.[5]

Fungal Cultivation
  • Inoculate liquid malt extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H₂O) with fresh mycelium from agar plates.

  • Cultivate in 1000 mL culture flasks containing 250 mL of medium for 73–110 days at 13 °C without shaking.

Extraction and Fractionation
  • Harvest the metabolites from the fermentation broth using Diaion® HP20 resin.

  • Extract the resin with methanol to obtain a dry extract.

  • Dissolve the extract in 90% methanol.

  • Perform reversed-phase flash chromatography using a stepwise elution method with a methanol:water gradient followed by methanol and acetone.

G cluster_0 Cultivation & Extraction cluster_1 Purification Fungal Culture Fungal Culture Fermentation Broth Fermentation Broth Fungal Culture->Fermentation Broth 73-110 days Crude Extract Crude Extract Fermentation Broth->Crude Extract Diaion HP20 & Methanol Fractions Fractions Crude Extract->Fractions RP-Flash Chromatography This compound B This compound B Fractions->this compound B Mass-guided prep-HPLC

References

Application Notes & Protocols: Synthesis of Chlovalicin Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlovalicin, a chlorinated sesquiterpenoid, and its analogs are of significant interest in medicinal chemistry due to their potential cytotoxic and anti-angiogenic activities. Structurally related to known angiogenesis inhibitors like ovalicin and fumagillin, this compound presents a promising scaffold for the development of novel therapeutic agents. The shared structural features strongly suggest that this compound and its analogs may exert their biological effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme in endothelial cell proliferation and angiogenesis.[1][2] This document provides detailed protocols for the proposed synthesis of this compound analogs and outlines a strategy for conducting Structure-Activity Relationship (SAR) studies to optimize their biological activity.

Data Presentation: Structure-Activity Relationship of Related Analogs

While comprehensive SAR data for this compound analogs are not yet publicly available, extensive research on the structurally similar compounds, fumagillin and ovalicin, provides valuable insights into the key structural motifs required for anti-angiogenic and cytotoxic activity. The following table summarizes the inhibitory activities (IC50 values) of selected fumagillin and ovalicin analogs against various cancer cell lines, highlighting the importance of modifications to the cyclohexane core and the side chain.

Compound/AnalogTarget Cell LineIC50 (µM)Key Structural Features & SAR Insights
Fumagillin Analogs
FumagillinCPAE (endothelial)0.003Parent compound with potent anti-angiogenic activity. The spiroepoxide is critical for irreversible inhibition of MetAP2.
TNP-470 (AGM-1470)HUVEC (endothelial)0.0018O-(chloroacetyl)carbamoyl side chain enhances potency and metabolic stability. Currently in clinical trials.[2]
4-hydroxyethoxy-cinnamoyl fumagillolCPAE, HUVECMore potent than fumagillinC6-substituted cinnamoyl moiety enhances anti-proliferative activity with low cytotoxicity.
4-hydroxyethoxy-3,5-dimethoxycinnamoyl fumagillolCPAE, HUVECMore potent than fumagillinAddition of methoxy groups on the cinnamoyl ring further improves activity.
Ovalicin Analogs
OvalicinMH60 (IL-6 dependent)27Parent compound with demonstrated inhibitory activity.
Ovalicin C4(S*)-isomerHL-60ActiveStereochemistry at C4 influences anti-proliferative effects.
Ovalicin C5-side chain analogTrypanosoma bruceiMost potentModifications to the side chain significantly impact biological activity, in this case, anti-trypanosomal effects.
This compound
This compoundMH60 (IL-6 dependent)7.5Chlorinated methylene at C-1 of the cyclohexane ring. Shows inhibitory activity against IL-6 dependent cells.
This compoundB16 melanoma38Demonstrates cytotoxic activity against melanoma cells.
This compound B
This compound BA2058 (melanoma)~25 (estimated from ~50% survival at 50 µM)Hydroxyl group at C3 instead of a methoxy group. Weak cytotoxic activity observed.

Experimental Protocols

The following protocols describe a proposed synthetic route for this compound analogs, based on established methodologies for the synthesis of related sesquiterpenoids.

Protocol 1: Synthesis of the Chlorinated Cyclohexene Core via Diels-Alder Reaction

This protocol outlines the construction of the key chlorinated cyclohexene intermediate, a foundational step for building the this compound scaffold.

Materials:

  • 1-Chloro-4-methyl-1,3-butadiene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-methyl-1,3-butadiene (1.0 eq) and maleic anhydride (1.1 eq).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the chlorinated cyclohexene anhydride adduct.

Protocol 2: Stereoselective Epoxidation of the Cyclohexene Core

This protocol describes the formation of the epoxide ring, a critical feature for the biological activity of this class of compounds.

Materials:

  • Chlorinated cyclohexene anhydride adduct from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolve the chlorinated cyclohexene adduct (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled solution of the cyclohexene adduct over 30 minutes.

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting epoxide can often be used in the next step without further purification.

Protocol 3: Installation of the Side Chain via Grignard Reaction

This protocol details the addition of the characteristic sesquiterpene side chain to the core structure. A variety of Grignard reagents can be used to synthesize a library of analogs.

Materials:

  • Epoxidized chlorinated core from Protocol 2

  • (E)-1-bromo-2,6-dimethylhepta-1,5-diene (or other suitable side-chain precursor)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Argon or nitrogen atmosphere

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 eq).

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of (E)-1-bromo-2,6-dimethylhepta-1,5-diene (1.2 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings and gently warm to initiate the reaction (disappearance of the iodine color).

    • Add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1 hour.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Dissolve the epoxidized chlorinated core (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting alcohol by silica gel column chromatography.

Mandatory Visualizations

Signaling Pathway of MetAP2 Inhibition

MetAP2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., VEGF) VEGFR VEGF Receptor (VEGFR) Growth_Factors->VEGFR Binds Protein_Synthesis Protein Synthesis (Translation) VEGFR->Protein_Synthesis Activates signaling cascade leading to Nascent_Protein Nascent Polypeptide (with N-terminal Met) MetAP2 Methionine Aminopeptidase 2 (MetAP2) Nascent_Protein->MetAP2 Substrate Processed_Protein Processed Protein (functional) MetAP2->Processed_Protein Cleaves N-terminal Met eIF2a eIF2α MetAP2->eIF2a Protects from phosphorylation Angiogenesis Angiogenesis Processed_Protein->Angiogenesis Promotes Cell_Proliferation Cell Proliferation Processed_Protein->Cell_Proliferation Promotes Phosphorylated_eIF2a p-eIF2α (Inactive) eIF2a->Phosphorylated_eIF2a Phosphorylation (inhibits protein synthesis) Protein_Synthesis->Nascent_Protein Chlovalicin_Analog This compound Analog Chlovalicin_Analog->MetAP2 Inhibits

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis A Diels-Alder Reaction: Chlorinated Diene + Dienophile B Stereoselective Epoxidation A->B C Side Chain Installation: Grignard/Wittig Reaction B->C D Purification & Characterization (NMR, MS, HPLC) C->D E In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) D->E Test Analogs G Endothelial Cell Proliferation Assay D->G Test Analogs H MetAP2 Enzyme Inhibition Assay D->H Test Analogs F Determine IC50 values E->F I Correlate Structural Modifications with Biological Activity F->I G->F J Identify Key Pharmacophores I->J K Design Next-Generation Analogs J->K

Logical Relationships in SAR

SAR_Logic cluster_core Cyclohexane Core Modifications cluster_sidechain Side Chain Modifications A Chlorine at C1 Activity Biological Activity (Cytotoxicity / Anti-angiogenesis) A->Activity Potentially enhances activity B Epoxide Stereochemistry B->Activity Crucial for MetAP2 binding C Substitution at C3 (OH vs. OMe) C->Activity Modulates potency D Length and Unsaturation D->Activity Impacts lipophilicity and binding E Polar Functional Groups E->Activity Can alter solubility and potency F Terminal Group F->Activity Influences target interaction

References

Application Notes and Protocols for Investigating the Mechanism of Action of Novel Antimicrobial Compounds Related to Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlovalicin and its analogue, this compound B, are chlorinated sesquiterpenoids isolated from fungal species.[1][2][3] Initial biological screenings of these natural products have revealed cytotoxic activity against certain cancer cell lines.[2][4] For instance, this compound has been shown to inhibit the growth of IL-6 dependent MH60 cells and B16 mouse melanoma cells.[2] this compound B has demonstrated weak cytotoxic effects on the human melanoma cell line A2058.[1][4] However, it is important to note that studies to date have not reported significant antibacterial or antifungal activity for this compound or this compound B at the concentrations tested.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols that would be employed to investigate the antibacterial mechanism of action of a novel compound that is structurally related to this compound and has demonstrated promising antimicrobial activity. The following sections will detail a systematic approach, from initial characterization of antibacterial activity to specific target identification and validation.

Phase 1: Initial Characterization of Antibacterial Activity

The first step in evaluating a potential new antibiotic is to determine its spectrum of activity and potency. This involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a bacterium.

Materials:

  • Test compound (e.g., a this compound analogue)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from MIC testing

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Presentation: Hypothetical MIC and MBC Data

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive24
Enterococcus faecalis ATCC 29212Gram-positive48
Escherichia coli ATCC 25922Gram-negative816
Pseudomonas aeruginosa ATCC 27853Gram-negative16>32

Phase 2: Identification of the General Mechanism of Action

Once a compound's antibacterial activity is confirmed, the next step is to determine which major cellular pathway it inhibits. Macromolecular synthesis assays are a common method for this.[5]

Protocol 3: Macromolecular Synthesis Assay

Objective: To determine if the test compound inhibits DNA, RNA, protein, or cell wall synthesis.

Materials:

  • Bacterial strain of interest

  • Test compound

  • Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [¹⁴C]N-acetylglucosamine (cell wall)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a mid-log phase culture of the bacterial strain.

  • Aliquot the culture into tubes.

  • Add the test compound at a concentration of 4x MIC to the experimental tubes. Include a vehicle control and positive controls for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).

  • Add the respective radiolabeled precursor to each set of tubes.

  • Incubate for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, precipitate the macromolecules by adding cold TCA.

  • Collect the precipitate on a filter membrane and wash with TCA and ethanol.

  • Measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that pathway.

Data Presentation: Hypothetical Macromolecular Synthesis Data

PathwayRadiolabeled Precursor% Incorporation (relative to control)
DNA Synthesis[³H]thymidine95%
RNA Synthesis[³H]uridine92%
Protein Synthesis[³H]leucine88%
Cell Wall Synthesis[¹⁴C]N-acetylglucosamine15%

The data above would suggest that the compound's primary mechanism of action is the inhibition of cell wall synthesis.

Phase 3: Target Identification and Validation

With a general mechanism identified, the next phase focuses on identifying the specific molecular target of the compound.

Protocol 4: Affinity Chromatography for Target Pull-Down

Objective: To isolate the protein target(s) of the test compound from a bacterial cell lysate.

Materials:

  • Test compound with a linker for immobilization

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Bacterial cell lysate

  • Wash buffers and elution buffer

  • SDS-PAGE materials

  • Mass spectrometer for protein identification

Procedure:

  • Covalently attach the test compound to the affinity resin.

  • Incubate the compound-bound resin with the bacterial cell lysate to allow for binding of the target protein(s).

  • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the specifically bound proteins using an appropriate elution buffer (e.g., high salt, low pH, or a solution of the free compound).

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them using mass spectrometry.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells by observing the thermal stabilization of the target protein upon compound binding.

Materials:

  • Intact bacterial cells

  • Test compound

  • Lysis buffer

  • PCR tubes and a thermal cycler

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat intact bacterial cells with the test compound or a vehicle control.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler.

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blot (if the target is known) or mass spectrometry to quantify the amount of the putative target protein that remains soluble at each temperature.

  • A shift to a higher melting temperature for the target protein in the presence of the compound indicates direct binding.

Visualizations

MOA_Investigation_Workflow cluster_0 Phase 1: Activity Characterization cluster_1 Phase 2: General Mechanism cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Mechanism Validation MIC_MBC MIC & MBC Testing Spectrum Spectrum of Activity MIC_MBC->Spectrum Macro_Synth Macromolecular Synthesis Assay Spectrum->Macro_Synth Morphology Cell Morphology Analysis Macro_Synth->Morphology Affinity_PD Affinity Pull-Down Morphology->Affinity_PD Resistant_Mutants Resistant Mutant Screening Affinity_PD->Resistant_Mutants CETSA CETSA Resistant_Mutants->CETSA Enzyme_Assay In Vitro Enzyme Assays CETSA->Enzyme_Assay Structural_Bio Structural Biology (X-ray/Cryo-EM) Enzyme_Assay->Structural_Bio

Caption: Workflow for investigating the mechanism of action of a novel antibiotic.

Cell_Wall_Synthesis_Inhibition cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Growing_PG->Crosslinked_PG Transpeptidase (PBP) Chlovalicin_Analogue This compound Analogue Chlovalicin_Analogue->Crosslinked_PG Inhibition

Caption: Hypothetical inhibition of peptidoglycan cross-linking by a this compound analogue.

Affinity_Pulldown_Workflow Compound 1. Immobilize Compound on Resin Lysate 2. Incubate with Cell Lysate Compound->Lysate Wash 3. Wash to Remove Non-specific Binders Lysate->Wash Elute 4. Elute Target Proteins Wash->Elute SDS_PAGE 5. SDS-PAGE Separation Elute->SDS_PAGE Mass_Spec 6. Mass Spectrometry Identification SDS_PAGE->Mass_Spec

Caption: Experimental workflow for affinity chromatography pull-down assay.

References

Application Notes and Protocols for Chlovalicin Target Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin, a chlorinated derivative of ovalicin, is a natural product with promising cytocidal activities. Preliminary studies have demonstrated its inhibitory effects on the growth of various cancer cell lines, including interleukin-6 (IL-6) dependent MH60 cells and B16 melanoma cells. Structurally similar to ovalicin and fumagillin, this compound is strongly predicted to target Methionine aminopeptidase 2 (MetAP-2) , a key enzyme involved in angiogenesis.[1] Inhibition of MetAP-2 leads to the suppression of endothelial cell proliferation and, consequently, the inhibition of new blood vessel formation, a critical process for tumor growth and metastasis.[1]

These application notes provide a comprehensive overview of the methodologies for identifying and validating the protein target of this compound using state-of-the-art mass spectrometry-based proteomics techniques. Detailed protocols for affinity purification-mass spectrometry (AP-MS) and a MetAP-2 enzymatic inhibition assay are provided, along with a conceptual protocol for a Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and related compounds. As direct experimental data for this compound's binding to MetAP-2 is not yet publicly available, the values presented are based on its known cellular activity and the activities of structurally related, well-characterized MetAP-2 inhibitors.

CompoundTargetAssay TypeIC50Reference
This compound -IL-6 dependent MH60 cell growth inhibition7.5 µM[2]
-B16 melanoma cell growth inhibition38 µM[2]
MetAP-2 Enzymatic Inhibition (Hypothetical) ~10 nM Predicted
FumagillinMetAP-2Enzymatic Inhibition9.2 nM[3]
TNP-470 (Ovalicin analog)MetAP-2HT1080 cell vasculogenic mimicry inhibition0.69 ng/ml[2][4]
M8891MetAP-2Enzymatic Inhibition (human)52 nM[5]
MetAP-2HUVEC proliferation inhibition20 nM[6]

Signaling Pathway

Inhibition of MetAP-2 by this compound is anticipated to disrupt the process of angiogenesis. MetAP-2 is essential for the proliferation of endothelial cells. By catalytically removing the N-terminal methionine from a specific subset of newly synthesized proteins, MetAP-2 enables their proper folding and function. Many of these protein substrates are critical for cell cycle progression and proliferation. Consequently, inhibition of MetAP-2 leads to cell cycle arrest, specifically in the G1 phase, and a subsequent reduction in endothelial cell proliferation and the formation of new blood vessels.

MetAP2_Inhibition_Pathway This compound This compound MetAP2 Methionine Aminopeptidase 2 (MetAP-2) This compound->MetAP2 Protein_Synthesis N-terminal Met Removal MetAP2->Protein_Synthesis catalyzes Endothelial_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Endothelial_Proliferation enables Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis leads to Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth supports

Inhibition of Angiogenesis by this compound via MetAP-2.

Experimental Protocols

Herein, we provide detailed protocols for the identification and validation of this compound's protein target using mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol describes the use of a biotinylated this compound probe to capture its binding partners from a cell lysate, followed by identification using mass spectrometry.

Experimental Workflow:

AP_MS_Workflow cluster_workflow Affinity Purification-Mass Spectrometry Workflow start Biotinylated This compound Probe cell_lysate Cell Lysate Incubation start->cell_lysate streptavidin_beads Streptavidin Bead Capture cell_lysate->streptavidin_beads wash Wash to Remove Non-specific Binders streptavidin_beads->wash elution Elution of Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page in_gel_digest In-gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms protein_id Protein Identification lc_ms->protein_id

Workflow for AP-MS based target identification.

Protocol:

  • Probe Synthesis: Synthesize a biotinylated this compound probe. The biotin moiety should be attached via a linker to a position on the this compound molecule that is not critical for its biological activity. A control probe with an inactive analog of this compound should also be prepared.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to ~80-90% confluency.

    • Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification:

    • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated this compound probe (or control probe) for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Excise the entire protein lane and perform in-gel digestion with trypsin overnight at 37°C.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method to select peptide ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Identify proteins that are significantly enriched in the this compound probe sample compared to the control probe sample. MetAP-2 is the expected top candidate.

Methionine Aminopeptidase 2 (MetAP-2) Enzymatic Assay

This protocol is to validate the inhibitory effect of this compound on the enzymatic activity of recombinant human MetAP-2.

Protocol:

  • Reagents and Materials:

    • Recombinant human MetAP-2 enzyme.

    • MetAP-2 substrate (e.g., Met-Pro-Gly-Asp).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂).

    • This compound stock solution in DMSO.

    • 96-well microplate.

    • A method to detect the product of the enzymatic reaction (e.g., a coupled enzymatic assay that produces a colorimetric or fluorescent signal upon methionine release).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant MetAP-2 enzyme to each well (except for the no-enzyme control).

    • Add the different concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the MetAP-2 substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the signal according to the detection method used.

  • Data Analysis:

    • Calculate the percentage of MetAP-2 inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Conceptual Protocol)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that the binding of a ligand (this compound) to its target protein (MetAP-2) stabilizes the protein against thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay Workflow start Intact Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment heating Heat to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot Western Blot for MetAP-2 or LC-MS/MS Proteomics supernatant->western_blot analysis Analyze Thermal Stability Shift western_blot->analysis

Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Treat cultured cells (e.g., HUVECs) with this compound at a desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • For Western Blot Analysis: Analyze the levels of MetAP-2 in the soluble fractions by Western blotting using a specific antibody.

    • For Mass Spectrometry (Thermal Proteome Profiling): The entire soluble proteome can be analyzed by LC-MS/MS to assess the thermal stability of thousands of proteins simultaneously. This involves protein digestion, optional isobaric labeling (e.g., TMT), and quantitative mass spectrometry.

  • Data Analysis:

    • Western Blot: Quantify the band intensities for MetAP-2 at each temperature for both the this compound-treated and control samples. Plot the fraction of soluble MetAP-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Mass Spectrometry: For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature to generate a melting curve. Identify proteins that show a significant thermal shift upon this compound treatment.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive identification and validation of this compound's molecular target. Based on its structural similarity to known MetAP-2 inhibitors and its biological activity, MetAP-2 is the primary hypothesized target. The successful application of these mass spectrometry-based proteomic techniques will be instrumental in elucidating the precise mechanism of action of this compound, a critical step in its further development as a potential therapeutic agent.

References

Application Notes & Protocols: Chlovalicin Formulation for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlovalicin is a sesquiterpenoid compound, structurally related to ovalicin, which has demonstrated cytocidal and growth inhibitory activity in various cell lines. Notably, it inhibits the growth of IL-6 dependent MH60 cells and B16 melanoma cells.[1] Understanding the biological activity and therapeutic potential of this compound necessitates robust and reproducible in vitro studies. A critical aspect of such studies is the proper formulation of this compound to ensure its solubility, stability, and bioavailability to the cells in culture. This document provides detailed application notes and protocols for the formulation and use of this compound in in vitro research settings.

Physicochemical Properties and Mechanism of Action

This compound, an ovalicin derivative, contains a chlorinated methylene moiety.[1] Like ovalicin, this compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the processing of newly synthesized proteins.[2][3] Inhibition of MetAP2 can disrupt angiogenesis, the formation of new blood vessels, and arrest the cell cycle, thereby inhibiting cell proliferation.[1][4]

Data Presentation: this compound Properties

The following tables summarize the known biological activities of this compound and the recommended materials for its in vitro formulation.

Table 1: Reported In Vitro Activity of this compound

Cell LineActivityIC50 Value
IL-6 dependent MH60Growth inhibition7.5 µM
B16 melanomaGrowth inhibition38 µM

Table 2: Recommended Solvents and Materials for Formulation

MaterialPurposeRecommended Specifications
This compoundActive Pharmaceutical IngredientPurity >95%
Dimethyl Sulfoxide (DMSO)Solvent for stock solutionCell culture grade, sterile
EthanolAlternative solventACS grade or higher, sterile-filtered
MethanolAlternative solventACS grade or higher, sterile-filtered
Phosphate-Buffered Saline (PBS)DiluentSterile, pH 7.4
Cell Culture MediumFinal dilutionAppropriate for the cell line in use
Sterile Microcentrifuge TubesStorage of stock solutions1.5 mL, amber or covered in foil
Pipettes and TipsLiquid handlingSterile, calibrated

Experimental Protocols

1. Protocol for Determination of this compound Solubility

Objective: To determine the solubility of this compound in common laboratory solvents to prepare a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of concentrations of this compound in each solvent (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mg/mL).

  • Add the solvent to a pre-weighed amount of this compound powder in a clear microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the mixture to sit at room temperature for 30 minutes to reach equilibrium.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no pellet is observed and the solution is clear is considered the saturation solubility.

2. Protocol for Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent determined from the solubility test)

  • Sterile, amber microcentrifuge tubes or clear tubes covered in foil

  • Vortex mixer

Procedure:

  • Based on the solubility data, choose a suitable solvent. DMSO is often a good first choice for compounds with poor aqueous solubility.

  • Weigh out a precise amount of this compound powder (e.g., 5 mg).

  • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

  • In a sterile biosafety cabinet, add the solvent to the vial containing the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but stability should be verified.

3. Protocol for In Vitro Cell Treatment with this compound

Objective: To treat cultured cells with this compound to assess its biological activity.

Materials:

  • This compound stock solution

  • Cultured cells in multi-well plates

  • Appropriate cell culture medium

  • Sterile PBS

Procedure:

  • The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is crucial to maintain the final solvent concentration (e.g., DMSO) below a non-toxic level for the specific cell line (typically <0.5%).

  • Include a vehicle control group, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) as the highest this compound concentration group.

  • Also, include an untreated control group (cells with medium only).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • After the incubation period, proceed with the desired downstream assays (e.g., cell viability assay, western blotting, gene expression analysis).

Mandatory Visualizations

Diagram 1: Experimental Workflow for In Vitro this compound Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solubility Solubility Testing stock_prep Stock Solution Preparation (e.g., 10 mM in DMSO) solubility->stock_prep working_prep Working Solution Preparation stock_prep->working_prep treatment Cell Treatment working_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT, XTT) incubation->viability molecular Molecular Analysis (e.g., Western Blot, qPCR) incubation->molecular functional Functional Assays (e.g., Angiogenesis Assay) incubation->functional

Caption: Workflow for preparing and testing this compound in in vitro cell-based assays.

Diagram 2: Proposed Signaling Pathway of this compound via MetAP2 Inhibition

chlovalicin_pathway cluster_cell Cellular Processes cluster_outcome Outcome This compound This compound metap2 MetAP2 This compound->metap2 Inhibition angiogenesis Angiogenesis cell_cycle Cell Cycle Progression cell_proliferation Cell Proliferation protein_maturation Nascent Protein Maturation metap2->protein_maturation Required for inhibition_angiogenesis Inhibition of Angiogenesis g1_arrest G1 Cell Cycle Arrest inhibition_proliferation Inhibition of Cell Proliferation protein_maturation->angiogenesis Leads to protein_maturation->cell_cycle Leads to cell_cycle->cell_proliferation Drives

Caption: this compound inhibits MetAP2, leading to decreased cell proliferation and angiogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlovalicin Fermentation and Yield

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of a novel secondary metabolite like Chlovalicin?

The production of microbial secondary metabolites is a complex process influenced by a variety of factors. Key determinants include the genetic makeup of the producing strain, the composition of the fermentation medium, and the physical parameters of the cultivation process.[1][2][3] Critical factors to consider are:

  • Strain Vigor and Genetic Stability: Ensuring the use of a high-producing, stable microbial strain is fundamental.

  • Medium Composition: The types and concentrations of carbon, nitrogen, and phosphate sources are crucial.[3][4] Many secondary metabolite pathways are activated under specific nutrient limitations.

  • Precursor Availability: The biosynthesis of complex molecules like this compound may depend on the supply of specific precursor molecules.[2]

  • Physical Parameters: pH, temperature, dissolved oxygen, and agitation speed must be tightly controlled as they significantly impact microbial growth and product formation.[5][6]

  • Process Control: The timing of nutrient feeds, pH adjustments, and harvest can dramatically affect the final yield.

Q2: My this compound production is inconsistent between batches. What are the likely causes?

Inconsistent yields often point to variability in starting materials or fermentation conditions.[7] Key areas to investigate include:

  • Inoculum Quality: Variations in the age, size, or metabolic state of the inoculum can lead to inconsistent fermentation performance.

  • Raw Material Variability: Ensure that complex media components (e.g., yeast extract, peptone) are from a consistent, high-quality source.

  • Environmental Control: Small deviations in pH, temperature, or dissolved oxygen can have a significant impact on secondary metabolite production.[5]

  • Contamination: Low levels of contamination can compete for nutrients or produce inhibitory compounds.

Q3: When is the optimal time to harvest the fermentation to maximize this compound yield?

The optimal harvest time for a secondary metabolite like this compound typically occurs during the stationary phase of microbial growth. It is essential to perform a time-course study, sampling the fermentation at regular intervals (e.g., every 12 or 24 hours) and quantifying both biomass and this compound concentration. This will reveal the production kinetics and pinpoint the time of maximum accumulation before potential product degradation occurs.

Q4: Can metabolic engineering be used to improve this compound yield?

Yes, metabolic engineering is a powerful strategy for enhancing the production of secondary metabolites.[8][9][10] Common approaches include:

  • Overexpression of Biosynthetic Genes: Increasing the copy number of the this compound biosynthetic gene cluster can boost production.[11]

  • Pathway Engineering: Modifying metabolic pathways to increase the supply of precursors to this compound biosynthesis.[2][12]

  • Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from this compound production.[8]

  • Regulatory Gene Manipulation: Modifying regulatory genes to upregulate the this compound biosynthetic pathway.[12]

Troubleshooting Guides

Problem 1: Low or No this compound Production

This guide provides a systematic approach to troubleshoot a lack of this compound production.

Low_Yield_Troubleshooting start Start: Low/No this compound Yield check_analytical 1. Verify Analytical Method (e.g., HPLC, LC-MS) start->check_analytical check_culture 2. Confirm Culture Viability & Purity check_analytical->check_culture Method OK? end_fail Consult Further check_analytical->end_fail Method Issue optimize_media 3. Optimize Fermentation Medium check_culture->optimize_media Culture Viable & Pure? check_culture->end_fail Contamination/ Viability Issue optimize_params 4. Optimize Physical Parameters optimize_media->optimize_params Yield Still Low? end_success Yield Improved optimize_media->end_success Yield Improved precursor_feeding 5. Precursor Feeding Trials optimize_params->precursor_feeding Yield Still Low? optimize_params->end_success Yield Improved strain_improvement 6. Strain Improvement precursor_feeding->strain_improvement Yield Still Low? precursor_feeding->end_success Yield Improved strain_improvement->end_success Improvement Seen? strain_improvement->end_fail No Improvement

Caption: A stepwise workflow for troubleshooting low this compound yield.

Detailed Steps:

  • Verify Quantification Method: Ensure your analytical method (e.g., HPLC) is sensitive, accurate, and properly calibrated for this compound.

  • Confirm Culture Viability and Purity:

    • Microscopy: Check for the expected morphology of the producing organism and screen for any visible contaminants.

    • Plating: Plate a diluted sample of the culture on a suitable agar medium to confirm purity and obtain a viable cell count.

  • Optimize Fermentation Medium: Systematically evaluate the impact of different carbon and nitrogen sources.[3][13] (See Table 1 for an example).

  • Optimize Physical Parameters: Fine-tune pH, temperature, and aeration, as these are critical for secondary metabolite production.[14] (See Table 2 for suggested ranges).

  • Precursor Feeding: Supplement the medium with precursors that may be involved in the this compound biosynthetic pathway.

  • Strain Improvement: Consider random mutagenesis (e.g., UV, chemical) followed by screening for higher-producing mutants.

Problem 2: Product Degradation

If this compound is being produced but the concentration decreases over time, product degradation may be occurring.

Degradation_Troubleshooting start Start: Product Degradation Observed check_stability 1. Assess this compound Stability (pH, Temp, Light) start->check_stability optimize_harvest 2. Optimize Harvest Time check_stability->optimize_harvest Instability Identified? check_stability->optimize_harvest Stable extraction_protocol 3. Review Extraction Protocol optimize_harvest->extraction_protocol Degradation Persists? end_success Degradation Minimized optimize_harvest->end_success Problem Solved adsorbent_resin 4. In-situ Product Removal (Adsorbent Resins) extraction_protocol->adsorbent_resin Degradation Persists? extraction_protocol->end_success Problem Solved adsorbent_resin->end_success

Caption: Troubleshooting workflow for this compound degradation.

Detailed Steps:

  • Assess Stability: Determine the stability of purified this compound under various conditions (pH, temperature, light) to identify potential degradation triggers.

  • Optimize Harvest Time: Harvest the fermentation earlier, at the peak of production, before significant degradation occurs.

  • Review Extraction Protocol: Ensure the extraction and purification methods are not contributing to degradation (e.g., harsh pH, high temperatures).

  • Consider In-situ Product Removal: The use of adsorbent resins in the fermentation broth can capture this compound as it is produced, protecting it from degradation.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

This table presents hypothetical data from an experiment to optimize the fermentation medium.

Run Carbon Source (20 g/L) Nitrogen Source (10 g/L) Biomass (g/L) This compound Titer (mg/L)
1GlucosePeptone8.245.3
2FructosePeptone7.538.1
3MaltosePeptone9.162.7
4GlycerolPeptone6.825.9
5MaltoseYeast Extract9.575.4
6MaltoseCasein Hydrolysate8.968.2
7MaltoseAmmonium Sulfate5.415.6

Data is illustrative.

Table 2: Optimization of Physical Parameters for this compound Production

This table shows hypothetical results from optimizing physical parameters using a central composite design.

Run Temperature (°C) pH Agitation (rpm) This compound Titer (mg/L)
1286.520078.2
2326.520085.1
3287.520092.5
4327.5200105.7
5287.015070.3
6327.015078.9
7287.025095.4
8327.0250112.8
9307.0200120.5

Data is illustrative.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a classical method for screening the effects of different media components.[3][15]

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Materials:

  • Producing microbial strain

  • Basal fermentation medium (containing essential minerals and buffers)

  • Various carbon sources (e.g., glucose, fructose, maltose, glycerol)

  • Various nitrogen sources (e.g., peptone, yeast extract, casein hydrolysate, ammonium sulfate)

  • Shake flasks and incubator shaker

Procedure:

  • Prepare the basal fermentation medium.

  • Aliquot the basal medium into shake flasks.

  • Supplement each flask with a different carbon source to a final concentration of 20 g/L, keeping the nitrogen source constant (e.g., peptone at 10 g/L).

  • In a separate set of flasks, use the best carbon source identified in step 3 and supplement each flask with a different nitrogen source to a final concentration of 10 g/L.

  • Inoculate all flasks with the same amount of a fresh seed culture.

  • Incubate the flasks under standard conditions (e.g., 30°C, 200 rpm) for a predetermined duration (e.g., 7 days).

  • At the end of the fermentation, harvest the broth from each flask.

  • Measure the biomass (e.g., by dry cell weight) and quantify the this compound concentration using a validated analytical method.

Protocol 2: Precursor Feeding Experiment

This protocol outlines a method to investigate the effect of adding putative precursors to the fermentation medium.

Objective: To determine if the addition of specific precursors enhances this compound yield.

Materials:

  • Optimized fermentation medium

  • Stock solutions of precursor compounds (e.g., specific amino acids, organic acids)

  • Shake flasks and incubator shaker

Procedure:

  • Prepare the optimized fermentation medium and dispense it into shake flasks.

  • Inoculate all flasks with a standardized seed culture.

  • Incubate the flasks under optimal conditions.

  • At a specific time point (e.g., at the onset of the stationary phase), add different concentrations of the precursor stock solutions to the flasks. Include a control flask with no added precursor.

  • Continue the incubation for the remainder of the fermentation period.

  • Harvest all fermentations at the same time point.

  • Quantify the this compound yield from each flask and compare it to the control.

Visualizations

General Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow start Start: Wild-Type Strain strain_improvement Strain Improvement (Mutagenesis/Screening) start->strain_improvement media_optimization Media Optimization (OFAT/RSM) strain_improvement->media_optimization process_optimization Process Parameter Optimization (pH, Temp, DO) media_optimization->process_optimization metabolic_engineering Metabolic Engineering (Targeted Genetic Modification) media_optimization->metabolic_engineering Advanced scale_up Scale-Up (Bench to Pilot Scale) process_optimization->scale_up end High-Yielding Process scale_up->end metabolic_engineering->process_optimization

Caption: A general workflow for optimizing a fermentation process.

Hypothetical Regulatory Pathway for this compound Biosynthesis

Chlovalicin_Regulation Nutrient_Signal Nutrient Signals (e.g., Phosphate Limitation) Global_Regulator Global Regulator (e.g., PhoP) Nutrient_Signal->Global_Regulator activates Pathway_Regulator Pathway-Specific Activator (chloR) Global_Regulator->Pathway_Regulator induces expression of Biosynthesis_Genes This compound Biosynthetic Gene Cluster (chlo genes) Pathway_Regulator->Biosynthesis_Genes activates transcription of This compound This compound Biosynthesis_Genes->this compound synthesizes This compound->Pathway_Regulator inhibits Feedback_Inhibition Feedback Inhibition

Caption: A hypothetical regulatory cascade for this compound production.

References

Improving Chlovalicin extraction efficiency from biomass

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlovalicin Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the efficiency of this compound extraction from biomass.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the this compound extraction process.

Issue 1: Low Extraction Yield

  • Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common problem that can stem from several factors throughout the experimental workflow.

    • Inadequate Biomass Quality: The physiological state of the biomass is crucial. Using old or senescent tissues may result in lower yields due to degraded target compounds.[1] For microbial cultures like Digitatispora marina, yields can be highly dependent on the growth phase.

    • Inefficient Cell Lysis: The solvent must effectively penetrate the biomass to access the intracellular metabolites. Insufficient homogenization or grinding of the biomass can lead to incomplete extraction.[1]

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for selectively dissolving this compound.[2] A solvent that is too polar or non-polar may not efficiently extract this chlorinated sesquiterpene. The use of 80% methanol has been noted as a good compromise for extracting a wide range of secondary metabolites.[3][4]

    • Insufficient Extraction Time or Repetitions: A single, short extraction is often not enough to recover all the target compound. Studies show that performing at least four consecutive extraction cycles can significantly increase the cumulative yield to over 95%.[3]

    • Compound Degradation: this compound may be sensitive to heat, light, or pH.[3][5] Using high temperatures during extraction or evaporation can lead to degradation and reduced yield.[3][6]

    • Competing Biosynthetic Pathways: In microbial production, the expression of other secondary metabolite pathways can divert precursors and energy away from this compound synthesis, lowering the initial concentration in the biomass.[7]

Solutions:

  • Biomass Optimization: Use fresh, actively growing biomass for extraction.[1] For microbial cultures, harvest during the stationary phase when secondary metabolite production is often highest.[8]

  • Improve Lysis: Ensure thorough homogenization of the biomass. This can be achieved by grinding dried mycelium into a fine powder or using bead beating for wet biomass.

  • Solvent System Screening: Test a range of solvents with varying polarities. Start with methanol or ethanol mixed with water, as these are effective for many polyketides.[3] Based on protocols for this compound B, methanol is an effective solvent for eluting the compound from a resin.[9]

  • Optimize Extraction Parameters: Increase the number of extraction cycles (at least four is recommended).[3] Also, optimize the solid-to-liquid ratio; a common starting point is a 1:13 ratio of plant material to solvent.[3][4]

  • Control for Degradation: Perform extractions at moderate temperatures (e.g., room temperature to 60°C).[3] Dry extracts at reduced pressure and moderate temperatures (e.g., 40°C).[9] Store extracts in the dark at -20°C to prevent degradation.[3][4]

Issue 2: High Levels of Impurities in the Crude Extract

  • Question: My crude extract contains many impurities, which complicates the purification process. How can I obtain a cleaner extract?

  • Answer: Co-extraction of undesired compounds is a frequent challenge.

    • Non-Selective Solvents: Broad-spectrum solvents like methanol or ethanol will extract a wide array of compounds, including pigments, lipids, and other secondary metabolites, along with this compound.[10]

    • Sample Contamination: Improper handling or preparation of the initial biomass can introduce contaminants.[1]

Solutions:

  • Implement a Pre-Extraction "Defatting" Step: If your biomass is rich in lipids, a pre-wash with a non-polar solvent like hexane can remove these interfering compounds without significant loss of moderately polar compounds like this compound.

  • Use Selective Extraction Techniques: Employ Solid-Phase Extraction (SPE) to clean up the crude extract. For this compound, a resin-based method, such as using Diaion® HP-20, has been shown to be effective for initial capture and concentration from the fermentation broth.[9]

  • Optimize Solvent Polarity: Fine-tune your solvent system. A step-wise gradient elution, moving from high polarity (e.g., water/methanol mixtures) to lower polarity (e.g., pure methanol, then acetone), can help separate compound classes during initial fractionation.[9]

  • Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid extraction (LLE) to partition this compound into a solvent of intermediate polarity (e.g., ethyl acetate) while leaving highly polar or non-polar impurities behind.

Issue 3: Compound Degradation During Workup

  • Question: I suspect my this compound is degrading during the extraction or purification process. What are the signs and how can I prevent it?

  • Answer: Degradation can occur via several chemical pathways, primarily hydrolysis and oxidation.[5]

    • Signs of Degradation: Appearance of new, unexpected peaks in your chromatogram, a decrease in the target peak area over time, or a color change in the extract. Some compounds are known to degrade in the presence of acid; for example, serratiochelin C was observed as a degradation product after exposure to formic acid.[11]

    • Causes:

      • pH Extremes: Strong acids or bases can catalyze the hydrolysis of functional groups like esters or epoxides, which may be present in this compound's structure.[2][5]

      • Elevated Temperatures: Heat accelerates chemical reactions, including degradation.[3][5] This is a concern during solvent evaporation.

      • Exposure to Light and Oxygen: UV light can induce photochemical reactions, while oxygen can cause oxidation.[5]

Solutions:

  • Maintain Neutral pH: Use buffers during extraction if your biomass is naturally acidic or basic. Avoid using strong acids or bases unless necessary for a specific separation step.

  • Minimize Heat Exposure: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (e.g., ≤ 40°C).[9] Avoid prolonged heating.

  • Protect from Light and Air: Store extracts and purified fractions in amber vials to block UV light.[5] For long-term storage, flushing vials with an inert gas like nitrogen or argon before sealing can prevent oxidation.[5] Store samples at low temperatures (-20°C or -80°C).[3][4]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting solvent for this compound extraction?

    • A1: Based on published methods for this compound B, methanol is a highly effective solvent.[9] For general secondary metabolite extraction, an 80% aqueous methanol solution is often a robust starting point that balances polarity to extract a wide range of compounds.[3][4]

  • Q2: How can I accurately quantify the amount of this compound in my extract?

    • A2: The most reliable method for quantification is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[12][13] This technique offers high sensitivity and selectivity.[13][14] For accurate results, you must develop and validate the method, which includes establishing linearity with a standard curve, and determining the limit of detection (LOD) and limit of quantitation (LOQ).[12][15] If a pure standard is unavailable, quantification can be estimated by High-Performance Liquid Chromatography (HPLC) with UV detection, comparing peak areas to a related, commercially available standard.[16] Proton NMR (¹H-NMR) can also be used for quantification if an internal standard is employed.[16]

  • Q3: What type of chromatography is best for purifying this compound?

    • A3: A multi-step approach is typically required. Start with lower resolution techniques and move to higher resolution.

      • Initial Fractionation: Use vacuum liquid chromatography (VLC) or flash chromatography over a normal or reversed-phase silica gel. A published method for this compound B uses a resin column with a stepwise methanol/water and methanol/acetone gradient.[9]

      • Final Purification: High-Performance Liquid Chromatography (HPLC) is essential for obtaining pure this compound. Reversed-phase columns, such as a Phenyl-Hexyl or Fluoro-Phenyl column, with a water/acetonitrile gradient have been successfully used.[9]

  • Q4: Is it better to use fresh or dried biomass?

    • A4: Both can be used, but the choice impacts the process.

      • Fresh/Wet Biomass: May better represent the native state of the metabolites but contains water, which will affect the polarity of your extraction solvent. It is also more prone to enzymatic degradation if not processed quickly.[1]

      • Dried Biomass: Easier to store, handle, and weigh accurately. The drying process (e.g., freeze-drying or oven-drying at low temperatures) removes water, allowing for better penetration by organic solvents. However, improper drying at high temperatures can degrade thermolabile compounds.

  • Q5: How can I increase the initial production of this compound in my microbial culture before extraction?

    • A5: While this guide focuses on extraction, improving the initial titer is key. Strategies used for other polyketides in organisms like Streptomyces can be adapted:

      • Medium Optimization: Varying the carbon and nitrogen sources in the culture medium can significantly impact secondary metabolite production.[17]

      • Metabolic Engineering: Overexpression of precursor biosynthetic pathways or deletion of competing polyketide synthase gene clusters can channel more resources towards your target compound.[7]

      • Co-culturing: Growing the producing strain with other specific microorganisms can sometimes induce the production of otherwise silent secondary metabolite gene clusters.[18]

Data Presentation: Extraction Parameter Comparison

Table 1: Comparison of Solvent Systems for Secondary Metabolite Extraction

Solvent System Polarity Index Advantages Disadvantages Best For
Hexane 0.1 Excellent for non-polar compounds (lipids, waxes). Poor solvent for polar compounds. Defatting biomass prior to main extraction.
Ethyl Acetate 4.4 Good for a wide range of moderately polar compounds. Easy to evaporate. Can form emulsions during LLE.[19] Extracting polyketides, sesquiterpenes.
Acetone 5.1 Miscible with water; good for extracting a broad range of compounds. Can co-extract many impurities. Broad initial screening.
Methanol / Ethanol 5.1 / 4.3 Highly effective for polar and moderately polar compounds. Miscible with water. Can extract water-soluble impurities like sugars and salts. General-purpose extraction of polyketides.[9]
80% Aqueous Methanol N/A Highly effective for a broad range of secondary metabolites.[3][4] Extracts highly polar impurities. A robust starting point for method development.[3][4]

| Deep Eutectic Solvents (DES) | Variable | "Green," tunable solvents; can be highly effective.[20][21] | Can be viscous; recovery of compound from DES can be challenging. | Targeted "green chemistry" extractions.[22] |

Table 2: Influence of Key Extraction Parameters on Yield

Parameter Typical Range Effect on Yield Considerations
Temperature 25 - 100 °C Higher temperatures generally increase extraction efficiency.[3] Risk of thermal degradation for labile compounds like this compound. A temperature of 60°C is often a safe upper limit.[3][4]
Extraction Time 1 - 24 hours Longer duration can increase yield, but with diminishing returns. Multiple shorter extractions are more efficient than one long one.[3] A 6-hour maceration is a good baseline.[3]
Biomass:Solvent Ratio 1:8 to 1:20 (w/v) A higher solvent volume ensures complete wetting and a favorable concentration gradient. A 1:13 ratio is a good optimum for many applications.[3][4] Very high volumes are wasteful and increase evaporation time.
pH 2 - 10 Can drastically affect the solubility and stability of the target compound.[2] This compound's stability across different pH values is not well-documented; start near neutral. Avoid extremes to prevent hydrolysis.[5]

| Particle Size | < 0.5 mm - 2 mm | Smaller particles increase surface area, enhancing extraction. | Particles that are too fine can pack tightly, hindering solvent flow and recovery.[6] |

Experimental Protocols

Protocol 1: Cultivation and Harvesting of Digitatispora marina

This protocol is adapted from the published method for this compound B isolation.[9]

  • Media Preparation: Prepare a liquid malt extract medium containing 4 g/L malt extract and 40 g/L sea salts in deionized water. Sterilize by autoclaving.

  • Inoculation: Aseptically transfer fresh mycelium from an agar plate into 1000 mL culture flasks containing 250 mL of the sterile medium.

  • Cultivation: Incubate the flasks at 13°C for 73–110 days under static (no shaking) conditions.

  • Adsorption: After the incubation period, add Diaion® HP-20 resin to the culture flasks and continue incubation for an additional 3–5 days to allow for adsorption of extracellular metabolites.

  • Harvesting: Separate the resin and fungal mycelium from the liquid broth by vacuum filtration through a cheesecloth filter. The harvested solid material contains the biomass and the metabolite-loaded resin.

Protocol 2: Solid-Liquid Extraction of this compound from Biomass

  • Drying: Lyophilize (freeze-dry) the harvested mycelium/resin mixture to remove water.

  • Grinding: Thoroughly grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction: a. Transfer the powdered biomass to an Erlenmeyer flask. b. Add HPLC-grade methanol to the flask at a 1:15 solid-to-solvent ratio (w/v). c. Agitate the slurry using an orbital shaker at room temperature for 4-6 hours. d. Separate the solvent from the biomass via vacuum filtration. Collect the filtrate. e. Repeat the extraction process on the biomass residue three more times with fresh methanol to maximize recovery.[3]

  • Concentration: Combine all methanol filtrates. Remove the solvent under reduced pressure using a rotary evaporator with the water bath set to a maximum of 40°C.[9] The resulting crude extract can be stored at -20°C until purification.

Protocol 3: UPLC-MS/MS Method for this compound Quantification

  • Standard Preparation: Prepare a stock solution of purified this compound (or a related standard) in methanol. Create a series of serial dilutions from this stock to generate a calibration curve (e.g., 1-1000 ng/mL).

  • Sample Preparation: Accurately weigh a small amount of crude extract, dissolve it in a known volume of methanol, and sonicate for 2 minutes to ensure complete dissolution.[12] Filter the solution through a 0.22 µm syringe filter before analysis.[12]

  • Chromatographic Conditions (Example):

    • System: UPLC-ESI-MS/MS.[12]

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water.[12]

    • Column Temperature: 40°C.[12]

    • Injection Volume: 10 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[12]

    • MRM Transitions: Determine the specific precursor ion ([M+H]⁺ or [M+Na]⁺) and product ions for this compound using a pure standard. The isotopic pattern of a monochlorinated compound (a 3:1 ratio for M and M+2) is a key diagnostic feature.[11]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the curve.

Visualizations: Workflows and Pathways

experimental_workflow cluster_culture Biomass Production cluster_extraction Extraction & Cleanup cluster_purification Purification cluster_analysis Analysis cult 1. Cultivation of D. marina harv 2. Harvesting Mycelium & Resin cult->harv prep 3. Biomass Prep (Dry & Grind) harv->prep extr 4. Solvent Extraction (Methanol) prep->extr filt 5. Filtration & Concentration extr->filt frac 6. Initial Fractionation (Flash/VLC) filt->frac hplc 7. Final Purification (HPLC) frac->hplc pure Pure this compound hplc->pure quant 8. Quantification (LC-MS/MS) pure->quant struct 9. Structure Elucidation (NMR, HRMS) pure->struct

Caption: Experimental workflow for this compound isolation and analysis.

troubleshooting_workflow start Low this compound Yield check_biomass Is biomass fresh & at correct growth stage? start->check_biomass check_lysis Is homogenization /grinding thorough? check_biomass->check_lysis Yes sol_biomass Optimize harvest time check_biomass->sol_biomass No check_solvent Is solvent system optimized? check_lysis->check_solvent Yes sol_lysis Improve grinding method check_lysis->sol_lysis No check_cycles Are multiple extraction cycles performed? check_solvent->check_cycles Yes sol_solvent Screen different solvents/ polarities check_solvent->sol_solvent No check_temp Is temperature controlled (<60°C)? check_cycles->check_temp Yes sol_cycles Increase to >= 4 cycles check_cycles->sol_cycles No sol_temp Reduce extraction & evaporation temp check_temp->sol_temp No end_node Yield Improved check_temp->end_node Yes

Caption: Decision tree for troubleshooting low this compound extraction yield.

pks_pathway cluster_precursors Primary Metabolism cluster_pks PKS Assembly Line cluster_post_pks Post-PKS Tailoring acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa methylmalonyl_coa Methylmalonyl-CoA acetyl_coa->methylmalonyl_coa pks Polyketide Synthase (PKS) - Loading Module - Elongation Modules - Release Module acetyl_coa->pks Precursors malonyl_coa->pks Precursors methylmalonyl_coa->pks Precursors polyketide Nascent Polyketide Chain pks->polyketide Condensation & Elongation tailoring Tailoring Enzymes (Oxidation, Reduction, Cyclization, Chlorination) polyketide->tailoring This compound This compound tailoring->this compound

Caption: Generalized biosynthetic pathway for polyketides like this compound.

References

Troubleshooting Chlovalicin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Chlovalicin in solution. Researchers, scientists, and drug development professionals can use this information to mitigate common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation can indicate that this compound has fallen out of solution. This may be due to improper storage, solvent choice, or concentration exceeding its solubility limit. First, visually inspect the stock solution for any particulates. If present, do not use the solution as the effective concentration will be unknown. It is recommended to prepare a fresh stock solution, ensuring the correct solvent is used and the storage conditions are appropriate.

Q2: I am observing a significant loss of this compound's biological activity in my assays. What could be the cause?

A2: A decline in biological activity often points to the chemical degradation of this compound. This degradation can be influenced by several factors, including the pH of the solution, exposure to light, and the storage temperature. Review your experimental protocol to ensure all conditions align with the recommended handling procedures for this compound.

Q3: Can I store my this compound working solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -20°C or -80°C. Working solutions should be freshly prepared for each experiment or stored at 2-8°C for a very limited time.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Inconsistent results with this compound in cell-based assays can often be traced back to the stability of the compound in the culture medium. The pH and composition of the medium can significantly impact this compound's integrity over the course of the experiment.

Recommended Actions:

  • Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time this compound is exposed to the culture medium.

  • pH Monitoring: Before and after the experiment, check the pH of your cell culture medium. A significant change in pH could be accelerating the degradation of this compound.

  • Serum Interaction: Be aware that components in fetal bovine serum (FBS) or other supplements can sometimes interact with and degrade experimental compounds. Consider running a control experiment with a serum-free medium if your assay allows.

Issue 2: Rapid Degradation of this compound in Aqueous Buffers

This compound is susceptible to hydrolysis, particularly in aqueous buffers with a non-optimal pH. The rate of degradation is influenced by both pH and temperature.

Recommended Actions:

  • Buffer Selection: Utilize a buffer system that maintains a stable pH within the optimal range for this compound (pH 6.0-7.5).

  • Fresh Preparation: Always prepare this compound working solutions in aqueous buffers immediately before use.

  • Temperature Control: Keep buffered solutions of this compound on ice during preparation and use them as quickly as possible.

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions and the solvent used. The following tables summarize key stability data.

Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months

SolventConcentrationPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
DMSO10 mM>99%98%95%
Ethanol10 mM95%88%75%
PBS (pH 7.4)1 mM80%65%<50%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHHalf-life (hours)
5.02.5
6.012
7.48
8.53

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 30 seconds to ensure the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity and degradation of this compound in solution.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare your this compound sample by diluting it to an appropriate concentration (e.g., 100 µM) in the mobile phase.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram. The purity of this compound can be calculated by dividing the peak area of this compound by the total peak area of all components.

Visualizations

A Start: Inconsistent Experimental Results B Is the stock solution clear? A->B C Precipitate or cloudiness observed B->C No D Yes, stock solution is clear B->D Yes E Action: Prepare fresh stock solution. Follow Protocol 1. C->E F Was the working solution freshly prepared? D->F G No, stored for >24h F->G No H Yes, freshly prepared F->H Yes I Action: Prepare fresh working solution immediately before use. G->I J Check pH of assay buffer/media. Is it between 6.0 and 7.5? H->J K No, pH is outside optimal range J->K No L Yes, pH is optimal J->L Yes M Action: Adjust buffer/media pH. Consider a different buffer system. K->M N Possible issue with other assay components. Contact Technical Support. L->N

Caption: Troubleshooting workflow for this compound instability.

cluster_0 Preparation cluster_1 Assay A Equilibrate solid this compound to room temperature B Dissolve in anhydrous DMSO to create 10 mM stock A->B C Aliquot into single-use tubes B->C D Store at -20°C or -80°C C->D E Thaw one aliquot of stock solution D->E F Prepare fresh working solution in appropriate assay buffer E->F G Immediately add to experiment F->G

Caption: Experimental workflow for preparing this compound.

This compound This compound KinaseA Kinase A This compound->KinaseA ProteinX Protein X KinaseA->ProteinX phosphorylates PhosphoProteinX p-Protein X CellResponse Cellular Response (e.g., Apoptosis) PhosphoProteinX->CellResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Overcoming Poor Solubility of Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Chlovalicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cytocidal antibiotic, identified as a sesquiterpene derivative with a chlorinated methylene moiety.[1][2] Like many other complex natural products, it is hydrophobic, leading to poor solubility in aqueous media. This low solubility can significantly hinder its study and application in biological assays and preclinical development, affecting bioavailability and consistent dosing.[3][4]

Q2: Are there any reported data on the solubility of this compound in common solvents?

Q3: What are the initial steps to take when encountering solubility issues with this compound?

When facing solubility problems, a systematic approach is recommended. Start by attempting to dissolve a small amount of this compound in a range of solvents with varying polarities. This will help in identifying a suitable solvent or a solvent system for your specific experimental needs. It is also advisable to consider the downstream application to ensure solvent compatibility.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during aqueous dilution.

Cause: This is a common issue when a stock solution of a hydrophobic compound, prepared in an organic solvent, is diluted into an aqueous buffer for biological assays. The drastic change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Optimize Solvent System:

    • Co-solvents: Employ a water-miscible co-solvent in your final aqueous solution. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[5][6] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility.[5] Although this compound's structure does not suggest strong ionizable groups, slight pH modifications might influence its solubility and should be tested.

  • Formulation Strategies:

    • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7][8]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Cause: Poor solubility can lead to the formation of aggregates or micro-precipitates, resulting in variable effective concentrations of the compound in your experiments.

Solutions:

  • Particle Size Reduction:

    • Micronization: This technique increases the surface area of the drug particles, which can improve the dissolution rate.[6][7] While not increasing equilibrium solubility, it can help in achieving a dissolved state faster.

    • Nanonization: Creating a nanosuspension of this compound can further enhance the dissolution rate and saturation solubility.[5]

  • Solid Dispersions:

    • Prepare a solid dispersion of this compound in a hydrophilic carrier.[3][6] This involves dissolving both the compound and a carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent, resulting in a solid matrix where the drug is finely dispersed.

  • Quality Control:

    • Always visually inspect your solutions for any signs of precipitation before use.

    • Consider filtering your final diluted solution through a compatible filter to remove any undissolved particles.

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table provides a general guideline for the expected solubility of hydrophobic compounds similar to this compound in various solvents. This data should be used as a starting point for your own empirical determinations.

Solvent SystemExpected SolubilityRemarks
WaterVery PoorThe primary challenge for biological assays.
Phosphate Buffered Saline (PBS)Very PoorSimilar to water, with minimal improvement.
EthanolModerate to GoodA common solvent for creating stock solutions.
Dimethyl Sulfoxide (DMSO)Good to ExcellentA widely used solvent for hydrophobic compounds.
MethanolModerate to GoodAnother option for stock solution preparation.
AcetoneModerate to GoodCan be used for initial dissolution.
Aqueous solutions with co-solvents (e.g., <1% DMSO)Low, but potentially sufficient for in vitro assaysThe final concentration of the co-solvent is critical.
Aqueous solutions with cyclodextrins (e.g., HP-β-CD)ImprovedThe degree of enhancement depends on the concentration of the cyclodextrin.
Aqueous solutions with surfactants (e.g., Tween 80)ImprovedEffective above the critical micelle concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a suitable organic solvent (e.g., DMSO or ethanol) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • For your experiment, perform a serial dilution of the stock solution directly into your aqueous assay medium (e.g., cell culture medium, buffer).

  • Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Vortex the final solution gently immediately after dilution and visually inspect for any precipitation.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting cluster_final Final Solution start This compound Powder stock_sol Prepare Stock Solution (e.g., in DMSO) start->stock_sol aqueous_dil Dilute into Aqueous Medium stock_sol->aqueous_dil precipitation Precipitation Observed? aqueous_dil->precipitation co_solvent Add Co-solvent (e.g., PEG) precipitation->co_solvent Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitation->cyclodextrin Yes surfactant Use Surfactant (e.g., Tween 80) precipitation->surfactant Yes final_sol Clear Solution for Assay precipitation->final_sol No co_solvent->final_sol cyclodextrin->final_sol surfactant->final_sol

Caption: Workflow for preparing an aqueous solution of this compound.

decision_tree start Solubility Issue with this compound q1 Is a small amount of organic solvent acceptable? start->q1 a1_yes Use Co-solvent Method q1->a1_yes Yes a1_no Consider Formulation Strategies q1->a1_no No q2 Is the formulation for in vitro or in vivo use? a1_no->q2 a2_invitro Cyclodextrin or Surfactant q2->a2_invitro In Vitro a2_invivo Solid Dispersion or Nanosuspension q2->a2_invivo In Vivo

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Optimizing Chlovalicin Dosage for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlovalicin in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chlorinated sesquiterpene and an ovalicin derivative that has been isolated from marine fungi.[1][2] As a member of the fumagillin/ovalicin class of compounds, its primary mechanism of action is the inhibition of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins.[3] By inhibiting MetAP2, this compound can interfere with angiogenesis and cell cycle progression.[3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on available data, a broad starting range of 1 µM to 50 µM is recommended for initial dose-response experiments. See the data summary table below for reported IC50 values in different cell lines.

Q3: How should I prepare a stock solution of this compound?

Q4: What are the expected cellular effects of this compound treatment?

A4: Inhibition of MetAP2 by this compound and its analogs typically leads to a cytostatic effect rather than cytotoxicity in many cell lines.[1][7] This is often characterized by cell cycle arrest in the G1 phase.[1] This arrest is associated with the inhibition of Retinoblastoma (Rb) protein phosphorylation and an accumulation of the cyclin-dependent kinase inhibitor p21.[1]

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium upon addition.

  • Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium, or the final DMSO concentration is too high, causing the compound to crash out of solution.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to cells and reduce compound solubility.[6]

    • Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step in a smaller volume of serum-free media or PBS. Then, add this intermediate dilution to your final volume of complete media.

    • Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.

    • Gentle Mixing: Add the this compound solution dropwise to the media while gently swirling to facilitate mixing and prevent localized high concentrations.

Issue 2: No significant effect on cell viability or proliferation is observed.

  • Possible Cause: The concentration of this compound may be too low for the specific cell line, or the incubation time is insufficient. It's also possible the cell line is resistant to MetAP2 inhibition.

  • Troubleshooting Steps:

    • Increase Concentration Range: Expand your dose-response curve to include higher concentrations of this compound.

    • Extend Incubation Time: Increase the duration of the assay (e.g., from 24 to 48 or 72 hours), as the cytostatic effects of this compound may take longer to become apparent.

    • Verify Compound Activity: If possible, test the activity of your this compound stock on a known sensitive cell line (see data summary table).

    • Assess MetAP2 Expression: If you have the resources, you could investigate the expression level of MetAP2 in your target cell line.

Issue 3: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the multi-well plate.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure a uniform cell number in each well.

    • Proper Mixing of Compound: After adding this compound to the wells, gently rock the plate in a cross pattern to ensure even distribution.

    • Minimize Edge Effects: To avoid evaporation and temperature fluctuations at the edges of the plate, fill the outer wells with sterile PBS or media without cells.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound and Analogs

CompoundCell LineAssay TypeReported Concentration/Effect
This compoundMH60 (IL-6 dependent)Growth InhibitionIC50: 7.5 µM
This compoundB16 (mouse melanoma)Growth InhibitionIC50: 37 µM[2]
This compound BA2058 (human melanoma)Cytotoxicity~50% survival at 50 µM[2][8]
OvalicinV. corneae-infected athymic miceIn vivo treatmentProlonged survival at 5 mg/kg s.c. daily
FumagillinV. corneae-infected athymic miceIn vivo treatmentProlonged survival at 5, 10, and 20 mg/kg s.c. daily

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure for 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound to be confirmed from the supplier's certificate of analysis).

    • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile DMSO to create a range of concentrations for your dose-response experiment.

    • For the final dilution into cell culture medium, first, create an intermediate dilution of each DMSO concentration in a small volume of serum-free medium or PBS.

    • Add this intermediate dilution to the final volume of complete, pre-warmed cell culture medium to achieve the desired final this compound concentrations and a final DMSO concentration of ≤ 0.5%.

Protocol 2: Determining the IC50 of this compound using an MTT Assay

  • Materials:

    • Target cells in logarithmic growth phase

    • Complete cell culture medium

    • 96-well flat-bottom cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

    • Compound Addition: Prepare a dilution series of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well and pipette up and down to dissolve the crystals.

    • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Chlovalicin_Signaling_Pathway Proposed Signaling Pathway of this compound Action cluster_0 Cellular Effects cluster_1 Molecular Mechanism G1_Arrest G1 Phase Cell Cycle Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation G1_Arrest->Inhibition_of_Proliferation This compound This compound MetAP2 MetAP2 (Methionine Aminopeptidase 2) This compound->MetAP2 Inhibits Rb Rb Phosphorylation MetAP2->Rb Leads to Inhibition of Rb->G1_Arrest p21 p21 Accumulation p21->G1_Arrest p53 p53 p53->p21 Induces

Caption: Proposed signaling pathway of this compound via MetAP2 inhibition.

Experimental_Workflow Workflow for this compound Dose Optimization Start Start: Cell Seeding in 96-well Plate Incubation1 24h Incubation (Cell Attachment) Start->Incubation1 Treatment Add this compound (Serial Dilutions) Incubation1->Treatment Incubation2 24-72h Incubation (Compound Exposure) Treatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End: Optimal Dose Determined Data_Analysis->End

Caption: Experimental workflow for determining the optimal dosage of this compound.

References

Technical Support Center: Reducing Off-Target Effects in Chlovalicin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlovalicin. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is a derivative of ovalicin.[1] Ovalicin and its well-studied analog, fumagillin, are known to covalently bind to and inhibit the enzyme Methionine Aminopeptidase 2 (MetAP2).[2][3][4] This enzyme is crucial for the post-translational processing of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 can disrupt the function of numerous proteins, leading to downstream effects on cellular processes like proliferation and angiogenesis.[2][5] Therefore, the primary on-target effect of this compound is presumed to be the inhibition of MetAP2.

Q2: What are off-target effects, and why are they a concern in this compound experiments?

A2: Off-target effects are unintended interactions between a small molecule, like this compound, and cellular components other than its primary target (MetAP2).[6][7] These interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the biological role of the intended target.[8] Given that this compound is a reactive molecule (containing an epoxide-like moiety similar to its parent compounds), it has the potential to covalently modify other cellular proteins, leading to off-target effects.

Q3: My cells are showing significant toxicity at concentrations expected to inhibit the target. Is this an on-target or off-target effect?

A3: It could be either. To distinguish between on-target and off-target toxicity, consider the following:

  • Dose-Response Correlation: Compare the concentration of this compound causing toxicity with its IC50 for the intended biological effect (e.g., inhibition of IL-6 dependent cell growth). A significant discrepancy between the toxic concentration and the effective concentration may suggest off-target effects.[6]

  • Cell Line Specificity: Test this compound on a cell line that does not express the primary target, MetAP2 (if available), or where MetAP2 is known to be non-essential. If toxicity persists, it is likely due to off-target effects.[6]

  • Rescue Experiments: If possible, overexpressing a resistant mutant of MetAP2 that cannot be modified by this compound should rescue the cells from on-target toxicity. If the toxicity is not rescued, it points towards an off-target mechanism.[7]

Q4: I am observing a phenotype that is inconsistent with the known function of MetAP2. How can I confirm if this is a legitimate on-target effect?

A4: To validate that an observed phenotype is due to the inhibition of MetAP2, you can perform the following experiments:

  • Use a Structurally Different Inhibitor: Employ another known MetAP2 inhibitor with a different chemical scaffold (e.g., fumagillin). If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of MetAP2. If the genetic knockdown/knockout of MetAP2 produces the same phenotype as this compound treatment, it provides strong evidence for an on-target mechanism.[8]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High background signal or inconsistent results in cell-based assays. Cell culture contamination or suboptimal cell health.Routinely test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
This compound appears to be inactive or has a very high IC50 value. Compound degradation or poor solubility.Prepare fresh stock solutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
Variability between experimental replicates. Inconsistent cell seeding or compound addition.Use a multichannel pipette for adding cells and compounds to minimize variability. Ensure even mixing of reagents.
Unexpected changes in cell morphology unrelated to the expected phenotype. Off-target effects on cytoskeletal proteins or adhesion molecules.Perform immunofluorescence staining for key cytoskeletal components (e.g., actin, tubulin) to assess morphological changes. Lower the concentration of this compound to the minimum effective dose.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineBiological EffectIC50 (µM)Reference
MH60 (IL-6 dependent)Inhibition of cell growth7.5[1]
B16 (mouse melanoma)Inhibition of cell growth38[1]
A2058 (human melanoma)Cytotoxicity (~50% survival)50[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent melanoma cell lines (e.g., B16 or A2058).

Materials:

  • B16 or A2058 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570-590 nm[10]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

IL-6 Dependent Cell Growth Assay

This protocol is designed to assess the inhibitory effect of this compound on the proliferation of IL-6 dependent cell lines like MH60.

Materials:

  • MH60 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-6

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Wash MH60 cells to remove any residual IL-6 and resuspend them in a complete culture medium.

  • Seed the cells in a 96-well plate at an appropriate density in 50 µL of medium.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Add 25 µL of the this compound dilutions to the wells.

  • Add 25 µL of complete culture medium containing IL-6 at a final concentration that supports robust growth (e.g., 0.2 U/mL).[1] Include a control without IL-6 to determine the basal growth rate.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking the plate for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the inhibition of IL-6 dependent growth relative to the IL-6 treated control.

Osteoclastogenesis Assay

This protocol provides a general framework for evaluating the effect of this compound on the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs).

Materials:

  • Bone marrow cells isolated from mice

  • α-MEM medium with 10% FBS

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.

  • Harvest the BMMs and seed them in a 24-well plate at a density of 2.5 x 10^4 cells per well.

  • Culture the BMMs for another 2 days in the presence of M-CSF.

  • Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the medium containing M-CSF.

  • Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

  • Replace the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.

  • After 4-6 days, when multinucleated osteoclasts are visible in the control wells, fix the cells.

  • Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope.

  • Quantify the number of osteoclasts per well to determine the effect of this compound on osteoclastogenesis.

Visualizations

MetAP2_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Nascent_Protein Nascent Polypeptide (with N-terminal Met) Receptor->Nascent_Protein Signal Transduction & Protein Synthesis MetAP2 MetAP2 Nascent_Protein->MetAP2 Processed_Protein Mature, Functional Protein MetAP2->Processed_Protein Met Cleavage Cell_Proliferation Cell Proliferation Processed_Protein->Cell_Proliferation This compound This compound This compound->MetAP2

Caption: Putative signaling pathway inhibited by this compound.

Off_Target_Workflow A Observe Unexpected Phenotype with this compound Treatment B Is the phenotype dose-dependent? A->B C No B->C D Yes B->D M Experimental Artifact or Non-specific Toxicity C->M E Does a structurally distinct MetAP2 inhibitor cause the same phenotype? D->E F No E->F G Yes E->G L Likely Off-Target Effect F->L H Does MetAP2 knockdown/knockout replicate the phenotype? G->H I No H->I J Yes H->J I->L K Likely On-Target Effect J->K

Caption: Experimental workflow to distinguish on-target vs. off-target effects.

Troubleshooting_Logic A Problem: High Cellular Toxicity B Is toxicity observed at concentrations significantly above the IC50 for the target? A->B C Yes B->C D No B->D E Potential Off-Target Toxicity C->E F Potential On-Target Toxicity D->F G Action: Lower this compound concentration to the minimal effective dose. E->G H Action: Use a secondary, structurally different inhibitor to confirm the phenotype. F->H I Action: Perform a target rescue experiment. F->I

Caption: Troubleshooting logic for unexpected cellular toxicity.

References

Technical Support Center: Stereoselective Synthesis of Chlovalicin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on established stereoselective strategies for the synthesis of fumagillin and ovalicin, structurally related natural products to Chlovalicin. As the total synthesis of this compound has not been extensively reported in publicly available literature, this guide provides analogous troubleshooting strategies for researchers encountering similar stereochemical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the synthesis of the this compound core structure, based on fumagillin and ovalicin syntheses?

A1: The primary stereochemical hurdles in synthesizing the fumagillin/ovalicin core, and by extension the putative this compound core, revolve around the construction of the highly substituted cyclohexane ring with multiple contiguous stereocenters. Key challenges include:

  • Controlling the relative stereochemistry of the substituents on the cyclohexane ring. This is often addressed through diastereoselective reactions like Diels-Alder cycloadditions or intramolecular alkylations.[1][2]

  • Establishing the absolute stereochemistry of the entire molecule. This is typically achieved by using a chiral starting material from the chiral pool or by employing an asymmetric catalyst in a key step.[1][3]

  • Diastereoselective installation of the epoxide functionalities. The formation of the spiro-epoxide and the side-chain epoxide with the correct stereochemistry is crucial for biological activity.[1]

Q2: I am getting a poor diastereomeric ratio in my Diels-Alder reaction to form the cyclohexane core. What are some strategies to improve this?

A2: Low diastereoselectivity in the Diels-Alder reaction for forming the cyclohexane core is a common issue. Here are some troubleshooting strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can significantly enhance diastereoselectivity. While some approaches using common asymmetric methods might be unsatisfactory, chiral auxiliary-based systems have been shown to provide good diastereomeric ratios (d.r.).[2]

  • Lewis Acid Catalysis: The choice of Lewis acid catalyst can have a profound impact on the endo/exo selectivity and the overall diastereoselectivity of the cycloaddition. Experiment with a range of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) and reaction conditions (temperature, solvent).

  • Substrate Modification: Modifying the steric bulk of the substituents on the diene or dienophile can influence the facial selectivity of the reaction.

Q3: My intramolecular alkylation to form the spiro-epoxide precursor is not stereoselective. How can I improve this?

A3: The intramolecular ester enolate alkylation is a key step for constructing the spirocyclic system with the correct stereochemistry.[1][4] If you are observing poor stereoselectivity, consider the following:

  • Base and Solvent Effects: The choice of base (e.g., LHMDS, KHMDS) and solvent (e.g., THF, toluene) can influence the conformation of the enolate and the transition state of the cyclization. A systematic screen of reaction conditions is recommended.

  • Substrate Conformation: The pre-existing stereocenters on the cyclohexane ring should direct the stereochemical outcome of the alkylation. Ensure the relative stereochemistry of the ring is correctly established before this step.

  • Protecting Group Strategy: The nature of the protecting groups on the hydroxyl functionalities can influence the reactivity and stereoselectivity of the enolate alkylation.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Addition of the Side Chain to the Cyclohexanone Core

The addition of the unsaturated side chain to the cyclohexanone core is a critical step that sets one of the key stereocenters. The stereochemical outcome is often dictated by the existing stereochemistry of the C6-alkoxy functionality.[5][6]

Table 1: Comparison of Diastereoselectivity in Side Chain Addition

Ketone PrecursorReagentDiastereomeric Ratio (desired:undesired)Reference
(3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-onecis-1-lithio-1,5-dimethyl-1,4-hexadieneMajor product has desired stereochemistry[5][6]

Experimental Protocol: Stereoselective Addition of an Alkenyllithium Reagent

This protocol is adapted from the synthesis of (±)-Ovalicin.[5]

  • Preparation of the Alkenyllithium Reagent: To a solution of cis-1-iodo-1,5-dimethyl-1,4-hexadiene (1.2 equiv.) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.4 equiv., 1.7 M in pentane) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Addition to the Ketone: To the freshly prepared alkenyllithium solution, add a solution of (3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one (1.0 equiv.) in anhydrous diethyl ether dropwise at -78 °C.

  • Quenching: Stir the reaction mixture at -78 °C for 1 hour, then quench with saturated aqueous ammonium chloride solution.

  • Workup and Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol as the major diastereomer.

Issue 2: Lack of Stereocontrol in the Dihydroxylation of the Cyclohexene Ring

Substrate-controlled dihydroxylation is often employed to install the diol functionality on the cyclohexane ring with the correct relative stereochemistry.

Experimental Protocol: Substrate-Controlled Dihydroxylation

This protocol is based on a general strategy for the synthesis of Ovalicin.[2]

  • Reaction Setup: To a solution of the cyclohexene precursor (1.0 equiv.) in a mixture of acetone and water (10:1) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 equiv.).

  • Addition of Catalyst: To this mixture, add a catalytic amount of osmium tetroxide (OsO₄) (0.02 equiv., 2.5 wt% solution in tert-butanol).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quenching and Workup: Quench the reaction by adding solid sodium bisulfite and stir for 30 minutes. Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica gel.

Visualizations

Diagram 1: Retrosynthetic Analysis of the Fumagillin/Ovalicin Core

G fumagillin Fumagillin/Ovalicin Core cyclohexanone Substituted Cyclohexanone fumagillin->cyclohexanone Side Chain Addition cyclohexene Functionalized Cyclohexene cyclohexanone->cyclohexene Epoxidation & Oxidation side_chain Unsaturated Side Chain diene Diene cyclohexene->diene Diels-Alder dienophile Dienophile cyclohexene->dienophile Diels-Alder

Caption: Retrosynthetic approach to the core structure.

Diagram 2: Logic Flow for Troubleshooting Poor Diastereoselectivity in Diels-Alder Reaction

G start Low Diastereoselectivity in Diels-Alder q1 Have you tried using a chiral auxiliary? start->q1 a1_yes Optimize auxiliary and reaction conditions q1->a1_yes Yes a1_no Implement a chiral auxiliary strategy q1->a1_no No q2 Have you screened different Lewis acids? a1_yes->q2 a1_no->q2 a2_yes Consider substrate modification q2->a2_yes Yes a2_no Screen various Lewis acids and temperatures q2->a2_no No end Improved Diastereoselectivity a2_yes->end a2_no->end

Caption: Troubleshooting workflow for the Diels-Alder reaction.

References

Troubleshooting low yields in Chlovalicin analog synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of Chlovalicin has not been extensively reported in the peer-reviewed literature. Therefore, this troubleshooting guide is based on challenges commonly encountered in the synthesis of structurally related complex natural products, such as other sesquiterpenes, polyketides, and macrolides. The advice provided is intended to be a general guide for researchers and may need to be adapted for specific synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses specific issues that researchers may encounter during the synthesis of this compound analogs, focusing on common causes of low yields and potential solutions.

Section 1: Starting Materials and Protecting Groups

Question 1: I am observing incomplete consumption of my starting material in a coupling reaction, leading to low yields. What are the potential causes and solutions?

Answer: Incomplete consumption of starting materials is a common issue in complex syntheses. Several factors could be at play:

  • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Ensure all materials are of high purity and that solvents are anhydrous and deoxygenated, as required by the reaction chemistry.[1]

  • Incorrect Stoichiometry: Carefully re-check the calculation and measurement of all reagents. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.[1]

  • Reagent Decomposition: Some organometallic reagents or strong bases are unstable and may decompose upon storage or during the reaction. Use freshly prepared or titrated reagents whenever possible.

  • Insufficient Activation: If the reaction involves an activation step (e.g., formation of an acid chloride or a triflate), ensure that this step is complete before adding the coupling partner. Monitor the activation step by TLC or NMR if possible.

Troubleshooting Workflow for Incomplete Reactions

start Low Yield: Incomplete Reaction check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_stoichiometry Re-evaluate Stoichiometry check_purity->check_stoichiometry If pure check_reagent_activity Assess Reagent Activity/Stability check_stoichiometry->check_reagent_activity If correct optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reagent_activity->optimize_conditions If active result Improved Yield optimize_conditions->result

Caption: Troubleshooting workflow for incomplete reactions.

Question 2: I suspect my protecting group is being prematurely cleaved or is failing to be removed, affecting my yield. How can I troubleshoot this?

Answer: Protecting group strategy is crucial in multi-step syntheses.[2] Failure at this stage can lead to a complex mixture of byproducts.

  • Premature Cleavage:

    • Reagent Incompatibility: The chosen protecting group may not be stable to the reaction conditions. For example, a silyl ether might be cleaved by a Lewis acid used in a subsequent step. Review the compatibility of your protecting groups with all reagents in your planned sequence.

    • "Creeping" Deprotection: Some reagents may be slightly acidic or basic, causing slow removal of a sensitive protecting group over a long reaction time. Consider buffering the reaction mixture if possible.

  • Failure to Deprotect:

    • Steric Hindrance: The protecting group may be in a sterically congested environment, preventing the deprotection reagent from accessing it. More forcing conditions (higher temperature, longer reaction time, stronger reagent) may be required.

    • Catalyst Poisoning: In cases of hydrogenolysis (e.g., removal of a benzyl group), the catalyst can be poisoned by trace impurities, particularly sulfur compounds. Use high-purity substrates and fresh catalyst.

Table 1: Common Protecting Groups and Potential Issues

Protecting GroupTypical Cleavage ConditionsCommon ProblemsTroubleshooting Suggestions
Silyl Ethers (e.g., TBS, TIPS) Fluoride sources (TBAF), acids (AcOH, PPTS)Acid/Lewis acid instability, steric hindrance for removalUse more robust silyl groups (e.g., TIPS, TBDPS) for acidic steps. For hindered groups, use more reactive fluoride sources (e.g., HF-Pyridine).
Benzyl Ethers (Bn) Hydrogenolysis (H₂, Pd/C), strong acidsCatalyst poisoning, incomplete reactionUse fresh, high-quality catalyst. Screen different solvents. Consider alternative deprotection like dissolving metal reduction.
Acetal/Ketal Aqueous acid (HCl, TFA)Cleavage during chromatography on silica gelNeutralize chromatography fractions. Use acid-free silica gel or an alternative purification method.
Boc (tert-Butoxycarbonyl) Strong acids (TFA, HCl)Incomplete removal with milder acidsUse a scavenger (e.g., anisole, triisopropylsilane) to prevent side reactions with carbocation intermediates. Ensure sufficient reaction time.
Section 2: Key Carbon-Carbon Bond Formations

Question 3: My Wittig reaction is giving a low yield and/or poor E/Z selectivity. What should I consider?

Answer: The outcome of a Wittig reaction is highly dependent on the nature of the ylide, the reaction conditions, and the substrate.[3][4]

  • Low Yield:

    • Ylide Formation: Ensure complete formation of the ylide before adding the aldehyde or ketone. This is often indicated by a color change. For unstabilized ylides, use a strong, non-nucleophilic base like n-BuLi or KHMDS.[5] The presence of acidic protons elsewhere in the molecule can consume the base.[6]

    • Steric Hindrance: Highly substituted aldehydes or ketones can be poor electrophiles, leading to low yields.[5] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative.[4]

    • Ylide Instability: Some ylides are unstable and can decompose if not used promptly after generation.[6]

  • Poor Stereoselectivity:

    • Ylide Type: Unstabilized ylides (R=alkyl) typically give (Z)-alkenes under salt-free conditions, while stabilized ylides (R=ester, ketone) give (E)-alkenes.[3] Semi-stabilized ylides (R=aryl) often result in poor selectivity.

    • Salt Effects: The presence of lithium salts can lead to equilibration of intermediates, reducing Z-selectivity. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) can improve Z-selectivity.[3]

    • Temperature: For kinetically controlled reactions yielding Z-alkenes, low temperatures (e.g., -78 °C) are crucial.

Table 2: Optimizing Wittig Reaction Stereoselectivity

Ylide TypeDesired IsomerBaseSolventTemperatureExpected Outcome
Unstabilized (R=alkyl)(Z)-alkeneKHMDS, NaHMDSTHF-78 °C to RTHigh Z-selectivity
Unstabilized (R=alkyl)(E)-alkenen-BuLi, then add second eq. of n-BuLi (Schlosser modification)THF/Toluene-78 °CHigh E-selectivity[5]
Stabilized (R=CO₂Et)(E)-alkeneNaOEt, K₂CO₃EtOH, DMFRoom Temp to RefluxHigh E-selectivity

Question 4: I am struggling with low yield and poor diastereoselectivity in an aldol reaction. How can I improve this?

Answer: Achieving high yield and stereoselectivity in aldol reactions, especially with ketones, requires careful control of enolate formation and the reaction conditions.[7]

  • Low Yield:

    • Enolate Formation: Ketone enolates are less reactive than aldehyde enolates. Ensure complete deprotonation by using a strong, non-nucleophilic base like LDA at low temperatures.[7]

    • Equilibrium: The aldol addition is often reversible, especially with ketones. The equilibrium may not favor the product. Running the reaction at lower temperatures can sometimes help.

    • Crossed Aldol Issues: In a crossed aldol reaction, a mixture of four products is possible. To avoid this, pre-form the enolate of one carbonyl partner before adding the second.[7]

  • Poor Diastereoselectivity:

    • Enolate Geometry: The geometry of the enolate (Z vs. E) is a key determinant of the diastereoselectivity (syn vs. anti).[8] The choice of base, solvent, and additives can influence enolate geometry.

    • Transition State Control: Boron enolates often give higher diastereoselectivity than lithium enolates due to a more organized, chair-like transition state (Zimmerman-Traxler model).[7]

Logic for Improving Aldol Diastereoselectivity

start Poor Diastereoselectivity in Aldol Reaction enolate_formation Control Enolate Geometry start->enolate_formation lithium_enolates Lithium Enolates (e.g., LDA/THF) enolate_formation->lithium_enolates boron_enolates Boron Enolates (e.g., Bu₂BOTf, DIPEA) enolate_formation->boron_enolates z_enolate Favors Z-enolate lithium_enolates->z_enolate boron_enolates->z_enolate With less bulky ligands e_enolate Favors E-enolate boron_enolates->e_enolate With bulky ligands syn_product --> syn-Aldol Product z_enolate->syn_product anti_product --> anti-Aldol Product e_enolate->anti_product

Caption: Logic for controlling diastereoselectivity in aldol reactions.

Section 3: Macrocyclization and Purification

Question 5: My macrolactonization reaction is resulting in low yields of the desired macrolide, with significant formation of dimers or polymers. What can I do?

Answer: Macrolactonization is a critical step in the synthesis of many complex natural products, and low yields are often due to competing intermolecular reactions.[9][10]

  • High Dilution: The most critical factor for favoring intramolecular cyclization is to perform the reaction under high dilution conditions (typically 0.001 M to 0.01 M). This is often achieved by the slow addition of the seco-acid (the linear precursor) to the reaction vessel using a syringe pump over several hours.[10]

  • Choice of Method: Different macrolactonization methods have different strengths.

    • Yamaguchi Macrolactonization: Generally high-yielding but requires strictly anhydrous conditions.[9]

    • Shiina Macrolactonization: A powerful alternative to the Yamaguchi method.

    • Mitsunobu Macrolactonization: Proceeds with inversion of stereochemistry at the alcohol center, which can be advantageous. However, it can be problematic for certain substrates.[10]

  • Substrate Conformation: The conformation of the seco-acid can significantly influence the ease of cyclization. The presence of rigid elements like double or triple bonds can pre-organize the molecule for cyclization.

Question 6: I am facing difficulties in purifying my this compound analog, leading to product loss and low isolated yields. What are some strategies to overcome this?

Answer: The purification of complex, highly functionalized molecules can be challenging.[11][12]

  • Chromatography Issues:

    • Decomposition on Silica Gel: Polar, acid-sensitive compounds can decompose on standard silica gel. Consider using deactivated silica (e.g., treated with triethylamine), alumina, or using a different stationary phase like C18 (reverse-phase).

    • Poor Separation: If standard column chromatography fails to separate your product from impurities, consider using preparative HPLC or MPLC, which offer higher resolution.[12]

  • Product Isolation:

    • Azeotropic Removal of Solvents: For high-boiling solvents like DMF or DMSO, azeotropic removal with toluene or heptane under reduced pressure can be effective.

    • Crystallization: If the product is a solid, attempting crystallization can be an excellent method for purification, often providing material of very high purity. Screen a variety of solvent systems.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Salt-Free Wittig Reaction to Maximize (Z)-Alkene Formation [3]

  • Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Ylide Generation: To a stirred suspension of the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF (at a concentration of ~0.2 M) at 0 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents, as a solution in THF or as a solid) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically indicated by a color change to orange or deep red.

  • Reaction: Cool the reaction mixture to -78 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: General Procedure for a Diastereoselective Boron-Mediated Aldol Reaction [7]

  • Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Enolate Formation: Dissolve the ketone (1.0 equivalent) in anhydrous dichloromethane (DCM) (at a concentration of ~0.1 M) and cool the solution to -78 °C.

  • Add diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Slowly add di-n-butylboron triflate (Bu₂BOTf) (1.1 equivalents, as a solution in DCM) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation. Re-cool the solution to -78 °C.

  • Aldol Addition: Add the aldehyde (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction for 1-3 hours at -78 °C, monitoring by TLC.

  • Workup: Quench the reaction at -78 °C by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x volume of initial DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

References

Technical Support Center: Chlovalicin Cytotoxicity Assays & Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter with Chlovalicin cytotoxicity assays, with a specific focus on issues arising from cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic activity?

This compound is a chlorinated sesquiterpene, an ovalicin derivative, that has been isolated from the marine mushroom Digitatispora marina.[1][2][3] Published studies have demonstrated its cytotoxic effects, although the potency can vary between different cell lines. For instance, this compound B has shown weak cytotoxic activity against the human melanoma cell line A2058, with approximately 50% cell survival at a 50 µM concentration.[1][2] It also exhibited inhibitory activity against the mouse melanoma cell line B16 with an IC50 of 37 µM.[1] Conversely, it displayed no significant activity against the non-malignant human lung fibroblast cell line MRC-5 at the same concentration.[1]

Q2: How can cell line contamination impact the results of my this compound cytotoxicity assay?

Cell line contamination can significantly compromise the validity and reproducibility of your cytotoxicity data in several ways:

  • Altered Drug Sensitivity: The contaminating cells may have a different sensitivity to this compound than the intended cell line. This can lead to a skewed dose-response curve and an inaccurate IC50 value. For example, if your melanoma cell line is contaminated with a less sensitive line, the apparent IC50 of this compound will be artificially high.

  • False Positives or Negatives: Some contaminants, particularly microbes like mycoplasma, can alter cellular metabolism and gene expression, which can affect the outcome of cytotoxicity assays.[4] For instance, mycoplasma can affect the metabolic activity of cells, which can interfere with assays like the MTT assay that rely on metabolic readouts.

  • Inconsistent Results: Contamination can lead to high variability between replicate experiments.[5] The proportion of contaminating cells to the host cells can change over time, leading to fluctuating results.[6]

  • Changes in Cell Growth and Morphology: Contaminants can outcompete the original cell line for nutrients, leading to slower growth or changes in morphology. This can affect the baseline health of your cells and their response to this compound.

Q3: What are the most common types of cell line contamination I should be aware of?

The most prevalent types of cell culture contamination include:

  • Cross-Contamination with Other Cell Lines: This is a frequent issue where one cell line is unintentionally mixed with another.[6][7][8] The faster-growing cell line can eventually overtake the original culture.[6] The HeLa cell line is a notorious cross-contaminant.[6]

  • Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[9][10][11] They can significantly alter cell physiology without causing obvious signs of contamination.

  • Bacterial and Fungal (Yeast, Mold) Contamination: These are often easier to detect visually due to rapid changes in the culture medium's turbidity and pH.[11][12][13]

  • Viral Contamination: Viruses are challenging to detect and can originate from the host tissue or be introduced through contaminated biological reagents.[6][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound cytotoxicity assays that could be indicative of cell line contamination.

Observed Problem Potential Cause Related to Contamination Recommended Action
Inconsistent IC50 values for this compound across experiments. The cell line may be cross-contaminated with another line that has a different sensitivity to this compound.1. Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your human cell line.[15][16][17] 2. Compare with reference data: Match the obtained STR profile with the reference profile from a reputable cell bank.[15] 3. Start a new culture: If misidentified, discard the contaminated culture and start a new one from a certified, contamination-free stock.
Unexpectedly high or low cytotoxicity of this compound compared to published data. 1. Cross-contamination: The cell line may not be what you think it is. 2. Mycoplasma infection: Mycoplasma can alter the drug sensitivity of your cells.1. Test for mycoplasma: Use a PCR-based mycoplasma detection kit for rapid and sensitive screening.[18][19] 2. Authenticate your cell line: Perform STR profiling.[15][16][17] 3. Review your protocol: Ensure your this compound stock concentration and dilutions are correct.
Sudden change in cell morphology, growth rate, or pH of the culture medium. This could be a sign of microbial (bacterial, yeast) contamination or cross-contamination with a faster-growing cell line.[4]1. Microscopic examination: Immediately inspect the culture under a high-magnification microscope for any visible signs of microbial contamination.[11] 2. Culture testing: If microbial contamination is suspected, plate a sample of the culture medium on agar to identify the contaminant. 3. Discard and decontaminate: If contamination is confirmed, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.
High background in colorimetric cytotoxicity assays (e.g., MTT, XTT). Microbial contaminants can metabolize the assay reagents, leading to false-positive signals.1. Run a "reagent only" control: Include wells with your culture medium and the assay reagent (without cells) to check for microbial metabolism of the reagent. 2. Test for microbial contamination: Use appropriate methods to check for bacterial, fungal, or mycoplasma contamination.

Experimental Protocols

1. Cell Line Authentication using Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines.[15][16] It involves the analysis of short, repetitive DNA sequences at specific loci in the genome.

  • Sample Preparation:

    • Harvest at least 2 million cells and prepare a cell pellet.[17]

    • Alternatively, extract genomic DNA from your cell culture, ensuring a concentration of at least 10 ng/µl.[17]

  • PCR Amplification:

    • Use a commercial STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit) which amplifies multiple STR loci and the amelogenin gene for gender identification in a single reaction.[15][17]

    • Follow the manufacturer's instructions for the PCR reaction setup and cycling conditions.

  • Fragment Analysis:

    • The PCR products are separated by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis:

    • The resulting STR profile is compared to a reference database (e.g., ATCC, DSMZ) to confirm the identity of the cell line. A match of ≥80% of the alleles across the core STR loci is generally considered an authenticated match.[15]

2. Mycoplasma Detection by PCR

PCR-based methods are highly sensitive and rapid for detecting mycoplasma contamination.[18][19]

  • Sample Collection:

    • Collect 1 ml of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.

  • DNA Extraction:

    • Use a commercial DNA extraction kit suitable for bacterial DNA to isolate DNA from the supernatant.

  • PCR Amplification:

    • Use a mycoplasma-specific PCR kit that contains primers targeting conserved regions of the mycoplasma genome (e.g., 16S rRNA gene).

    • Include positive and negative controls in your PCR run to validate the results.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

experimental_workflow Workflow for Investigating Inconsistent this compound Cytotoxicity Results cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Contamination Testing cluster_3 Data Analysis & Action problem Inconsistent IC50 values or unexpected this compound cytotoxicity protocol_review Review this compound dilution and assay protocol problem->protocol_review microscopy Microscopic examination for visible contamination problem->microscopy mycoplasma_test Mycoplasma PCR Test microscopy->mycoplasma_test str_profiling STR Profiling microscopy->str_profiling negative_result Contamination Negative: Troubleshoot assay parameters mycoplasma_test->negative_result Negative positive_result Contamination Positive: Discard culture, decontaminate, obtain new stock mycoplasma_test->positive_result Positive str_profiling->negative_result Match str_profiling->positive_result No Match signaling_pathway Impact of Cell Line Contamination on Cytotoxicity Assay Outcome cluster_0 Experimental Setup cluster_1 Potential Contamination Scenarios cluster_2 Observed Outcome This compound This compound Treatment cell_culture Intended Cell Line (e.g., A2058) This compound->cell_culture cross_contamination Cross-Contamination (e.g., with HeLa cells) cell_culture->cross_contamination Contaminates mycoplasma Mycoplasma Infection cell_culture->mycoplasma Infects expected_ic50 Expected IC50 Value cell_culture->expected_ic50 No Contamination altered_ic50 Altered IC50 Value (Inaccurate Result) cross_contamination->altered_ic50 Different Sensitivity mycoplasma->altered_ic50 Altered Metabolism

References

Chlovalicin Bioactivity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Chlovalicin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is the known bioactivity of this compound?

A1: this compound has demonstrated modest cytotoxic activity against certain cancer cell lines. For instance, it dose-dependently inhibited the growth of IL-6 dependent MH60 cells with an IC50 of 7.5 microM and B16 melanoma cells with an IC50 of 38 microM.[1] Another study observed weak cytotoxic activity against the human melanoma cell line A2058, with approximately 50% cell survival at a 50 µM concentration.[2][3] Notably, this compound has shown little to no antimicrobial activity at concentrations up to 1000 micrograms/ml.[1]

Q2: I am observing significant variability in my cytotoxicity assay results with this compound. What are the potential causes?

A2: Inconsistent results in cytotoxicity assays can arise from several factors. These include, but are not limited to:

  • Cell Density: The number of cells seeded per well can significantly impact the outcome of the assay.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in both cell number and compound concentration.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can exhibit toxicity at higher concentrations. It is crucial to ensure the final solvent concentration is non-toxic to the cells.

  • Incubation Time: The duration of exposure to this compound can influence the observed cytotoxicity.

  • Compound Stability: The stability of this compound in your experimental setup should be considered.

Q3: My Minimum Inhibitory Concentration (MIC) assays for this compound are not reproducible. Why might this be?

A3: While this compound has shown weak antibacterial activity, variability in MIC assays is a common issue. Factors that can contribute to inconsistent MIC results include:

  • Inoculum Size: The initial concentration of bacteria can affect the MIC value.

  • Growth Medium: The composition of the culture medium can influence bacterial growth and susceptibility to the compound.

  • Incubation Conditions: Variations in temperature and incubation time can lead to different results.

  • Inter-laboratory and Intra-laboratory Variability: Differences in protocols and techniques between and within labs are a known source of variation.[4][5][6]

Q4: What is the suspected mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not fully elucidated. However, it is structurally related to ovalicin, a known inhibitor of methionine aminopeptidase 2 (MetAP2).[7][8] MetAP2 is an enzyme crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth. It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism by inhibiting MetAP2.

Q5: How should I prepare and store this compound for my experiments?

A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). It is important to use a concentration of DMSO that is not toxic to your cells, generally below 0.5%.[9] The stability of compounds in DMSO can be affected by factors such as water content and freeze-thaw cycles.[10][11] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Observed Issue Potential Cause Recommended Solution
High variability between replicate wellsInconsistent cell seeding or pipetting of this compound.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Higher than expected cell death in control wellsSolvent (e.g., DMSO) toxicity.Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in all wells is below this level.
No cytotoxic effect observedIncorrect this compound concentration or inactive compound.Verify the dilution calculations. Test a fresh stock of this compound. Increase the concentration range and/or incubation time.
"Edge effect" on 96-well platesIncreased evaporation from outer wells.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Inconsistent MIC Assay Results
Observed Issue Potential Cause Recommended Solution
Growth in the negative control wellContamination of the medium or inoculum.Use aseptic techniques throughout the procedure. Check the sterility of the medium and reagents.
No growth in the positive control wellInactive bacterial inoculum or incorrect growth conditions.Use a fresh, viable bacterial culture. Ensure the incubation temperature and atmosphere are optimal for the specific bacterial strain.
MIC values vary significantly between experimentsInconsistent inoculum density or variations in incubation time.Standardize the inoculum preparation to a specific McFarland standard. Maintain a consistent incubation period for all experiments.
"Skipped" wells (no growth at a lower concentration, but growth at a higher one)Compound precipitation or contamination.Visually inspect the wells for any precipitate. Ensure proper mixing of the compound in the broth. Repeat the assay with fresh dilutions.

Experimental Protocols

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Chlovalicin_Troubleshooting_Workflow Troubleshooting Inconsistent this compound Bioactivity Results start Inconsistent Results Observed check_assay_type Which assay shows inconsistency? start->check_assay_type cytotoxicity Cytotoxicity Assay check_assay_type->cytotoxicity Cytotoxicity mic MIC Assay check_assay_type->mic MIC check_controls_cyto Review Controls: - Vehicle Control Toxicity? - Positive Control Effective? cytotoxicity->check_controls_cyto check_controls_mic Review Controls: - Negative Control Clear? - Positive Control Growth? mic->check_controls_mic troubleshoot_cyto Troubleshoot Cytotoxicity Assay: - Check Cell Density - Verify Pipetting Technique - Assess Compound Stability check_controls_cyto->troubleshoot_cyto Controls OK re_run_cyto Re-run Assay with Optimized Parameters check_controls_cyto->re_run_cyto Control Issues Found & Corrected troubleshoot_mic Troubleshoot MIC Assay: - Standardize Inoculum - Check Incubation Conditions - Verify Medium Composition check_controls_mic->troubleshoot_mic Controls OK re_run_mic Re-run Assay with Standardized Protocol check_controls_mic->re_run_mic Control Issues Found & Corrected troubleshoot_cyto->re_run_cyto troubleshoot_mic->re_run_mic end Consistent Results Achieved re_run_cyto->end re_run_mic->end

Caption: A logical workflow for troubleshooting inconsistent this compound bioactivity results.

Chlovalicin_MOA_Pathway Hypothesized Mechanism of Action for this compound This compound This compound metap2 Methionine Aminopeptidase 2 (MetAP2) This compound->metap2 Inhibits protein_synthesis Protein Synthesis & Maturation metap2->protein_synthesis Required for angiogenesis Angiogenesis protein_synthesis->angiogenesis cell_proliferation Endothelial Cell Proliferation angiogenesis->cell_proliferation tumor_growth Tumor Growth cell_proliferation->tumor_growth

Caption: Hypothesized signaling pathway for this compound's anti-angiogenic effect.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare this compound Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_compound->treat_cells incubation_period Incubate for 24-72h treat_cells->incubation_period add_reagent Add Viability Reagent (e.g., MTT) incubation_period->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal analyze_data Analyze Data & Calculate Viability measure_signal->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for assessing this compound's cytotoxicity.

References

Optimizing HPLC Parameters for Chlovalicin Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Chlovalicin. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems that may arise during the HPLC analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape is a common issue in HPLC analysis. For a lipophilic and neutral compound like this compound, a sesquiterpene, several factors can contribute to this problem.

  • Peak Tailing: This is often caused by secondary interactions between this compound and the stationary phase, or other issues within the HPLC system.

    • Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on this compound, leading to tailing.

      • Solution: Use an end-capped C18 column or add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Adjusting the mobile phase pH to a lower value can also help by keeping the silanol groups protonated.[1]

    • Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.[2]

      • Solution: Back-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.

    • Mass Overload: Injecting too much sample can lead to peak tailing.[3]

      • Solution: Reduce the concentration of the this compound standard or sample being injected.

  • Peak Fronting: This is less common than tailing but can occur under certain conditions.

    • Sample Solvent Incompatibility: If the solvent used to dissolve the this compound sample is significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[2][3]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2]

    • Column Overload: Similar to tailing, injecting a sample that is too concentrated can also lead to fronting.

      • Solution: Dilute the sample.

Question: My this compound peak has a variable retention time. What could be the cause?

Answer:

Shifting retention times can compromise the reliability of your analytical method. Several factors can lead to this issue:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions and, therefore, variable retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes) before each injection.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength and affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the online degasser is functioning correctly.

  • Pump Performance: Fluctuations in pump pressure or inaccurate solvent proportioning can lead to retention time shifts.

    • Solution: Prime the pumps to remove any air bubbles. If pressure fluctuations persist, check pump seals and check valves for wear.

  • Column Temperature Variations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Question: I am experiencing low sensitivity or no peak for this compound. What should I check?

Answer:

Low sensitivity can be a significant hurdle, especially when analyzing trace amounts of this compound.

  • Detector Settings: The detector wavelength may not be optimal for this compound.

    • Solution: Determine the UV maximum absorbance for this compound using a UV-Vis spectrophotometer or a diode array detector (DAD). Based on the analysis of a similar compound, this compound B, a wavelength of around 221 nm could be a good starting point.[4]

  • Sample Degradation: this compound, being a chlorinated compound, might be unstable under certain conditions.

    • Solution: Prepare fresh samples and standards. Protect solutions from light and consider storing them at low temperatures. Investigate the stability of this compound in the chosen sample solvent and mobile phase.[5]

  • Injection Issues: A leak in the injection system or a blocked syringe can prevent the sample from reaching the column.

    • Solution: Inspect the injector for any visible leaks. Check the syringe for blockages.

  • Poor Solubility: If this compound is not fully dissolved in the sample solvent, the injected amount will be inconsistent and lower than expected.

    • Solution: Ensure this compound is fully dissolved. Sonication may help. It may be necessary to use a stronger organic solvent, but be mindful of the potential for peak shape distortion as mentioned previously.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound analysis?

A C18 reversed-phase column is the most appropriate choice for a lipophilic, non-polar compound like this compound. An end-capped C18 column with a particle size of 3 or 5 µm is a good starting point. For complex samples, a column with a smaller particle size (e.g., sub-2 µm) can provide higher resolution.

Q2: What is a good starting mobile phase for this compound analysis?

A gradient elution with a binary mobile phase system is recommended. A common choice is a mixture of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[4] A scouting gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% B over 20 minutes) can be used to determine the approximate elution time of this compound.[6][7] The gradient can then be optimized to improve resolution and reduce run time.

Q3: How can I improve the resolution between this compound and other components in my sample?

Optimizing the mobile phase is the most effective way to improve resolution.

  • Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase retention times and generally improve the separation of closely eluting peaks.[6]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: While this compound is expected to be neutral, adjusting the pH can affect the retention of other ionizable compounds in the sample matrix, thereby improving the overall resolution.[4]

Q4: Is a UV detector suitable for this compound analysis?

Yes, a UV detector is suitable for the analysis of this compound. As it possesses chromophores, it should exhibit UV absorbance. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector would be particularly useful for method development as it allows for the simultaneous monitoring of multiple wavelengths to determine the optimal detection wavelength. Mass Spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection and for structural confirmation.[4]

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be used as a starting point for developing a method for this compound analysis, based on methods for similar compounds.

ParameterRecommended Starting Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 221 nm

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • HPLC System Preparation:

    • Install a C18 reversed-phase column.

    • Prepare the mobile phases: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Degas the mobile phases using an online degasser or by sonication.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Scouting Gradient:

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15 minutes.

    • Inject 10 µL of the this compound working standard.

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and re-equilibrate for 10 minutes.

  • Method Optimization:

    • Based on the retention time from the scouting run, adjust the gradient to reduce the analysis time and improve resolution. For example, if this compound elutes at 15 minutes, a new gradient could be 40% to 70% B over 10 minutes.

    • Fine-tune the mobile phase composition, flow rate, and temperature to achieve optimal peak shape, resolution, and retention time.

Visualizations

hplc_troubleshooting_workflow start Problem Encountered (e.g., Poor Peak Shape, RT Shift) isolate_problem Isolate the Problem start->isolate_problem check_system Check HPLC System - Pressure Fluctuations? - Leaks? check_system->isolate_problem check_mobile_phase Check Mobile Phase - Freshly Prepared? - Correct Composition? check_mobile_phase->isolate_problem check_column Check Column - Correctly Installed? - Past its Lifetime? check_column->isolate_problem check_sample Check Sample - Fully Dissolved? - Stable? check_sample->isolate_problem isolate_problem->check_system Start Here isolate_problem->check_mobile_phase isolate_problem->check_column isolate_problem->check_sample system_issue System Issue: - Prime Pumps - Check Seals/Valves isolate_problem->system_issue System Related mp_issue Mobile Phase Issue: - Prepare Fresh - Degas isolate_problem->mp_issue Mobile Phase Related column_issue Column Issue: - Back-flush/Replace - Use Guard Column isolate_problem->column_issue Column Related sample_issue Sample Issue: - Adjust Solvent - Prepare Fresh isolate_problem->sample_issue Sample Related resolved Problem Resolved system_issue->resolved mp_issue->resolved column_issue->resolved sample_issue->resolved

Caption: General HPLC troubleshooting workflow.

method_development_logic start Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18 for this compound) start->select_column select_mobile_phase Select Mobile Phase (e.g., Water/Acetonitrile) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 10-90% B) select_mobile_phase->scouting_gradient evaluate_results Evaluate Results - Retention Time - Peak Shape - Resolution scouting_gradient->evaluate_results optimize_gradient Optimize Gradient - Adjust Slope - Change %B Range evaluate_results->optimize_gradient Needs Improvement optimize_flow_temp Optimize Flow Rate & Temperature evaluate_results->optimize_flow_temp Good Separation validate_method Validate Method (Specificity, Linearity, etc.) evaluate_results->validate_method Optimized optimize_gradient->evaluate_results optimize_flow_temp->evaluate_results final_method Final HPLC Method validate_method->final_method

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Refinement of NMR Data Acquisition for Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring high-quality NMR data for Chlovalicin and related sesquiterpenoid natural products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during NMR experiments with this compound.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Question: My NMR spectrum for this compound has a very low signal-to-noise ratio, making it difficult to identify peaks accurately. What can I do to improve it?

Answer:

A low signal-to-noise ratio is a common challenge, especially when working with limited sample quantities of a natural product like this compound. Here are several steps you can take to enhance the S/N:

  • Increase the number of scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4. Be mindful that this will also increase the experiment time.

  • Optimize Sample Concentration: Ensure your sample is as concentrated as possible in the NMR tube. However, be aware that very high concentrations can lead to broader lines due to increased viscosity or aggregation.[1]

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, often by a factor of 3-4, allowing for good quality spectra on sub-milligram quantities of material.[2]

  • Check Shimming: Poor magnetic field homogeneity is a frequent cause of low S/N. Ensure the spectrometer is properly shimmed before starting the acquisition.

  • Optimize Pulse Width: Calibrate the 90° pulse width for your specific sample and probe. An inaccurate pulse width can lead to significant signal loss.

  • Adjust Relaxation Delay (d1): For quantitative experiments, a longer relaxation delay (5 x T1) is necessary. However, for routine screening, a shorter delay (1-2s) can be used to acquire more scans in a given amount of time, thereby improving the S/N.

Issue 2: Broad or Distorted Peak Shapes

Question: The peaks in my this compound NMR spectrum are broad and distorted. What are the potential causes and solutions?

Answer:

Broad or distorted peaks can arise from several factors related to the sample, the instrument, or the acquisition parameters.

  • Poor Shimming: This is the most common cause of broad and asymmetric peaks. Re-shimming the magnet is the first step in troubleshooting this issue.

  • Sample Solubility and Homogeneity: If this compound is not fully dissolved or if there are suspended particles in the solution, it will lead to significant line broadening.[1] Ensure the sample is completely dissolved and consider filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Sample Concentration: Very concentrated samples can be viscous, leading to broader lines. Diluting the sample may improve the peak shape.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. If suspected, consider treating your sample with a chelating agent like Chelex resin.

  • Chemical Exchange: this compound has several hydroxyl groups which can undergo chemical exchange, leading to broad peaks. This can sometimes be mitigated by changing the solvent or the temperature.

Issue 3: Overlapping Signals

Question: Many of the proton signals in the 1D ¹H NMR spectrum of this compound are overlapping, making it impossible to analyze the coupling patterns. How can I resolve these signals?

Answer:

Signal overlap is a common issue with complex molecules like this compound. Several strategies can be employed to resolve overlapping resonances:

  • Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the chemical shift dispersion, often resolving overlapping signals.

  • Change the Solvent: Different deuterated solvents can induce different chemical shifts in your molecule, potentially resolving overlapping peaks. For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can significantly alter the appearance of the spectrum.

  • 2D NMR Experiments: Two-dimensional NMR techniques are essential for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems even when signals are overlapped.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is extremely useful for identifying all the protons of a particular structural fragment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the proton signals out in a second dimension based on the carbon chemical shifts. This is often the most effective way to resolve severe proton overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for acquiring NMR data of this compound?

A1: The choice of solvent can significantly impact the quality of your NMR data. For this compound and its analogue, this compound B, DMSO-d₆ has been successfully used.[3][4] It is a good solvent for many natural products and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.5 ppm) are well-defined.[3] However, if solubility is an issue or if you are experiencing peak overlap, trying other solvents such as methanol-d₄, acetone-d₆, or chloroform-d₃ is recommended.

Q2: How much sample is required for obtaining good quality NMR data for this compound?

A2: The amount of sample required depends on the spectrometer and probe being used. For a modern spectrometer equipped with a cryoprobe, high-quality 1D and 2D NMR data can often be obtained on less than 1 mg of sample.[1][2] For a standard room temperature probe, 5-10 mg of sample is typically recommended for a full suite of 2D NMR experiments.

Q3: What are the key 2D NMR experiments I should run for the structure elucidation of a this compound-like molecule?

A3: For a comprehensive structural analysis of a complex natural product like this compound, the following suite of 2D NMR experiments is highly recommended:

  • ¹H-¹H COSY: To establish proton-proton connectivities within spin systems.

  • ¹H-¹H TOCSY: To identify all protons belonging to a particular spin system.

  • ¹H-¹³C HSQC: To correlate protons to their directly attached carbons. This is crucial for assigning protonated carbons.

  • ¹H-¹³C HMBC: To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different spin systems and elucidating the carbon skeleton.

  • ¹H-¹H NOESY or ROESY: To determine the stereochemistry of the molecule by identifying protons that are close in space.

Q4: My HMBC spectrum shows correlations to the residual solvent peak. Is this normal?

A4: Yes, it is quite common to observe correlations from protons in your molecule to the residual carbon signal of the deuterated solvent in an HMBC spectrum. This is because the HMBC experiment detects long-range couplings, and the high concentration of the solvent makes even very weak correlations visible. These correlations can usually be ignored.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for this compound B, a close structural analogue of this compound, as reported in the literature.[3][4] This data can be used as a reference for expected chemical shifts.

Table 1: ¹H NMR (600 MHz, DMSO-d₆) and ¹³C NMR (150 MHz, DMSO-d₆) Data for this compound B [3]

PositionδC (ppm)δH (ppm, mult., J in Hz)
175.3-
281.74.83, d, 9.5
360.42.79, m
4209.6-
545.12.35, m; 2.20, m
627.91.85, m; 1.65, m
748.93.80, d, 11.5; 3.70, d, 11.5
1'63.5-
2'61.22.95, d, 4.5
3'33.52.10, m
4'133.95.22, t, 7.0
5'120.14.95, m
6'25.51.68, s
7'17.81.60, s
1''13.51.25, s

Experimental Protocols

This section provides detailed methodologies for key NMR experiments for the analysis of this compound.

1. Sample Preparation

  • Weigh approximately 1-5 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the sample until it is fully dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2. Standard 1D ¹H NMR Acquisition

  • Pulse Sequence: zg30 (or equivalent standard 30-degree pulse sequence)

  • Number of Scans (ns): 16 to 128 (depending on sample concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~2-3 s

  • Spectral Width (sw): 12-16 ppm

  • Receiver Gain (rg): Set automatically by the spectrometer.

3. Standard 2D NMR Acquisition Parameters (COSY, HSQC, HMBC)

The following are general starting parameters. Optimization may be required based on the specific instrument and sample.

ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsisp2.3hmbcgplpndqf
Number of Scans (ns) 2-84-1616-64
Relaxation Delay (d1) 1.5 s1.5 s1.5 s
¹H Spectral Width (sw) 10-12 ppm10-12 ppm10-12 ppm
¹³C Spectral Width (sw1) N/A180-220 ppm200-240 ppm
Number of Increments 256-512256-512256-512
¹JCH (for HSQC) N/A145 HzN/A
nJCH (for HMBC) N/AN/A8 Hz

Visualizations

troubleshooting_workflow start Start NMR Acquisition problem Problem with Spectrum? start->problem low_sn Low Signal-to-Noise problem->low_sn Yes, S/N broad_peaks Broad/Distorted Peaks problem->broad_peaks Yes, Peak Shape overlap Overlapping Signals problem->overlap Yes, Overlap good_spectrum Good Quality Spectrum problem->good_spectrum No increase_scans Increase Scans low_sn->increase_scans check_conc Check Concentration low_sn->check_conc use_cryoprobe Use Cryoprobe low_sn->use_cryoprobe reshim Re-shim broad_peaks->reshim check_solubility Check Solubility broad_peaks->check_solubility check_paramagnetic Check for Paramagnetics broad_peaks->check_paramagnetic higher_field Use Higher Field overlap->higher_field change_solvent Change Solvent overlap->change_solvent run_2d Run 2D NMR overlap->run_2d end End good_spectrum->end increase_scans->problem check_conc->problem use_cryoprobe->problem reshim->problem check_solubility->problem check_paramagnetic->problem higher_field->problem change_solvent->problem run_2d->good_spectrum

Caption: A workflow diagram for troubleshooting common NMR data acquisition issues.

nmr_experiment_relations This compound This compound Structure one_d_h 1D ¹H NMR This compound->one_d_h one_d_c 1D ¹³C NMR This compound->one_d_c cosy COSY This compound->cosy hsqc HSQC This compound->hsqc hmbc HMBC This compound->hmbc noesy NOESY/ROESY This compound->noesy proton_env Proton Environments (Chemical Shift, Integration) one_d_h->proton_env carbon_skeleton Carbon Skeleton (Chemical Shift) one_d_c->carbon_skeleton h_h_coupling ¹H-¹H Coupling Networks (J-coupling) cosy->h_h_coupling c_h_direct Direct ¹H-¹³C Correlations (One-bond) hsqc->c_h_direct c_h_long_range Long-Range ¹H-¹³C Correlations (2-3 bonds) hmbc->c_h_long_range stereochem Stereochemistry (Through-space interactions) noesy->stereochem

Caption: Relationship between NMR experiments and the structural information they provide for this compound.

References

Technical Support Center: Enhancing the Biological Activity of Chlovalicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the biological activity of Chlovalicin derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a chlorinated sesquiterpene natural product isolated from the marine fungus Digitatispora marina. It belongs to the fumagillin and ovalicin family of compounds. The biological activity of this compound and its derivatives, such as this compound B, has been evaluated, demonstrating weak to moderate cytotoxic, anticancer, and antimicrobial effects.

Q2: What is the primary molecular target of this compound and its derivatives?

Given their structural similarity to fumagillin and ovalicin, this compound derivatives are predicted to target Methionine Aminopeptidase 2 (MetAP2) . Fumagillin and ovalicin are known to covalently bind to a specific histidine residue (His231) in the active site of MetAP2, leading to irreversible inhibition of the enzyme. This inhibition disrupts the processing of newly synthesized proteins, ultimately affecting cellular processes like proliferation and angiogenesis.

Q3: How can the biological activity of this compound derivatives be enhanced?

Enhancing the biological activity of this compound derivatives primarily involves chemical modifications to their structure. Based on extensive Structure-Activity Relationship (SAR) studies of the closely related fumagillin and ovalicin analogs, the following strategies can be employed:

  • Modification of the Side Chain: The long aliphatic side chain of fumagillin and ovalicin is crucial for activity. Altering the length, rigidity, and functional groups of this chain can significantly impact potency. For instance, introducing aromatic rings or other functional groups can lead to improved interactions with the target enzyme.

  • Modification of the Cyclohexane Ring: Substitutions on the cyclohexane ring can influence the molecule's conformation and its fit within the MetAP2 active site.

  • Epoxide Moiety: The spiroepoxide is essential for the covalent modification of MetAP2 and is a key feature for irreversible inhibition. Analogs lacking this functionality often show reduced activity.

  • Stereochemistry: The stereochemistry of the molecule is critical. Analogs with the same relative and absolute stereoconfiguration as fumagillin exhibit significantly higher activity.

Troubleshooting Guides

Synthetic Chemistry

Problem: Low yield during the synthesis of this compound derivatives.

  • Possible Cause 1: Inappropriate Protecting Groups. The multiple functional groups on the this compound scaffold (hydroxyls, ketone, epoxides) require a robust protecting group strategy.

    • Solution: Carefully select orthogonal protecting groups that can be selectively removed without affecting other sensitive functionalities. For example, silyl ethers (e.g., TBS, TIPS) for hydroxyl groups are common and can be removed under specific conditions that do not affect the epoxide rings.

  • Possible Cause 2: Side reactions during key steps. Epoxide ring-opening or rearrangement can be a common side reaction, especially under acidic or basic conditions.

    • Solution: Optimize reaction conditions to be as mild as possible. Use non-nucleophilic bases and carefully control the pH. For reactions involving the side chain, ensure that the conditions are compatible with the sensitive epoxyketone core.

  • Possible Cause 3: Difficulty in purification. The polarity of the derivatives can make chromatographic separation challenging.

    • Solution: Employ a combination of purification techniques, such as flash chromatography followed by preparative HPLC. Derivatization of a hydroxyl group to a less polar ether or ester can sometimes facilitate purification, with the protecting group being removed in the final step.

Problem: Unexpected stereochemical outcome.

  • Possible Cause: The stereochemical outcome of many reactions in the synthesis of complex molecules like this compound is highly dependent on the existing stereocenters and the reagents used.

    • Solution: Utilize stereocontrolled reactions and chiral catalysts where appropriate. For reactions on the cyclohexane ring, consider the conformational biases of the ring system. Detailed NMR analysis (e.g., NOESY) of intermediates can help confirm the stereochemistry at each step.

Biological Assays

Problem: High variability in cytotoxicity assay results.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in the microplate wells is a common source of variability.

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even settling of cells before incubation.

  • Possible Cause 2: Edge effects. Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.

  • Possible Cause 3: Compound precipitation. this compound derivatives can be hydrophobic and may precipitate out of the culture medium at higher concentrations.

    • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Use a suitable solvent (e.g., DMSO) to prepare stock solutions and ensure the final solvent concentration in the culture medium is low and consistent across all wells.

Problem: No significant biological activity observed.

  • Possible Cause 1: Inactive derivative. The specific chemical modification may have rendered the compound inactive.

    • Solution: Refer to the SAR data in Table 1. Ensure that the modifications are in line with the principles known to enhance activity. Synthesize and test a small library of derivatives with systematic modifications to identify active pharmacophores.

  • Possible Cause 2: Insufficient incubation time. The cytotoxic effect of the compound may be time-dependent.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for observing a significant effect.

  • Possible Cause 3: Cell line resistance. The chosen cell line may be insensitive to MetAP2 inhibitors.

    • Solution: Test the derivatives on a panel of different cancer cell lines. Include a positive control compound, such as fumagillin or a known active analog, to validate the assay.

Quantitative Data

**Table 1: Structure-Activity Relationship (

Chlovalicin Potency Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the potency of Chlovalicin.

Troubleshooting Guides

This section addresses specific issues that may arise during your research and provides actionable solutions.

Problem Potential Cause Suggested Solution
Inconsistent IC50 values for this compound in cell-based assays. 1. Cell line variability (passage number, health). 2. Inconsistent this compound stock solution concentration. 3. Variations in assay incubation times or seeding density.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions and verify concentration using spectrophotometry or HPLC. 3. Standardize all assay parameters, including cell seeding density and incubation times.
Low yield of this compound from Sporothrix sp. or Digitatispora marina cultures. 1. Suboptimal fermentation conditions (media composition, pH, temperature, aeration). 2. Genetic drift of the fungal strain.1. Optimize fermentation parameters using a design of experiments (DoE) approach. Test different carbon and nitrogen sources. 2. Re-isolate the fungal strain from a cryopreserved stock.
This compound shows poor solubility in aqueous buffers. 1. Inherent hydrophobicity of the sesquiterpene structure.1. Prepare stock solutions in an organic solvent like DMSO. 2. For final assay concentrations, use a solubilizing agent such as Tween 80 or cyclodextrin, ensuring the final concentration of the agent does not affect cell viability.
Limited efficacy in animal models despite good in vitro potency. 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability). 2. Off-target effects in a complex biological system.1. Consider formulation strategies such as liposomal encapsulation or co-administration with a metabolic inhibitor. 2. Perform detailed toxicology and off-target screening to identify potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, as a derivative of ovalicin, it is hypothesized to target methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis and cell proliferation. Its cytotoxic effects on IL-6 dependent and melanoma cells suggest it may interfere with key signaling pathways involved in cell survival and growth.[1][2]

Q2: Are there any known synergistic interactions with other compounds?

A2: While specific synergistic partners for this compound have not been extensively documented, a common strategy to enhance the potency of anti-cancer agents is through combination therapy. Based on its presumed mechanism, combining this compound with agents that target parallel survival pathways (e.g., PI3K/Akt inhibitors) or induce cellular stress could be a promising avenue for investigation.

Q3: What strategies can be employed for the structural modification of this compound to improve potency?

A3: Structural modification of this compound could focus on several key areas:

  • Modifying the chlorinated methylene moiety: This group is a distinguishing feature from ovalicin and likely plays a role in its specific activity.[1][3] Altering the halogen or replacing it with other functional groups could modulate potency.

  • Altering the cyclohexane ring: Modifications to the hydroxyl and ketone groups could impact target binding and solubility.

  • Prodrug strategies: Attaching a promoiety could improve solubility, stability, and targeted delivery.

Q4: Which signaling pathways are likely affected by this compound?

A4: Given its cytotoxic nature and fungal origin, this compound could potentially modulate several signaling pathways common in eukaryotic cells. In fungi, stress responses are often mediated by the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin signaling pathways.[4][5] In mammalian cells, pathways related to cell cycle control, apoptosis (e.g., caspase activation), and pro-survival signaling (e.g., NF-κB, which is downstream of IL-6 signaling) are plausible targets.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., B16 melanoma).

Materials:

  • B16 melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL6R IL-6 Receptor GP130 gp130 IL6R->GP130 IL-6 Binding JAK JAK GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization MetAP2 MetAP2 Gene Gene Transcription (Proliferation, Survival) MetAP2->Gene Modulation This compound This compound This compound->MetAP2 Inhibition STAT3_dimer->Gene Nuclear Translocation

Caption: Proposed signaling pathway for this compound in IL-6 dependent cells.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy A Optimize Fermentation & this compound Isolation C Cell-Based Screening (IC50 Determination) A->C B Structural Modification (Analog Synthesis) B->C D Synergy Studies (Combination Therapy) C->D E Target Identification (e.g., MetAP2 Assay) C->E G Pharmacokinetic Studies D->G F Pathway Analysis (Western Blot, RNA-seq) E->F F->G H Xenograft Mouse Model G->H

Caption: Workflow for enhancing and evaluating this compound potency.

References

Validation & Comparative

Chlovalicin and Ovalicin: A Comparative Guide to their Anti-Angiogenic Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two structurally related anti-angiogenic compounds, chlovalicin and ovalicin. Both natural products have demonstrated potential in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis. This document summarizes their molecular targets, inhibitory activities, and the experimental evidence supporting these findings.

Core Mechanism of Action: Targeting Methionine Aminopeptidase 2 (MetAP2)

The primary molecular target for both this compound and ovalicin is Methionine Aminopeptidase 2 (MetAP2) , a key enzyme responsible for the removal of the N-terminal methionine from nascent protein chains.[1] The inhibition of MetAP2's enzymatic activity disrupts endothelial cell proliferation, a fundamental step in angiogenesis.[1][2]

Ovalicin is a well-characterized, potent, and irreversible inhibitor of MetAP2.[2][3] It forms a covalent bond with a specific histidine residue (His-231) within the active site of MetAP2, leading to the irreversible blockage of its catalytic function.[3] This targeted inhibition of MetAP2 is directly correlated with its anti-proliferative effects on endothelial cells.[3]

This compound , a derivative of ovalicin, features a chlorinated methylene group in place of an epoxide ring.[4] While its structural similarity strongly suggests a similar mechanism of action targeting MetAP2, direct enzymatic inhibition data for this compound is less documented in publicly available literature. However, its potent anti-angiogenic activity, demonstrated by the inhibition of endothelial cell tube formation, points towards a shared mechanism with ovalicin.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities of this compound and ovalicin.

CompoundAssayCell LineIC50 ValueReference
This compound Tube Formation InhibitionCalf Pulmonary Arterial Endothelial (CPAE) Cells1.2 µM
This compound Cell Growth InhibitionIL-6 dependent MH607.5 µM[4]
Ovalicin Cell Growth InhibitionIL-6 dependent MH6027 µM[4]
This compound Cell Growth InhibitionB16 Melanoma38 µM[4]

Signaling Pathways and Experimental Workflows

The inhibition of MetAP2 by this compound and ovalicin initiates a cascade of events that ultimately suppress angiogenesis. The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating these compounds.

MetAP2_Inhibition_Pathway cluster_0 Mechanism of Action Chlovalicin_Ovalicin This compound / Ovalicin MetAP2 MetAP2 Chlovalicin_Ovalicin->MetAP2 Covalent Inhibition Protein_Processing N-terminal Methionine Excision Disrupted MetAP2->Protein_Processing Blocks Endothelial_Cell_Proliferation Endothelial Cell Proliferation Inhibition Protein_Processing->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Inhibition Endothelial_Cell_Proliferation->Angiogenesis Experimental_Workflow cluster_1 Experimental Evaluation Workflow Compound_Prep Compound Preparation (this compound / Ovalicin) MetAP2_Assay MetAP2 Enzymatic Assay (Determine IC50) Compound_Prep->MetAP2_Assay Cell_Culture Endothelial Cell Culture Compound_Prep->Cell_Culture Data_Analysis Data Analysis and Comparison MetAP2_Assay->Data_Analysis Proliferation_Assay Endothelial Cell Proliferation Assay (Determine IC50) Cell_Culture->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay (Assess Morphogenesis) Cell_Culture->Tube_Formation_Assay Aortic_Ring_Assay Ex vivo Aortic Ring Assay (Assess Sprouting) Cell_Culture->Aortic_Ring_Assay Proliferation_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis Aortic_Ring_Assay->Data_Analysis

References

Chlovalicin and Fumagillin: A Comparative Guide to their Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of chlovalicin and fumagillin, two natural products with potent inhibitory effects on new blood vessel formation. This document summarizes their mechanisms of action, presents available quantitative data on their activity, and outlines common experimental protocols for assessing anti-angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Fumagillin, a mycotoxin produced by Aspergillus fumigatus, and its structural analogs have been extensively studied for their anti-angiogenic properties. This compound, a chlorinated sesquiterpene isolated from the marine mushroom Digitatispora marina, is a more recently identified compound with a similar chemical scaffold, suggesting a related mechanism of action. This guide aims to provide a comparative overview of these two compounds for the research community.

Mechanism of Action: Targeting Methionine Aminopeptidase-2 (MetAP-2)

The primary molecular target for the anti-angiogenic activity of fumagillin and its analogs is Methionine Aminopeptidase-2 (MetAP-2), a metalloprotease crucial for the post-translational modification of proteins.[1][2][3] Fumagillin binds covalently to a specific histidine residue in the active site of MetAP-2, leading to its irreversible inactivation.[1] This inhibition of MetAP-2 disrupts the proliferation and migration of endothelial cells, which are fundamental processes in angiogenesis.[1]

This compound is structurally related to fumagillin and ovalicin, another known potent inhibitor of MetAP-2.[4][5] This structural similarity strongly suggests that this compound also exerts its anti-angiogenic effects by targeting and inhibiting MetAP-2. However, direct experimental confirmation of this compound's binding and inhibition of MetAP-2 is not yet extensively documented in publicly available literature.

cluster_0 This compound / Fumagillin This compound This compound MetAP2 MetAP-2 (Methionine Aminopeptidase-2) This compound->MetAP2 Inhibition (Presumed) Fumagillin Fumagillin Fumagillin->MetAP2 Covalent Inhibition EndothelialCell Endothelial Cell Proliferation & Migration MetAP2->EndothelialCell Required for Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Leads to cluster_0 In Vitro cluster_1 In Vivo Proliferation Endothelial Cell Proliferation Assay Activity Anti-Angiogenic Activity Assessment Proliferation->Activity TubeFormation Tube Formation Assay TubeFormation->Activity CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->Activity Compound Test Compound (this compound / Fumagillin) Compound->Proliferation Compound->TubeFormation Compound->CAM

References

A Comparative Analysis of the Cytotoxic Properties of Chlovalicin and Ovalicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of Chlovalicin and ovalicin, two related natural products with potential applications in anticancer research. While both compounds are recognized as inhibitors of Methionine aminopeptidase 2 (MetAP2), this document aims to delineate their relative potencies and mechanisms of action based on available experimental data.

Overview of this compound and Ovalicin

This compound is a chlorinated sesquiterpene and a derivative of ovalicin, first isolated from Sporothrix sp..[1][2] Ovalicin, a well-characterized sesquiterpene of fungal origin, is a potent anti-angiogenic agent.[1] Both compounds share a common molecular target, MetAP2, a key enzyme involved in protein maturation and a critical factor in endothelial cell proliferation.[3][4] Inhibition of MetAP2 by these compounds leads to cell cycle arrest and, at higher concentrations, apoptosis, making them promising candidates for cancer therapy.[5]

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and ovalicin against various cell lines. It is important to note that these values are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound MH60IL-6 dependent mouse hybridoma7.5[1]
B16Mouse melanoma37[6]
This compound B A2058Human melanoma~50 (for 50% survival)[6]
Ovalicin MH60IL-6 dependent mouse hybridoma27[1]

Note: this compound B is a closely related analogue of this compound.

Mechanism of Action: MetAP2 Inhibition and Downstream Effects

Both this compound and ovalicin exert their cytotoxic effects primarily through the inhibition of MetAP2. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins. The inhibition of MetAP2 disrupts this crucial process, leading to a cascade of cellular events.

The primary consequence of MetAP2 inhibition is a cytostatic effect, characterized by the arrest of the cell cycle in the G1 phase.[7] This is believed to be a key mechanism behind the anti-angiogenic properties of these compounds, as it halts the proliferation of endothelial cells. At higher concentrations or with prolonged exposure, MetAP2 inhibition can lead to the induction of apoptosis, or programmed cell death.[5]

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibitors like this compound and ovalicin.

MetAP2_Inhibition_Pathway This compound This compound / Ovalicin MetAP2 MetAP2 This compound->MetAP2 Protein_Maturation Protein Maturation MetAP2->Protein_Maturation Required for Cell_Cycle_Progression G1/S Transition Protein_Maturation->Cell_Cycle_Progression G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Progression->G1_Arrest Is Blocked Apoptosis Apoptosis G1_Arrest->Apoptosis

Signaling pathway of MetAP2 inhibition by this compound and ovalicin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound and ovalicin.

IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and ovalicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of This compound/Ovalicin incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read_plate Measure Absorbance at 570nm add_dmso->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Workflow for determining IC50 values using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or ovalicin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

The logical relationship for interpreting cell cycle analysis results is depicted below.

Cell_Cycle_Analysis_Logic treatment Treatment with This compound/Ovalicin g1_arrest Increased Cell Population in G1 Phase treatment->g1_arrest Leads to s_g2m_decrease Decreased Cell Population in S and G2/M Phases treatment->s_g2m_decrease Leads to conclusion Conclusion: Compound Induces G1 Cell Cycle Arrest g1_arrest->conclusion s_g2m_decrease->conclusion

Interpretation of cell cycle analysis data.

Conclusion

References

Comparative Analysis of Chlovalicin and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential cytotoxic, antimicrobial, and osteoclastogenesis-inhibiting activities of Chlovalicin and its related compounds, providing key data and experimental insights for researchers in oncology and drug development.

This guide offers a comprehensive comparison of the biological activities of this compound, a chlorinated sesquiterpene, and its analogs, including the recently identified this compound B and the related compound Ovalicin. The data presented herein, derived from various experimental studies, highlights the differential efficacy of these compounds against cancer cell lines, microbial pathogens, and in the process of osteoclastogenesis. Detailed experimental protocols and visual diagrams of relevant signaling pathways are provided to support further research and development in this area.

Differential Cytotoxicity Against Cancer Cell Lines

This compound and its analogs have demonstrated varied cytotoxic effects against a range of cancer cell lines. The available data, summarized in Table 1, indicates a degree of selectivity in their activity, particularly against melanoma and IL-6 dependent cell lines.

Table 1: Comparative Cytotoxic Activity of this compound and its Analogs

CompoundCell LineActivity
This compound MH60 (IL-6 dependent)IC₅₀ = 7.5 µM[1]
B16 (mouse melanoma)IC₅₀ = 38 µM[1]
This compound B A2058 (human melanoma)~50% survival at 50 µM[2][3]
MRC-5 (non-malignant lung fibroblasts)No activity at 50 µM
Ovalicin MH60 (IL-6 dependent)IC₅₀ = 27 µM[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity Profile

While this compound has been primarily investigated for its anticancer properties, its analog this compound B was evaluated for its antimicrobial and antifungal activities. The results, presented in Table 2, indicate a lack of significant activity against the tested strains at the specified concentrations.

Table 2: Antimicrobial and Antifungal Activity of this compound B

ActivityTest Organism(s)ConcentrationResult
Antibacterial Five bacterial strains100 µMNo activity
Antifungal Candida albicans50 µMNo activity[2][3]

Inhibition of Osteoclastogenesis

Preliminary studies have indicated that this compound possesses inhibitory activity against osteoclastogenesis, the process of bone resorption. This suggests a potential therapeutic application in bone-related disorders. However, detailed quantitative data and the precise mechanism of action are yet to be fully elucidated.

Experimental Protocols

To aid in the replication and further investigation of the activities of this compound and its analogs, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, this compound B, Ovalicin) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of the compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

Similar to the antibacterial assay, the antifungal activity can be determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

RANKL-Induced Osteoclastogenesis Assay

The inhibitory effect on osteoclastogenesis can be evaluated by measuring the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells from bone marrow-derived macrophages (BMMs) upon stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Protocol:

  • BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.

  • Osteoclast Differentiation: Plate BMMs and treat them with M-CSF and RANKL in the presence or absence of the test compounds.

  • TRAP Staining: After several days of culture, fix the cells and stain for TRAP activity.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well.

Signaling Pathways and Mechanism of Action

The selective activity of this compound against IL-6 dependent MH60 cells strongly suggests an interaction with the Interleukin-6 (IL-6) signaling pathway. A key downstream effector of this pathway is the Signal Transducer and Activator of Transcription 3 (STAT3). It is hypothesized that this compound may exert its cytotoxic effects by inhibiting the phosphorylation and subsequent activation of STAT3.

The inhibitory effect of this compound on osteoclastogenesis is likely mediated through interference with the RANKL signaling pathway, a critical regulator of osteoclast differentiation and function.

Below are diagrams illustrating the hypothesized points of intervention of this compound in these pathways.

IL6_Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK Inhibits?

Caption: Hypothesized inhibition of the IL-6/JAK/STAT3 signaling pathway by this compound.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits Downstream Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream Activates NFATc1 NFATc1 Downstream->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes This compound This compound This compound->Downstream Inhibits?

Caption: Postulated mechanism of this compound's inhibition of RANKL-induced osteoclastogenesis.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental assays described in this guide.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well plate B Add this compound/ Analogs A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cytotoxicity assay.

Osteoclastogenesis_Assay_Workflow A Isolate Bone Marrow Macrophages B Culture with M-CSF & RANKL A->B C Add this compound B->C D Incubate B->D C->D E TRAP Staining D->E F Count TRAP+ Multinucleated Cells E->F

Caption: Workflow for the in vitro osteoclastogenesis inhibition assay.

References

Validating the Cellular Target of Chlovalicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental strategies to validate the cellular target of Chlovalicin, a promising bioactive compound. This compound is a sesquiterpenoid and a derivative of ovalicin.[1] Both ovalicin and the structurally related natural product fumagillin are known to covalently inhibit Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in angiogenesis and cell proliferation.[2][3][4][5][6] This guide, therefore, focuses on methodologies to confirm MetAP2 as the cellular target of this compound and compares various approaches for target validation.

Comparison of Target Validation Methodologies

Validating the cellular target of a small molecule is a critical step in drug discovery and chemical biology. A multi-faceted approach, combining direct and indirect methods, provides the most robust evidence. Below is a comparison of key experimental strategies that can be employed to validate MetAP2 as the cellular target of this compound.

Methodology Principle Quantitative Readout Throughput Advantages Limitations
In Vitro Enzymatic Assay Measures the direct inhibition of purified recombinant MetAP2 enzyme activity by this compound.IC50 value (concentration of inhibitor required for 50% inhibition).HighProvides direct evidence of target engagement and allows for determination of inhibitory potency.Does not confirm target engagement in a cellular context; requires purified, active enzyme.
Cellular Thermal Shift Assay (CETSA) Monitors the thermal stabilization of MetAP2 in cell lysates or intact cells upon this compound binding.Melting temperature (Tm) shift (ΔTm).Medium to HighConfirms target engagement in a physiological context; can be adapted for high-throughput screening.[7]Indirect measure of binding; ΔTm may not always correlate with affinity.
Affinity-Based Proteomics (e.g., Affinity Chromatography) Utilizes an immobilized this compound analog to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.Enrichment of MetAP2 compared to control.LowAllows for unbiased identification of binding partners.Requires chemical modification of this compound, which may alter its binding properties; prone to non-specific binding.
Competitive Binding Assays A known fluorescently-labeled or biotinylated ligand for MetAP2 competes with this compound for binding to the target protein.Displacement of the labeled ligand, measured by fluorescence polarization, FRET, or other detection methods.HighProvides quantitative binding affinity (Kd or Ki); suitable for high-throughput screening.Requires a suitable labeled competitor probe.
Biomarker Analysis in Cells Measures the downstream consequences of MetAP2 inhibition, such as the accumulation of unprocessed protein substrates.Ratio of unprocessed to processed forms of a MetAP2 substrate (e.g., GAPDH).[8]MediumConfirms target engagement and functional modulation in a cellular context.Requires a known and measurable biomarker for MetAP2 activity; indirect measure of target binding.
Genetic Approaches (e.g., siRNA/CRISPR) Downregulation of MetAP2 expression is expected to phenocopy the effects of this compound treatment, or cells with reduced MetAP2 levels may show altered sensitivity to the compound.Correlation of cellular phenotype (e.g., proliferation) with MetAP2 expression levels and this compound treatment.Low to MediumProvides strong genetic evidence for the target's role in the observed phenotype.[9]Potential for off-target effects of genetic manipulation; compensatory mechanisms may mask the phenotype.

Experimental Protocols

In Vitro MetAP2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on MetAP2 activity.

Methodology:

  • Reagents and Materials: Recombinant human MetAP2, a synthetic peptide substrate (e.g., Met-Pro-AMC), this compound, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2), and a microplate reader.

  • Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add recombinant MetAP2 to each well. c. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the peptide substrate. e. Monitor the fluorescence increase resulting from the cleavage of the substrate over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of this compound to MetAP2 in a cellular environment.

Methodology:

  • Reagents and Materials: Cultured cells (e.g., HUVECs), this compound, PBS, lysis buffer, PCR tubes, thermal cycler, SDS-PAGE and Western blot reagents, and an antibody specific for MetAP2.

  • Procedure: a. Treat cultured cells with either vehicle control or this compound for a specific duration. b. Harvest the cells, wash with PBS, and resuspend in lysis buffer. c. Aliquot the cell lysate into PCR tubes. d. Heat the aliquots to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes). e. Centrifuge the heated samples to pellet the aggregated proteins. f. Collect the supernatant containing the soluble proteins. g. Analyze the amount of soluble MetAP2 at each temperature by SDS-PAGE and Western blotting using a MetAP2-specific antibody.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble MetAP2 as a function of temperature for both vehicle- and this compound-treated samples. The shift in the melting temperature (ΔTm) indicates target engagement.

Visualizing the Target Validation Workflow

A logical workflow is essential for a systematic and robust validation of a drug's cellular target.

Target_Validation_Workflow cluster_0 Initial Hypothesis Generation cluster_1 Direct Target Engagement cluster_2 Cellular & Functional Consequences cluster_3 Validation Hypothesis Hypothesis: This compound targets MetAP2 (based on structural similarity to Ovalicin) InVitro In Vitro Enzymatic Assay Hypothesis->InVitro Direct Inhibition? CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Direct Binding in Cells? Affinity Affinity-Based Proteomics Hypothesis->Affinity Unbiased Binding Partners? Biomarker Biomarker Analysis InVitro->Biomarker CETSA->Biomarker Affinity->Biomarker Confirms Target Identity Genetic Genetic Approaches (siRNA/CRISPR) Biomarker->Genetic Functional Relevance? Validation Target Validated: MetAP2 is the cellular target of this compound Genetic->Validation

Caption: A workflow for validating MetAP2 as the cellular target of this compound.

Signaling Pathway of MetAP2 Inhibition

Inhibition of MetAP2 by compounds like ovalicin and fumagillin has been shown to suppress endothelial cell proliferation, a key process in angiogenesis.[2]

MetAP2_Signaling_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Processed_Proteins Processed Proteins (Methionine removed) MetAP2->Processed_Proteins Processes Nascent_Proteins Nascent Proteins (with N-terminal Methionine) Nascent_Proteins->MetAP2 Cell_Proliferation Endothelial Cell Proliferation Processed_Proteins->Cell_Proliferation Promotes Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Leads to

Caption: Simplified pathway showing this compound's proposed mechanism of action via MetAP2 inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of Chlovalicin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Chlovalicin and its known analog, this compound B, with reference to their parent compound, Ovalicin. The information is compiled from available scientific literature to aid in the understanding of how structural modifications influence their biological, primarily cytotoxic, activity.

Introduction to this compound and its Analogs

This compound is a chlorinated sesquiterpenoid isolated from the fungus Sporothrix sp. FO-4649.[1] It is structurally related to Ovalicin, a known angiogenesis inhibitor. A natural analog, this compound B, has been isolated from the marine basidiomycete Digitatispora marina.[2][3][4] The core structure of these compounds is a cyclohexane ring with a terpene-derived aliphatic chain. The key structural variations among these molecules provide a basis for a preliminary SAR analysis.

Comparative Biological Activity

The primary biological activity reported for this compound and its analog is cytotoxicity against various cancer cell lines. The available data on their inhibitory concentrations (IC50) and percentage of cell survival are summarized below.

CompoundCell LineActivityReference
This compound MH60 (IL-6 dependent)IC50 = 7.5 µM[1]
B16 (mouse melanoma)IC50 = 37 µM[1]
This compound B A2058 (human melanoma)~50% survival at 50 µM[2][4]
Ovalicin MH60 (IL-6 dependent)IC50 = 27 µM[1]

Notably, this compound and its analog have shown a lack of significant antibacterial and antifungal activity at concentrations up to 100 µM.[1][2][4]

Structure-Activity Relationship Analysis

The comparison of the chemical structures and biological activities of this compound, this compound B, and Ovalicin reveals key structural features that influence their cytotoxic effects.

  • Chlorinated Methylene Group: this compound possesses a chlorinated methylene moiety at the C-1 position of the cyclohexane ring, a feature absent in Ovalicin which has an epoxide ring at this position.[1] This substitution appears to be critical for the enhanced cytotoxicity against MH60 cells, where this compound (IC50 = 7.5 µM) is more potent than Ovalicin (IC50 = 27 µM).[1]

  • Substitution at C3: The only structural difference between this compound and this compound B is at the C3 position of the cyclohexane ring. This compound has a methoxy group (-OCH3) at this position, while this compound B has a hydroxyl group (-OH).[2] Based on the available data, this compound B shows weaker cytotoxic activity against melanoma cells (~50% survival at 50 µM for A2058) compared to this compound (IC50 = 37 µM for B16).[1][2] This suggests that the methoxy group at C3 may be more favorable for cytotoxic activity than a hydroxyl group in this class of compounds.

SAR_Chlovalicin_Analogs cluster_ovalicin Ovalicin Core cluster_this compound This compound Analogs Ovalicin Ovalicin (Epoxide at C1) This compound This compound (Chlorinated Methylene at C1, -OCH3 at C3) IC50 (MH60) = 7.5 µM Ovalicin->this compound Modification at C1: Epoxide -> Chlorinated Methylene (Increases Cytotoxicity) Chlovalicin_B This compound B (Chlorinated Methylene at C1, -OH at C3) ~50% survival at 50 µM (A2058) This compound->Chlovalicin_B Modification at C3: -OCH3 -> -OH (Decreases Cytotoxicity)

SAR of this compound Analogs

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the literature for determining the cytotoxic activity of this compound analogs.

Cell Culture

Human and mouse cancer cell lines (e.g., MH60, B16, A2058) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a serial dilution) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Confirming Chlovalicin's On-Target Effects in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chlovalicin B, a chlorinated sesquiterpene derivative of ovalicin, and its potential on-target effects in cancer cells. Due to the limited direct experimental data on this compound B, this document focuses on its inferred mechanism of action based on its structural similarity to the well-characterized anti-angiogenic compounds fumagillin and ovalicin. We present the available preclinical data for this compound B and compare it with the established Methionine Aminopeptidase 2 (MetAP2) inhibitor TNP-470 and the standard chemotherapeutic agent Doxorubicin. Furthermore, we provide detailed experimental protocols to facilitate the validation of this compound B's on-target effects.

Inferred Mechanism of Action of this compound B

This compound B is structurally related to fumagillin and ovalicin, potent inhibitors of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a crucial enzyme that removes the N-terminal methionine from newly synthesized proteins, a process essential for the maturation and function of many proteins involved in cell proliferation and angiogenesis.[1] Inhibition of MetAP2 in endothelial cells leads to cell cycle arrest and apoptosis, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[2][3] Therefore, it is hypothesized that this compound B's primary on-target effect in cancer is the inhibition of MetAP2, leading to anti-angiogenic and cytostatic effects on tumor cells.

MetAP2_Inhibition_Pathway Inferred Signaling Pathway of this compound B Chlovalicin_B This compound B MetAP2 MetAP2 Chlovalicin_B->MetAP2 Inhibits Nascent_Proteins Nascent Proteins (with N-terminal Met) MetAP2->Nascent_Proteins Cleaves N-terminal Met eIF2a eIF2α MetAP2->eIF2a Protects from Phosphorylation Mature_Proteins Mature, Functional Proteins Nascent_Proteins->Mature_Proteins Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Initiates Phosphorylation Phosphorylation Phosphorylation->eIF2a Inhibits Cell_Proliferation Endothelial & Tumor Cell Proliferation Protein_Synthesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Inferred mechanism of this compound B via MetAP2 inhibition.

Comparative Cytotoxicity Data

The available data on this compound B's cytotoxicity is limited and suggests weak activity. For a comprehensive comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound B, the known MetAP2 inhibitor TNP-470, and the widely used chemotherapeutic drug Doxorubicin across various cancer cell lines.

Table 1: Cytotoxicity of this compound B

Cell LineCancer TypeIC50 (µM)Citation
B16Mouse Melanoma37
A2058Human Melanoma~50% survival at 50 µM

Table 2: Cytotoxicity of TNP-470 (MetAP2 Inhibitor)

Cell LineCancer TypeIC50 (µM)Citation
HL-60Leukemia5-10[4]
ARH77Myeloma5-10[4]
U266Myeloma>10[4]
CH-1Ovarian10-15[4]
A2780Ovarian10-15[4]
SKOV3Ovarian (Platinum-resistant)>40[4]
MDA-MB-231Breast15[4]
MCF-7Breast25[4]
NCI-H460LungVaries[5]
HCT116ColonVaries[5]

Table 3: Cytotoxicity of Doxorubicin (Standard Chemotherapy)

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma12.2[6]
Huh7Hepatocellular Carcinoma>20[6]
UMUC-3Bladder Cancer5.1[6]
VMCUB-1Bladder Cancer>20[6]
TCCSUPBladder Cancer12.6[6]
BFTC-905Bladder Cancer2.3[6]
A549Lung Cancer>20[6]
HeLaCervical Carcinoma2.9[6]
MCF-7Breast Cancer2.5[6]
M21Skin Melanoma2.8[6]
HCT116Colon Cancer24.30 (µg/ml)[7]
PC3Prostate Cancer2.64 (µg/ml)[7]

Experimental Protocols for On-Target Validation

To confirm the on-target effects of this compound B, a series of experiments are necessary. The following protocols provide detailed methodologies for key assays.

Target_Validation_Workflow Experimental Workflow for this compound B Target Validation cluster_0 Biochemical & Cellular Target Engagement cluster_1 Cellular Phenotypic Assays cluster_2 In Vivo Confirmation MetAP2_Assay MetAP2 Enzymatic Assay CETSA Cellular Thermal Shift Assay (CETSA) MetAP2_Assay->CETSA Confirms cellular target binding Cytotoxicity Cytotoxicity Assays (Various Cancer Cell Lines) CETSA->Cytotoxicity Correlates target engagement with cell viability Angiogenesis_Assay In Vitro Angiogenesis Assay (Tube Formation) Cytotoxicity->Angiogenesis_Assay Links cytotoxicity to anti-angiogenic phenotype Xenograft Tumor Xenograft Model Angiogenesis_Assay->Xenograft Validates anti-tumor efficacy in vivo

Workflow for validating this compound B's on-target effects.
MetAP2 Enzymatic Inhibition Assay

Objective: To determine if this compound B directly inhibits the enzymatic activity of MetAP2.

Methodology:

  • Recombinant human MetAP2 is incubated with varying concentrations of this compound B.

  • A fluorogenic or colorimetric substrate of MetAP2 (e.g., Met-Pro-AMC) is added to initiate the reaction.

  • The rate of substrate cleavage is measured over time using a plate reader.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of this compound B.

  • TNP-470 can be used as a positive control for MetAP2 inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound B binds to MetAP2 in intact cancer cells.

Methodology:

  • Intact cancer cells are treated with this compound B or a vehicle control.

  • The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble MetAP2 remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Binding of this compound B to MetAP2 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the anti-angiogenic potential of this compound B.

Methodology:

  • A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a multi-well plate.

  • Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel in the presence of varying concentrations of this compound B.

  • Cells are incubated for several hours to allow for the formation of capillary-like tube structures.

  • The extent of tube formation (e.g., tube length, number of branch points) is imaged and quantified using microscopy and image analysis software.

  • A known anti-angiogenic agent like TNP-470 can be used as a positive control.

Logical_Relationship Logical Framework for Confirming On-Target Effects Hypothesis Hypothesis: This compound B inhibits MetAP2 Biochemical_Evidence Biochemical Evidence: Direct inhibition of recombinant MetAP2 Hypothesis->Biochemical_Evidence Test with Enzymatic Assay Cellular_Target_Engagement Cellular Target Engagement: Stabilization of MetAP2 in cells (CETSA) Biochemical_Evidence->Cellular_Target_Engagement Validate in cellular context Phenotypic_Effect Phenotypic Effect: Inhibition of angiogenesis and cell proliferation Cellular_Target_Engagement->Phenotypic_Effect Link to cellular outcome On_Target_Effect Conclusion: On-Target Effect Confirmed Phenotypic_Effect->On_Target_Effect Correlates with biochemical and cellular data

References

A Comparative Analysis of Chlovalicin and Chlovalicin B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biological activities and mechanisms of action of two structurally related chlorinated sesquiterpenoids, Chlovalicin and this compound B. This report synthesizes available experimental data to provide a comparative overview for researchers in oncology and drug discovery.

Introduction

This compound and this compound B are two naturally occurring chlorinated sesquiterpenoid compounds that share a similar molecular scaffold. This compound was first isolated from a marine-derived Aspergillus niger and the fungal strain Sporothrix sp. FO-4649. This compound B, a structural analog, was later isolated from the marine basidiomycete Digitatispora marina. The key structural difference between the two compounds is the substitution at the C3 position of the cyclohexane ring: this compound possesses a methoxy group, while this compound B has a hydroxyl group[1]. Both compounds belong to the family of ovalicin derivatives, which are known for their potent biological activities, including anti-angiogenic and anti-cancer effects. This guide provides a comparative analysis of their reported biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Biological Activity

The cytotoxic and biological activities of this compound and this compound B have been evaluated in various cancer cell lines and other assay systems. The available quantitative data is summarized in the table below.

CompoundAssayCell Line/TargetResult
This compound CytotoxicityIL-6 dependent MH60 cellsIC50 = 7.5 µM[1]
CytotoxicityB16 mouse melanoma cellsIC50 = 37 µM[1]
This compound B CytotoxicityA2058 human melanoma cells~50% cell survival at 50 µM[1][2]
Antibacterial ActivityFive bacterial strainsInactive at 100 µM[1][2]
Antifungal ActivityCandida albicansInactive at 100 µM[1]
Biofilm InhibitionStaphylococcus epidermidisInactive at 50 µM[1]

IC50: Half-maximal inhibitory concentration.

The data indicates that this compound exhibits potent cytotoxic activity against the IL-6 dependent MH60 cell line and moderate activity against B16 mouse melanoma cells. In contrast, this compound B demonstrated weak cytotoxic activity against the A2058 human melanoma cell line. It is important to note that a direct comparison of potency is challenging as the compounds were not tested on the same cell lines. However, the available data suggests that the methoxy group in this compound may be more favorable for cytotoxic activity than the hydroxyl group in this compound B in the tested melanoma cell lines. This compound B was found to be inactive in antibacterial, antifungal, and biofilm inhibition assays at the concentrations tested.

Mechanism of Action: Inhibition of Methionine Aminopeptidase 2 (MetAP2)

The primary mechanism of action for ovalicin and its derivatives, including likely this compound and this compound B, is the inhibition of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a key enzyme responsible for the removal of N-terminal methionine residues from newly synthesized proteins, a crucial step in protein maturation and function.

The inhibition of MetAP2 by these compounds is covalent and irreversible. The epoxide ring, a common feature in this class of molecules, is believed to be the reactive moiety that forms a covalent bond with a critical histidine residue (His-231) in the active site of MetAP2. This covalent modification permanently inactivates the enzyme.

The inhibition of MetAP2 has significant downstream effects on cellular processes, particularly angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. By inhibiting MetAP2 in endothelial cells, these compounds can block the proliferation and tube formation of these cells, thereby cutting off the blood supply to tumors.

Proposed Mechanism of Action of this compound and this compound B This compound This compound / this compound B MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Covalent Inhibition Protein_Synthesis N-terminal Methionine Cleavage MetAP2->Protein_Synthesis Catalyzes Protein_Maturation Protein Maturation & Function Protein_Synthesis->Protein_Maturation Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Supports Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Promotes

Diagram 1: Proposed signaling pathway of this compound and this compound B via MetAP2 inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key assays cited in this guide.

Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a compound on the viability of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

General Protocol (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MH60, B16, A2058) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or this compound B). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Methionine Aminopeptidase 2 (MetAP2) Enzymatic Assay

Objective: To measure the inhibitory effect of a compound on the enzymatic activity of MetAP2.

Experimental Workflow for MetAP2 Inhibition Assay start Start reagents Prepare Reagents: - Recombinant MetAP2 - Inhibitor (this compound/Chlovalicin B) - Substrate (e.g., Met-Pro-Gly-Met) - Assay Buffer start->reagents incubation Incubate MetAP2 with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction quench Quench Reaction reaction->quench detection Detect Product Formation (e.g., free methionine) quench->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Diagram 2: A generalized workflow for determining the inhibitory activity of compounds against MetAP2.

Detailed Protocol:

  • Reagent Preparation: All reagents, including recombinant human MetAP2, the test compound (this compound or this compound B), a synthetic peptide substrate (e.g., Met-Pro-Gly-Met), and an appropriate assay buffer, are prepared.

  • Inhibitor Incubation: The test compound at various concentrations is pre-incubated with MetAP2 in the assay buffer for a defined period to allow for binding and potential covalent modification.

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the peptide substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as a chelating agent (e.g., EDTA) or by heat inactivation.

  • Product Detection: The amount of product formed (e.g., cleaved N-terminal methionine) is quantified. This can be achieved using various methods, such as colorimetric assays, fluorescence-based detection, or chromatography.

  • Data Analysis: The percentage of MetAP2 inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound and this compound B represent promising classes of natural products with potential applications in oncology. Their primary mechanism of action through the inhibition of MetAP2 provides a clear rationale for their anti-angiogenic and anti-cancer effects. The available data suggests that this compound may be a more potent cytotoxic agent than this compound B, highlighting the importance of the methoxy group at the C3 position for this activity. However, further studies are required to conduct a direct comparative analysis of their potency on a standardized panel of cancer cell lines. The detailed experimental protocols provided in this guide should facilitate future research aimed at further elucidating the therapeutic potential of these and related compounds. Researchers are encouraged to utilize these methodologies to expand upon the existing knowledge and to explore the structure-activity relationships within this fascinating family of natural products.

References

Unveiling the Cross-Resistance Profile of Chlovalicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlovalicin, a novel cytocidal antibiotic derived from Sporothrix sp. FO-4649, has demonstrated potential inhibitory effects on cell growth, particularly in IL-6 dependent cells and melanoma cells.[1] As a derivative of ovalicin, this compound shares a structural relationship with other compounds known to target fundamental cellular processes. This guide provides a comparative analysis of this compound's potential for cross-resistance with other compounds, drawing insights from its structural analogues, fumagillin and ovalicin, due to the current absence of direct cross-resistance studies on this compound itself. Understanding the cross-resistance profile is critical for predicting its efficacy and potential limitations in a clinical or research setting.

Mechanism of Action: A Shared Target with Ovalicin and Fumagillin

This compound's structural similarity to ovalicin and fumagillin strongly suggests a shared mechanism of action. Both ovalicin and fumagillin are potent, irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational modification of proteins.[2][3][4][5][6] By inhibiting MetAP2, these compounds disrupt angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other diseases.[2][5] The inhibition of MetAP2 by fumagillin and ovalicin occurs through covalent modification of a critical histidine residue within the enzyme's active site.[6] Given this well-established mechanism for its analogues, it is highly probable that this compound exerts its cytocidal effects through the same pathway.

Understanding Cross-Resistance

Cross-resistance occurs when a microorganism or cell develops resistance to one compound and, as a result, becomes resistant to other, often structurally or functionally related, compounds. This phenomenon can significantly limit the effectiveness of therapeutic agents. Therefore, evaluating the potential for cross-resistance is a crucial step in the development of any new compound.

Due to the lack of specific studies on this compound, this guide will focus on the established methodologies used to determine cross-resistance, providing a framework for future investigations into this compound and its analogues.

Experimental Protocols for Assessing Cross-Resistance

A thorough investigation of cross-resistance involves a series of well-defined experimental protocols. The following sections detail the standard methodologies that should be employed to evaluate the cross-resistance profile of this compound.

Development of this compound-Resistant Cell Lines

The initial step is to generate cell lines with acquired resistance to this compound. This is typically achieved through continuous exposure to gradually increasing concentrations of the compound.

Protocol:

  • Cell Line Selection: Choose a sensitive cancer cell line (e.g., a melanoma or an IL-6 dependent cell line).

  • Initial Exposure: Treat the cells with a sub-lethal concentration of this compound (e.g., IC50).

  • Stepwise Dose Escalation: After the cells have adapted and resumed normal growth, increase the concentration of this compound in a stepwise manner.

  • Isolation of Resistant Clones: Once a cell population can tolerate significantly higher concentrations of this compound compared to the parental cell line, isolate single-cell clones.

  • Confirmation of Resistance: Confirm the resistance of the isolated clones by determining the Minimum Inhibitory Concentration (MIC) or IC50 and comparing it to the parental cell line.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism or cell line. It is a fundamental quantitative measure of susceptibility.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the parental and this compound-resistant cell lines.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds (this compound and other compounds to be tested for cross-resistance) in a 96-well microtiter plate.

  • Inoculation: Add the cell suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible cell growth.

Cross-Resistance Profiling

Once resistant cell lines are established, they are tested against a panel of other compounds to identify patterns of cross-resistance or collateral sensitivity (increased sensitivity).

Protocol:

  • Compound Selection: Select a panel of compounds for testing. This should include:

    • Structurally related compounds (e.g., ovalicin, fumagillin).

    • Compounds with similar mechanisms of action.

    • Compounds with different mechanisms of action.

    • Commonly used chemotherapeutic agents.

  • MIC Determination: Determine the MIC of each compound against both the parental and the this compound-resistant cell lines using the protocol described above.

  • Data Analysis: Calculate the resistance factor (RF) for each compound by dividing the MIC for the resistant line by the MIC for the parental line. An RF significantly greater than 1 indicates cross-resistance.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two compounds, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional concentration gradient. Serially dilute Compound A horizontally and Compound B vertically.

  • Inoculation: Add a standardized cell suspension to all wells.

  • Incubation and Reading: Incubate the plate and determine the MIC of each compound alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Compound A + FIC of Compound B Where FIC = MIC of the compound in combination / MIC of the compound alone.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Data Presentation: Hypothetical Cross-Resistance Profile

The following tables are templates illustrating how quantitative data from cross-resistance studies for this compound should be presented.

Table 1: MIC Values for this compound-Resistant vs. Parental Cell Line

CompoundClass/Mechanism of ActionParental Cell Line MIC (µM)This compound-Resistant Cell Line MIC (µM)Resistance Factor (RF)
This compound MetAP2 Inhibitor X >10X >10
OvalicinMetAP2 InhibitorY>10Y>10
FumagillinMetAP2 InhibitorZ>10Z>10
DoxorubicinTopoisomerase II InhibitorAA1
PaclitaxelMicrotubule StabilizerBB1
CisplatinDNA Alkylating AgentCC1

This table presents hypothetical data for illustrative purposes.

Table 2: FIC Indices from Checkerboard Assays

Compound CombinationFIC IndexInterpretation
This compound + Doxorubicin0.8Additive
This compound + Paclitaxel1.2Indifference
This compound + Cisplatin0.4Synergy

This table presents hypothetical data for illustrative purposes.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.

Experimental_Workflow_for_Cross_Resistance_Studies cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Cross-Resistance Profiling cluster_2 Phase 3: Synergy/Antagonism Testing A Parental Cell Line B Continuous Exposure to Increasing [this compound] A->B C Isolation of Resistant Clones B->C D MIC Determination of Panel of Compounds C->D G Checkerboard Assay C->G E Parental vs. Resistant Lines D->E F Calculate Resistance Factor (RF) E->F H Calculate FIC Index G->H I Determine Interaction (Synergy, Antagonism, etc.) H->I

Caption: Experimental workflow for this compound cross-resistance studies.

MetAP2_Signaling_Pathway cluster_pathway Protein Synthesis & Angiogenesis Pathway cluster_inhibition Inhibition by this compound Analogues Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 Methionine Aminopeptidase 2 (MetAP2) Nascent_Protein->MetAP2 removes Met Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein Inhibition Inhibition Angiogenesis Angiogenesis Mature_Protein->Angiogenesis Cell_Proliferation Endothelial Cell Proliferation Angiogenesis->Cell_Proliferation Chlovalicin_Analogues This compound / Ovalicin / Fumagillin Chlovalicin_Analogues->MetAP2 Inhibition->Angiogenesis blocks

Caption: Proposed signaling pathway inhibited by this compound.

Conclusion and Future Directions

While direct experimental data on the cross-resistance of this compound is currently unavailable, its structural and mechanistic relationship with ovalicin and fumagillin provides a strong foundation for predicting its behavior. The primary mechanism of action is likely the inhibition of MetAP2, a pathway crucial for angiogenesis and cell proliferation.

The provided experimental frameworks offer a comprehensive guide for researchers to systematically investigate the cross-resistance profile of this compound. Such studies are imperative to understand its potential clinical utility, anticipate challenges of resistance, and explore rational combination therapies. Future research should focus on generating this compound-resistant cell lines and profiling their sensitivity to a broad range of anticancer and antimicrobial agents. This will be a critical step in the journey of this compound from a promising compound to a potential therapeutic agent.

References

Chlovalicin's Bioactivity: A Comparative Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Chlovalicin, a chlorinated sesquiterpene, across different cancer models. Due to the limited availability of extensive data on this compound, this guide incorporates information on its structurally related and well-studied analogs, Ovalicin and Fumagillin, to provide a broader context for its potential anti-cancer activities. The information presented herein is intended to support further research and drug development efforts.

Comparative Cytotoxicity of this compound and Related Compounds

The anti-proliferative activity of this compound and its analogs has been evaluated in a limited number of cancer cell lines. The available data, along with that of comparable chemotherapeutic agents, is summarized below. It is important to note that direct comparative studies of this compound against a wide array of cancer cell lines are not yet available in the public domain.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
This compound MH60 (IL-6 dependent)7.5[1]Doxorubicin HT-29 (Colon)0.127
B16 (Mouse Melanoma)37[1]MCF-7 (Breast)0.269
This compound B A2058 (Human Melanoma)~50% survival at 50 µM[2]Cisplatin A549 (Lung)6.59
Ovalicin Endothelial Cells-OVCAR-3 (Ovarian)1.07
Fumagillin Endothelial CellsPotent InhibitionHCT-116 (Colon)-

Note: IC50 values for Doxorubicin and Cisplatin are provided as representative examples of commonly used chemotherapeutic agents and may vary depending on the specific experimental conditions. The data for this compound and its analogs is sparse and requires further investigation across a broader range of cancer models for a comprehensive understanding of its potency and selectivity.

Postulated Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The observation that this compound inhibits the growth of interleukin-6 (IL-6) dependent MH60 cells suggests a potential mechanism of action involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[1]. IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation, immune responses, and the development of many cancers[3][4][5]. Its signaling is primarily mediated through the JAK/STAT pathway[6].

Proposed Signaling Pathway Inhibition by this compound

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6 Receptor gp130 gp130 IL-6R->gp130 Dimerizes with JAK JAK gp130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Gene_Expression Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Translocates to Nucleus This compound This compound This compound->JAK Inhibits (Postulated) IL-6 IL-6 IL-6->IL-6R Binds

Caption: Postulated inhibition of the JAK/STAT pathway by this compound.

This proposed mechanism, while consistent with the available data, requires direct experimental validation. Further studies are needed to confirm if this compound directly inhibits JAK kinases or other components of this pathway.

Experimental Protocols

To facilitate further research into this compound's bioactivity, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Analysis of JAK/STAT Pathway Activation by Western Blotting

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT pathway.

Materials:

  • Cancer cell line (e.g., IL-6 dependent line)

  • This compound

  • IL-6

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-JAK, anti-JAK, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with this compound for a specified time, followed by stimulation with IL-6 for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, IL-6 alone, this compound alone).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total JAK and STAT3 proteins.

Experimental Workflow for Validating this compound's Bioactivity

G Start Start Select_Cells Select Cancer Cell Lines (e.g., Breast, Lung, Colon) Start->Select_Cells Select_IL6_Line Select IL-6 Dependent Cell Line (e.g., MH60) Start->Select_IL6_Line Cytotoxicity_Assay Perform MTT Assay Select_Cells->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Compare_Data Compare IC50 with Known Drugs Determine_IC50->Compare_Data Treat_Cells Treat with this compound +/- IL-6 Select_IL6_Line->Treat_Cells Western_Blot Western Blot for p-JAK/JAK & p-STAT/STAT Treat_Cells->Western_Blot Analyze_Pathway Analyze Pathway Inhibition Western_Blot->Analyze_Pathway Conclusion Conclude on Bioactivity and Mechanism Analyze_Pathway->Conclusion Compare_Data->Conclusion

Caption: Workflow for this compound bioactivity validation.

Conclusion and Future Directions

The currently available data suggests that this compound possesses anti-proliferative properties, particularly in IL-6 dependent cancer cells, hinting at a potential mechanism involving the JAK/STAT pathway. However, comprehensive studies are required to validate its efficacy across a wider spectrum of cancer models and to definitively elucidate its molecular mechanism of action. Direct comparisons with standard chemotherapeutic agents and other targeted therapies will be crucial in determining its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate the anti-cancer bioactivity of this compound and its analogs.

References

A Comparative Guide to Synthetic vs. Naturally Sourced Chlovalicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naturally sourced Chlovalicin and a prospective outlook on its synthetic counterpart. Due to the current absence of a published total synthesis of this compound, this document outlines the known properties of the natural product and explores the potential characteristics of a synthetic version based on established principles of chemical synthesis.

Introduction to this compound

This compound is a chlorinated sesquiterpenoid natural product that has garnered interest for its biological activity. Initially isolated from the fermentation broth of a soil-derived fungus, Sporothrix sp., it has demonstrated cytotoxic effects against specific cancer cell lines.[1] A related analog, this compound B, has been isolated from the marine mushroom Digitatispora marina.[2] The core structure of these compounds features a cyclohexane ring with a terpene-derived aliphatic chain.[2] The potential for this compound as a therapeutic agent necessitates a thorough understanding of its sourcing, with natural isolation and chemical synthesis representing the two primary avenues for its production.

While natural sourcing provides the initial discovery and a baseline for biological activity, chemical synthesis offers the potential for greater purity, scalability, and the generation of analogs for structure-activity relationship (SAR) studies. This guide will delve into the known data for naturally sourced this compound and provide a prospective analysis of what can be expected from a synthetic version.

Naturally Sourced this compound

Isolation and Purification

Naturally occurring this compound and its analogs are obtained through fermentation of the producing fungal strains, followed by extraction and chromatographic purification.

Experimental Protocol: Extraction and Isolation of this compound B from Digitatispora marina [2]

  • Fungal Cultivation: The marine fungus Digitatispora marina is cultivated in a liquid medium, such as a malt extract medium supplemented with sea salts, for an extended period (e.g., 73–110 days) at a controlled temperature (e.g., 13°C) without shaking.

  • Extraction: After cultivation, the metabolites are extracted from the fermentation broth using a resin such as Diaion® HP-20. The resin is then washed with methanol to elute the captured compounds. The resulting extract is dried under reduced pressure.

  • Fractionation: The crude extract is fractionated using reversed-phase flash chromatography. A stepwise elution gradient with methanol and water is typically employed to separate the components based on polarity.

  • Purification: Fractions containing the target compound, identified by techniques like UHPLC-ESI-HRMS, are further purified using preparative HPLC to yield the pure natural product.

Characterization

The structure of naturally sourced this compound and its analogs is elucidated using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2]

Biological Activity

Naturally sourced this compound has been shown to exhibit inhibitory activity against Interleukin-6 (IL-6) dependent MH60 cells and B16 mouse melanoma cells.[1] The related natural product, this compound B, displayed weak cytotoxic activity against the human melanoma cell line A2058.[2]

CompoundCell LineActivity MetricValue
This compound MH60 (IL-6 dependent)IC507.5 µM[1]
B16 (mouse melanoma)IC5037 µM[1]
This compound B A2058 (human melanoma)% Cell Survival at 50 µM~50%[2]
MRC-5 (human non-malignant lung fibroblast)Activity at 50 µMNone observed[2]

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Human melanoma (A2058) and non-malignant lung fibroblast (MRC-5) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound B) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the CellTiter-Blue® (resazurin-based) assay. The fluorescence is measured, and the results are expressed as a percentage of the viability of untreated control cells.

Prospective Synthetic this compound

As of the time of this guide, a total synthesis of this compound has not been reported in the scientific literature. However, based on the principles of organic synthesis, we can project the potential advantages and challenges of a synthetic approach.

Advantages of a Synthetic Approach
  • Purity and Consistency: Chemical synthesis allows for the production of this compound with a high degree of purity, free from other potentially bioactive or toxic metabolites that may be present in natural extracts.[3] This ensures batch-to-batch consistency, which is critical for pharmaceutical development.

  • Scalability and Supply: A robust synthetic route would enable the large-scale production of this compound, overcoming the limitations of fermentation yield and providing a consistent supply for extensive preclinical and clinical studies.

  • Analog Synthesis for SAR Studies: Total synthesis provides access to structural analogs of this compound that are not available from natural sources. The synthesis of these analogs is crucial for understanding the structure-activity relationships, potentially leading to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.[4]

Challenges in the Synthesis of this compound

The chemical structure of this compound presents several challenges that would need to be addressed in a total synthesis:

  • Stereochemistry: The molecule contains multiple stereocenters that would require precise control during the synthesis to obtain the desired enantiomer. Enantioselective synthesis would likely be necessary to produce the biologically active form.

  • Chlorinated Moiety: The introduction of the chlorinated methylene group at a specific position on the cyclohexane ring would require a regioselective and stereoselective chlorination method.

Potential Impurities in Synthetic this compound

Unlike natural products, which may contain co-metabolites, synthetic this compound could have impurities derived from the chemical process. These might include:

  • Reagents and Catalysts: Residual amounts of reagents, catalysts (e.g., heavy metals), and solvents used in the synthesis.

  • Byproducts: Stereoisomers, regioisomers, or other unintended reaction products.

Rigorous purification and characterization, using techniques such as HPLC and mass spectrometry, would be essential to ensure the quality and safety of synthetic this compound.[5]

Mechanism of Action and Signaling Pathway

The inhibitory activity of this compound against IL-6 dependent cells suggests that its mechanism of action may involve the modulation of the IL-6 signaling pathway.[1] IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation, immune response, and cell proliferation.[6] Its signaling is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3.[6][7]

Upon binding of IL-6 to its receptor (IL-6R), a complex is formed with the signal-transducing protein gp130, leading to the activation of associated JAKs.[6] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[4][8] Given this compound's effect on IL-6 dependent cells, it is plausible that it interferes with one or more steps in this pathway.

IL6_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-6_IL-6R IL-6/IL-6R Complex IL-6R->IL-6_IL-6R gp130 gp130 Receptor_Complex gp130 Dimerization & JAK Activation gp130->Receptor_Complex IL-6_IL-6R->gp130 JAK JAK Receptor_Complex->JAK Activates pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) pSTAT3_nuc->Gene_Transcription Induces

Figure 1. The IL-6/JAK/STAT3 signaling pathway.

Conclusion

Naturally sourced this compound has demonstrated biological activity that warrants further investigation. While a total synthesis has yet to be reported, such a development would be a significant step forward in the exploration of this compound as a potential therapeutic lead. A synthetic route would not only provide a reliable and scalable source of the compound but also open the door to medicinal chemistry efforts to optimize its activity and drug-like properties. Future research should focus on elucidating the specific molecular target of this compound within the IL-6 signaling pathway and on the development of a viable total synthesis. This dual approach will be critical in fully evaluating the therapeutic potential of this compound and its derivatives.

References

Validating the Inhibition of Methionine Aminopeptidase-2 by Chlovalicin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential of Chlovalicin as a Methionine Aminopeptidase-2 (MetAP2) inhibitor. This guide objectively compares the available data for this compound with established MetAP2 inhibitors, providing supporting experimental data and detailed protocols.

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme that plays a pivotal role in the post-translational modification of proteins. Its involvement in angiogenesis, the formation of new blood vessels, has made it a prime target for the development of anti-cancer and anti-inflammatory therapeutics.[1] A class of natural products, including fumagillin and ovalicin, have been identified as potent inhibitors of MetAP2, demonstrating significant anti-angiogenic properties.[2][3] this compound, a chlorinated sesquiterpene structurally related to ovalicin, has been isolated, prompting investigation into its potential as a MetAP2 inhibitor.[4] This guide provides a comparative analysis of this compound against well-characterized MetAP2 inhibitors, summarizing the existing, albeit limited, experimental data and offering detailed experimental protocols for further validation.

Comparative Analysis of MetAP2 Inhibitors

While this compound's structural similarity to the known MetAP2 inhibitor ovalicin suggests a similar mechanism of action, direct enzymatic inhibition data for this compound is not currently available in the public domain.[4] The available data on the biological activity of this compound and its analogue, this compound B, indicates cytotoxic effects at micromolar concentrations, which is significantly weaker than the nanomolar potency of established MetAP2 inhibitors like Fumagillin and TNP-470.[4]

The following tables summarize the available quantitative data for this compound and other prominent MetAP2 inhibitors.

Table 1: In Vitro MetAP2 Enzymatic Inhibition

CompoundTargetIC50 (nM)OrganismNotes
This compound MetAP2Data Not Available -Inhibition is hypothesized based on structural similarity to Ovalicin.
FumagillinMetAP29.2HumanPotent, selective, and covalent inhibitor.
TNP-470MetAP2~0.87HumanA synthetic analog of fumagillin. IC50 reported as 0.35 ng/mL.
M8891MetAP252HumanA reversible inhibitor.
Triazole-based InhibitorMetAP28HumanA potent, selective, reversible inhibitor.[5]
OvalicinMetAP2Potent (nM range)YeastMore potent than Fumagillin and TNP-470 in a yeast-based assay.[6] Direct enzymatic IC50 not specified.

Table 2: Inhibition of Endothelial and Cancer Cell Proliferation

CompoundCell LineIC50 / ActivityNotes
This compound MH60 (IL-6 dependent)IC50: 7.5 µM
B16 MelanomaIC50: 38 µM
This compound B A2058 Melanoma~50% survival at 50 µMWeak cytotoxic activity observed.[4]
FumagillinHUVEC10 nMSignificantly inhibits proliferation.[7]
Various non-endothelial cellsPartial or no effect up to 1 µMDemonstrates some selectivity for endothelial cells.[7]
TNP-470HUVEC50 pMPotent inhibitor of endothelial cell proliferation.[8]
MPE cellsSubnanomolarSimilar potency to HUVEC and BAE cells.[9]
IDR-803, IDR-804, IDR-805, CKD-732HUVEC2.5 nMPotently inhibit growth by 50%.[10]

Experimental Protocols

To validate the direct inhibition of MetAP2 by this compound and to provide a robust comparison with other inhibitors, the following experimental protocols are recommended.

MetAP2 Enzymatic Inhibition Assay

This assay directly measures the enzymatic activity of MetAP2 in the presence of an inhibitor. A common method is a coupled-enzyme assay.

Materials:

  • Recombinant human MetAP2

  • Met-Pro-AMC or other suitable fluorogenic or chromogenic MetAP2 substrate

  • Dipeptidyl peptidase IV (DPPIV) for coupled assays with certain substrates

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)

  • Test compounds (this compound and controls) dissolved in DMSO

  • 96-well microplates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a solution of recombinant human MetAP2 in assay buffer.

  • Add varying concentrations of the test compound (e.g., this compound) and control inhibitors to the wells of a 96-well plate. Include a DMSO vehicle control.

  • Add the MetAP2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MetAP2 substrate (and DPPIV if required).

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.[11]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the cytostatic or cytotoxic effect of a compound on endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basal medium (e.g., M199) with low serum (e.g., 1% FBS)

  • Test compounds (this compound and controls) dissolved in DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

  • Microplate reader

Procedure:

  • Seed HUVECs into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in EGM and allow them to attach overnight.

  • Replace the growth medium with basal medium containing low serum and varying concentrations of the test compound and controls. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or cell lysis.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.[7]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the MetAP2 signaling pathway and a typical experimental workflow for inhibitor validation.

MetAP2_Signaling_Pathway cluster_translation Protein Synthesis cluster_processing N-terminal Processing cluster_inhibition Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 substrate Processed_Polypeptide Processed Polypeptide (Met removed) MetAP2->Processed_Polypeptide cleaves Met Angiogenesis Angiogenesis Protein_Function Proper Protein Function & Maturation Processed_Polypeptide->Protein_Function leads to This compound This compound (or other inhibitor) This compound->MetAP2 inhibits Protein_Function->Angiogenesis promotes

Caption: MetAP2 pathway and inhibition.

Experimental_Workflow Start Hypothesis: This compound inhibits MetAP2 Enzymatic_Assay MetAP2 Enzymatic Assay Start->Enzymatic_Assay Direct Validation Cell_Proliferation_Assay HUVEC Proliferation Assay Start->Cell_Proliferation_Assay Functional Validation Data_Analysis IC50 Determination & Data Comparison Enzymatic_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis Conclusion Conclusion on This compound's Activity Data_Analysis->Conclusion

Caption: Workflow for validating MetAP2 inhibition.

Conclusion

The structural similarity of this compound to Ovalicin provides a strong rationale for investigating its potential as a MetAP2 inhibitor. However, the current lack of direct enzymatic data and the comparatively weak cytotoxic activity highlight the necessity for further rigorous experimental validation. The protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate this compound's efficacy and selectivity as a MetAP2 inhibitor. Such studies are crucial to determine if this compound or its derivatives could represent a new avenue for the development of anti-angiogenic therapies.

References

A Comparative Transcriptomic Guide to Chlovalicin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Gene Expression Changes and Affected Signaling Pathways in Comparison to the Known MetAP2 Inhibitor, Fumagillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Chlovalicin, a novel cytocidal antibiotic, on cancer cells. Due to the limited availability of public transcriptomic data for this compound, this guide presents a comprehensive, data-driven comparison with Fumagillin, a well-characterized inhibitor of Methionine Aminopeptidase 2 (MetAP2). This compound and its parent compound, ovalicin, are also known inhibitors of MetAP2, making Fumagillin an appropriate benchmark for understanding this compound's potential mechanism of action at the transcriptomic level.

The data presented for this compound is hypothetical and extrapolated from its known biological activities and its shared mechanism of action with Fumagillin. This guide is intended to serve as a resource for designing and interpreting transcriptomic studies involving this compound and other MetAP2 inhibitors.

Comparative Analysis of Gene Expression

Transcriptomic analysis of cells treated with this compound and Fumagillin is anticipated to reveal significant overlap in differentially expressed genes (DEGs), primarily due to their common target, MetAP2. The inhibition of MetAP2 leads to cell cycle arrest, induction of apoptosis, and anti-angiogenic effects. The following tables summarize the expected transcriptomic changes in key signaling pathways based on this shared mechanism.

Table 1: Hypothetical Differentially Expressed Genes in Key Pathways for this compound and Fumagillin

PathwayGeneThis compound (Fold Change)Fumagillin (Fold Change)Function
Cell Cycle Regulation CDKN1A (p21)3.53.2G1 cell cycle arrest
CCNE2-2.8-2.5G1/S transition
CDK2-2.1-1.9Cell cycle progression
E2F1-2.5-2.3Transcription of cell cycle genes
p53 Signaling Pathway TP531.81.6Tumor suppressor
MDM2-1.5-1.3Negative regulator of p53
BAX2.22.0Pro-apoptotic
BCL2-2.0-1.8Anti-apoptotic
Angiogenesis VEGFA-3.0-2.8Endothelial cell proliferation
KDR (VEGFR2)-2.4-2.2VEGF receptor
ANGPT1-1.8-1.6Vessel stabilization
HIF1A-2.2-2.0Hypoxia-inducible transcription factor
Cell Adhesion & Migration ALCAM-2.6-2.4Cell-cell adhesion
ICAM1-2.9-2.7Cell adhesion and signaling
MMP2-2.3-2.1Extracellular matrix remodeling
ITGAV-1.9-1.7Cell adhesion and migration

Note: The fold-change values for this compound are hypothetical and for comparative purposes only.

Signaling Pathways and Experimental Workflow

Methionine Aminopeptidase 2 (MetAP2) Signaling Pathway

The primary molecular target of both this compound and Fumagillin is MetAP2. Inhibition of this enzyme disrupts the removal of N-terminal methionine from nascent proteins, leading to downstream effects on cell signaling, including the activation of the p53 tumor suppressor pathway and the inhibition of pathways promoting cell proliferation and angiogenesis.

MetAP2_Signaling cluster_inhibition MetAP2 Inhibition cluster_downstream Downstream Effects This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibition Fumagillin Fumagillin Fumagillin->MetAP2 inhibition p53 p53 Activation MetAP2->p53 leads to Angiogenesis Angiogenesis Inhibition (VEGFA ↓) MetAP2->Angiogenesis represses CellAdhesion Reduced Cell Adhesion & Migration (ALCAM ↓, ICAM1 ↓) MetAP2->CellAdhesion represses CellCycleArrest G1 Cell Cycle Arrest (CDKN1A/p21 ↑) p53->CellCycleArrest

Caption: MetAP2 Signaling Pathway Inhibition by this compound and Fumagillin.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomic study of this compound and a reference compound like Fumagillin.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_seq 2. RNA Sequencing cluster_data_analysis 3. Bioinformatic Analysis CellCulture Cancer Cell Line (e.g., Melanoma) Control Vehicle Control CellCulture->Control Chlovalicin_Treat This compound Treatment CellCulture->Chlovalicin_Treat Fumagillin_Treat Fumagillin Treatment CellCulture->Fumagillin_Treat RNA_Extraction Total RNA Extraction Control->RNA_Extraction Chlovalicin_Treat->RNA_Extraction Fumagillin_Treat->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis

Caption: Comparative Transcriptomics Experimental Workflow.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A human melanoma cell line (e.g., A375) is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with either this compound (e.g., 10 µM), Fumagillin (e.g., 10 µM), or a vehicle control (e.g., DMSO) for 24 hours. Three biological replicates are prepared for each condition.

2. RNA Extraction and Quality Control

  • Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 8) are used for library preparation.

3. RNA-Seq Library Preparation and Sequencing

  • RNA-Seq libraries are prepared from 1 µg of total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control: The raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using a tool like Trimmomatic.

  • Alignment: The trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified using a tool like featureCounts or RSEM to generate a count matrix.

  • Differential Expression Analysis: Differential expression analysis is performed between the treatment groups and the control group using a package like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: The lists of differentially expressed genes are used as input for pathway and GO enrichment analysis using tools like DAVID, Metascape, or GSEA to identify significantly enriched biological pathways and functions.

This guide provides a framework for investigating the transcriptomic effects of this compound. The provided hypothetical data and protocols can be adapted and refined as more experimental data on this compound becomes available. Researchers are encouraged to perform their own transcriptomic studies to validate these predictions and further elucidate the molecular mechanisms of this promising new compound.

Safety Operating Guide

Navigating the Safe Disposal of Chlovalicin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the vanguard of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Chlovalicin, a chlorinated sesquiterpene antibiotic, necessitates a rigorous disposal protocol due to its biological activity and chemical properties.[1][2] This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Important Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on best practices for handling chlorinated organic compounds and biologically active substances. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and requirements.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the known physicochemical properties of this compound.

PropertyDataReference
Molecular Formula C₁₆H₂₅O₅Cl[1]
Molecular Weight 332 g/mol [1]
Chemical Class Chlorinated Sesquiterpene, Epoxy Compound[1]
Biological Activity Cytocidal, inhibits growth of IL-6 dependent MH60 cells (IC₅₀ = 7.5 µM), weak activity against B16 melanoma cells (IC₅₀ = 38 µM)[2]
Producing Organism Sporothrix sp. FO-4649[1][2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • A fully buttoned laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • ANSI-approved safety goggles or a face shield.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation: Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Includes contaminated consumables such as gloves, weighing paper, pipette tips, and vials.

    • Place all solid waste into a designated, clearly labeled hazardous waste container for solids. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Includes unused solutions of this compound, contaminated solvents, and aqueous solutions from experimental procedures.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquids. The container should be compatible with the solvents used.

    • Do not mix this compound waste with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents.[3]

3. Waste Container Labeling: Proper labeling is essential for identification and safe handling by waste management personnel.

  • As soon as the first piece of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date the waste was first added.

    • The name of the principal investigator and the laboratory contact information.

4. Storage of Waste: Store waste containers in a designated, secure secondary containment area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the container lids are securely fastened to prevent spills or evaporation.

5. Arranging for Disposal:

  • Monitor the fill level of the waste container; do not overfill.

  • Follow your institution's procedures for requesting a hazardous waste pickup from the EH&S department. Do not dispose of this compound down the drain or in the regular trash.[4][5]

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol outlines the steps for handling and preparing both solid and liquid this compound waste in a laboratory setting.

Objective: To safely collect and containerize this compound waste for disposal.

Materials:

  • This compound solid or solutions.

  • Appropriate PPE (lab coat, gloves, safety goggles).

  • Chemical fume hood.

  • Designated solid and liquid hazardous waste containers with proper labeling.

  • Spatula, weighing paper, pipette tips, and other necessary lab equipment.

  • Solvent for rinsing (e.g., ethanol or acetone, depending on solubility and compatibility).

Procedure:

  • Work Area Preparation:

    • Perform all work in a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure designated, properly labeled hazardous waste containers are within reach.

  • Handling Solid this compound:

    • When weighing or handling solid this compound, use a clean spatula.

    • Dispose of any contaminated weighing paper and gloves directly into the solid hazardous waste container.

  • Handling Liquid this compound:

    • Use dedicated glassware and pipettes for this compound solutions.

    • After use, rinse the glassware with a small amount of an appropriate solvent. Collect this rinse solvent as liquid hazardous waste.

    • Dispose of contaminated pipette tips in the solid hazardous waste container.

    • Carefully pour unused this compound solutions into the designated liquid hazardous waste container.

  • Decontamination of Work Area:

    • After completing the work, wipe down the work surface in the fume hood with a suitable solvent to decontaminate it.

    • Dispose of the used bench paper and cleaning wipes as solid hazardous waste.

  • Final Steps:

    • Securely close the lids on both the solid and liquid waste containers.

    • Ensure the hazardous waste labels are complete and accurate.

    • Store the waste containers in the designated secondary containment area.

    • Remove and dispose of your gloves in the solid hazardous waste container, and wash your hands thoroughly.

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Chlovalicin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Gloves, Tips, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container check_label Is Container Labeled Correctly? solid_container->check_label liquid_container->check_label label_container Affix and Complete Hazardous Waste Tag check_label->label_container No store_waste Store Securely in Secondary Containment check_label->store_waste Yes label_container->store_waste request_pickup Request Waste Pickup from EH&S store_waste->request_pickup end End: Compliant Disposal request_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlovalicin
Reactant of Route 2
Chlovalicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.